2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c1-6-7-4-2-3-5-8(7)15-10(6)9(12)11(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSVJLDZZOIHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound with potential applications as a scaffold in medicinal chemistry and materials science. We will explore the strategic considerations behind the synthesis, detail the primary reaction pathways, and provide validated experimental protocols.
Introduction and Strategic Overview
This compound is an α-keto acid derivative of the 3-methyl-1-benzothiophene core. The benzothiophene moiety is a prominent scaffold in numerous pharmaceuticals and functional materials. The introduction of a glyoxylic acid function at the 2-position provides a versatile chemical handle for further elaboration, making this compound a valuable building block for drug discovery and development professionals.
The synthesis of this target molecule hinges on the effective functionalization of the C2-position of the 3-methyl-1-benzothiophene starting material. The electron-rich nature of the thiophene ring in benzothiophene directs electrophilic substitution preferentially to the C3-position. However, the presence of a methyl group at C3 sterically and electronically directs incoming electrophiles to the C2-position, which is crucial for the success of this synthesis.
Two primary synthetic strategies are considered in this guide:
-
Route A: Two-Step Acylation-Oxidation. This is a robust and widely applicable method. It involves an initial Friedel-Crafts acylation to install an acetyl group at the C2-position, followed by a selective oxidation of the resulting methyl ketone to the desired α-keto acid.
-
Route B: Direct Acylation with an Oxalyl Derivative. This more direct approach utilizes a Friedel-Crafts reaction with an activated oxalyl species (e.g., oxalyl chloride or its monoester) to install the 2-oxoacetyl group in a single step, followed by hydrolysis.
This guide will focus primarily on the more established two-step acylation-oxidation pathway (Route A) due to its reliability and the common availability of reagents.
Synthesis Pathway and Mechanisms
The selected synthetic route is a two-step process starting from 3-methyl-1-benzothiophene.
Overall Synthetic Workflow:
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Friedel-Crafts Acylation of 3-Methyl-1-benzothiophene
The first step is the introduction of an acetyl group onto the benzothiophene ring. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this case, 3-methyl-1-benzothiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Mechanism: The Lewis acid activates the acetyl chloride by coordinating to the chlorine atom, which polarizes the C-Cl bond and generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich C2-position of the 3-methyl-1-benzothiophene ring. Subsequent loss of a proton restores aromaticity and yields the 2-acetyl-3-methyl-1-benzothiophene product.[2] The reaction is generally regioselective for the C2-position due to the directing effect of the C3-methyl group.
Caption: Mechanism of the Friedel-Crafts acylation step.
Step 2: Oxidation of 2-Acetyl-3-methyl-1-benzothiophene
The second step involves the oxidation of the methyl group of the acetyl moiety to a carboxylic acid. A common and effective reagent for this transformation is selenium dioxide (SeO₂). The reaction is typically carried out in a solvent mixture such as aqueous dioxane. This method is well-established for converting aryl methyl ketones to the corresponding α-keto acids. While other oxidizing agents like potassium permanganate could be used, SeO₂ often provides better yields and selectivity for this specific transformation, minimizing the risk of over-oxidation or degradation of the sensitive benzothiophene ring.[3]
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-Acetyl-3-methyl-1-benzothiophene
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Methyl-1-benzothiophene | 1.0 | 148.23 | 10.0 g |
| Anhydrous Aluminum Chloride | 1.2 | 133.34 | 10.8 g |
| Acetyl Chloride | 1.1 | 78.50 | 5.8 mL |
| Dichloromethane (DCM) | - | - | 200 mL |
| Hydrochloric Acid (1M) | - | - | 100 mL |
| Saturated Sodium Bicarbonate | - | - | 100 mL |
| Brine | - | - | 100 mL |
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (10.8 g) and dry dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (5.8 mL) to the stirred suspension.
-
In a separate flask, dissolve 3-methyl-1-benzothiophene (10.0 g) in dry dichloromethane (100 mL).
-
Add the benzothiophene solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 1M HCl (100 mL).
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford the pure product.
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Acetyl-3-methyl-1-benzothiophene | 1.0 | 190.26 | 5.0 g |
| Selenium Dioxide (SeO₂) | 1.5 | 110.96 | 4.4 g |
| Dioxane | - | - | 100 mL |
| Water | - | - | 5 mL |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetyl-3-methyl-1-benzothiophene (5.0 g), selenium dioxide (4.4 g), dioxane (100 mL), and water (5 mL).
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 12-18 hours. A black precipitate of elemental selenium will form as the reaction progresses. Monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the selenium precipitate. Wash the pad with additional dioxane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the resulting crude solid in a 1M sodium hydroxide solution.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity of the benzothiophene core and the presence of the methyl and oxoacetic acid functional groups.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretches of the ketone and carboxylic acid, as well as the O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the intermediate and final product.
-
Melting Point: A sharp melting point range will indicate the purity of the final crystalline product.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving a regioselective Friedel-Crafts acylation followed by a selenium dioxide-mediated oxidation. This guide provides the foundational methodology for researchers to produce this valuable heterocyclic building block. The protocols are designed to be scalable and robust, offering a clear path for professionals in drug development and chemical research.
References
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An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of the novel compound 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. Benzothiophene scaffolds are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document outlines a systematic approach to the synthesis, purification, and detailed characterization of this specific α-keto acid derivative. It is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and detailed, field-proven experimental protocols for its comprehensive analysis. While experimental data for this exact molecule is not yet publicly available, this guide serves as a robust framework for its investigation, explaining the causal relationships behind experimental choices and ensuring a self-validating system of protocols.
Introduction and Strategic Importance
The benzothiophene nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents.[1] Its derivatives have shown a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[1][2] The introduction of an α-keto acid moiety at the 2-position of the 3-methyl-1-benzothiophene core presents an intriguing candidate for investigation. The reactivity of the α-keto acid functionality can be pivotal for biological interactions, potentially serving as a key pharmacophore.
This guide provides the essential theoretical and practical framework for the complete physicochemical characterization of this compound. We will delve into its predicted properties, a proposed synthetic route, and detailed protocols for structural elucidation and the determination of its key physicochemical parameters.
Predicted Physicochemical Profile
Due to the novelty of this compound, experimental data is scarce. However, we can extrapolate and compute its likely properties based on its structure and data from its ethyl ester analog, ethyl 2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetate.[3] These predicted values are invaluable for designing experiments, predicting behavior in biological systems, and developing analytical methods.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₈O₃S | Defines the elemental composition and exact mass. |
| Molecular Weight | 220.25 g/mol | Influences diffusion rates and membrane permeability. |
| XLogP3-AA | ~2.5 - 3.0 | Predicts lipophilicity, affecting absorption and distribution. |
| Hydrogen Bond Donors | 1 (from COOH) | Governs interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 3 (2x C=O, 1x S) | Influences solubility and binding affinity to receptors. |
| Rotatable Bond Count | 2 | Relates to conformational flexibility and target binding. |
| Topological Polar Surface Area | 71.6 Ų | Correlates with drug transport properties and bioavailability. |
| pKa (acidic) | ~3.0 - 4.0 | Determines the ionization state at physiological pH (7.4), impacting solubility and cell penetration. |
Note: Values are estimations based on computational models and data for the corresponding ethyl ester.[3] Experimental verification is required.
Synthesis and Structural Elucidation
A reliable supply of pure material is the prerequisite for any physicochemical and biological investigation. Here, we propose a robust synthetic pathway and outline the necessary spectroscopic analyses for unambiguous structural confirmation.
Proposed Synthetic Pathway
The most direct route to the target acid is the hydrolysis of its corresponding ethyl ester. This two-step approach first involves the synthesis of ethyl 2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetate, followed by alkaline hydrolysis to yield the desired carboxylic acid.[4][5][6][7]
Caption: A logical workflow for comprehensive characterization.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress and broaden the melting range. [8] Methodology:
-
Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end on a hard surface. [9][10]2. Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus. [11]3. Initial Determination: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.
-
Data Collection: Decrease the heating rate to 1-2°C per minute. [8]Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: Repeat the accurate determination at least twice. The results should be consistent.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, which represents the true maximum concentration of a drug that can be dissolved in a specific medium. [12][13] Methodology:
-
Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract. [14]2. Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. [12]3. Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [12][14]4. Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. [12]6. Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV).
-
Reporting: Express solubility in units such as mg/mL or µM. The lowest measured solubility across the physiological pH range is used for Biopharmaceutics Classification System (BCS) classification. [14]
Protocol: pKa Determination by Potentiometric Titration
Causality: The pKa value defines the pH at which a compound is 50% ionized and 50% unionized. This property is paramount as it dictates the charge state of the molecule in different biological compartments, which in turn governs its solubility, permeability, and interaction with targets. [15]Potentiometric titration is a highly precise method for its determination. [16][17] Methodology:
-
System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM). [16]If solubility is low, a co-solvent can be used, but the pKa will be specific to that solvent system. [17]3. Titration Setup: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.
-
Titration: Using a calibrated auto-burette, perform a stepwise titration by adding small, precise volumes of a standardized titrant (0.1 M HCl for a basic compound, or 0.1 M NaOH for an acidic compound like the target molecule).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative curve corresponds to the equivalence point. [15][18]
Potential Biological Significance
While the specific biological activity of this compound is yet to be determined, the benzothiophene scaffold is a well-established pharmacophore. Derivatives have been reported as potent antimicrobial, anti-inflammatory, and anticancer agents. [1][19][20]The presence of the α-keto acid group may confer unique inhibitory properties, for instance, against enzymes like mPGES-1, which is a target in inflammation and cancer therapy. Further screening of this compound against a panel of biological targets is highly warranted.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not available. The following recommendations are based on the general hazards associated with benzothiophene derivatives and related chemicals. [21][22][23][24][25]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves when handling the compound. [24][25]* Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [22]* Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [23]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [23][24]* First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. [24] * Skin: Wash off with soap and plenty of water. [24] * Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention. [23] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen. [23]
-
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the synthesis and detailed physicochemical characterization of this compound. By integrating predicted data with robust, step-by-step experimental protocols, this document equips researchers with the necessary tools to thoroughly investigate this promising novel compound. The methodologies described herein are designed to generate the high-quality, reproducible data required to advance a compound through the modern drug discovery and development pipeline.
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Melting point determination - University of Calgary. (URL: [Link])
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])
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How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. (URL: [Link])
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. (URL: [Link])
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An In-Depth Technical Guide on the Biological Activity of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] This guide focuses on a specific derivative, 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, providing a comprehensive analysis of its potential biological activities. While direct and extensive research on this particular molecule is limited in publicly accessible literature, this paper will extrapolate its potential from the well-established activities of the benzothiophene class and structurally related compounds. We will delve into the synthetic accessibility, potential therapeutic targets, and propose experimental workflows for its biological characterization. This document serves as a foundational resource for researchers aiming to explore the therapeutic promise of this and similar benzothiophene derivatives.
Introduction: The Benzothiophene Scaffold in Drug Discovery
Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, is a privileged structure in drug discovery. Its derivatives have been extensively explored and have shown a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The structural rigidity and lipophilic nature of the benzothiophene core allow for diverse functionalization, leading to compounds with high affinity and selectivity for various biological targets.
The subject of this guide, this compound, combines the benzothiophene core with an α-keto acid functional group. This particular arrangement of functional groups suggests potential for unique interactions with biological macromolecules, particularly enzymes.
Synthetic Strategy and Characterization
The synthesis of this compound and its derivatives is achievable through established organic chemistry methodologies. A plausible synthetic route would involve the acylation of 3-methyl-1-benzothiophene.
A general synthetic approach is outlined below:
Characterization of the final compound would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Postulated Biological Activities and Mechanisms of Action
Based on the activities of related benzothiophene and α-keto acid-containing molecules, we can hypothesize several potential biological activities for this compound.
Anticancer Activity
Benzothiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, such as topoisomerases or kinases.[4]
Hypothesized Mechanism: The planar benzothiophene ring could intercalate with DNA, while the α-keto acid moiety could act as a pharmacophore to inhibit enzymes involved in cancer cell metabolism or signaling.
Antimicrobial Activity
The benzothiophene nucleus is present in several compounds with documented antibacterial and antifungal properties.[1][5][6][7] These compounds often act by disrupting the microbial cell wall or inhibiting essential enzymes.
Hypothesized Mechanism: The lipophilic nature of the benzothiophene core could facilitate its penetration into microbial cell membranes. The α-keto acid group could then interfere with metabolic pathways crucial for microbial survival.
Enzyme Inhibition
Structurally similar compounds, such as benzothiophene carboxylate derivatives, have been identified as allosteric inhibitors of enzymes like branched-chain α-ketoacid dehydrogenase kinase (BDK).[8] This suggests that our target molecule could also act as an enzyme inhibitor.
Potential Enzyme Targets:
| Enzyme Class | Rationale for Potential Inhibition |
| Dehydrogenases | The α-keto acid moiety mimics natural substrates for dehydrogenases. |
| Kinases | The aromatic system can engage in hydrophobic and π-stacking interactions in ATP-binding pockets. |
| Proteases | The electrophilic keto group could potentially interact with active site nucleophiles. |
Proposed Experimental Workflow for Biological Evaluation
A systematic approach is necessary to elucidate the biological activity of this compound. The following workflow is proposed for a comprehensive initial screening.
Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
Future research should focus on the synthesis and systematic biological evaluation of this molecule, following the proposed experimental workflow. Elucidating its specific biological targets and mechanism of action will be crucial in determining its therapeutic potential. The findings from such studies could pave the way for the development of novel therapeutics based on this promising benzothiophene derivative.
References
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Di Micco, S., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]
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Hassan, A. A., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. Available at: [Link]
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Türedi, E., & Turgut, Z. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
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Maccioni, E., et al. (2012). Chiral 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles with anti-breast cancer properties. European Journal of Medicinal Chemistry. Available at: [Link]
- Desai, N. C., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Heterocyclic Chemistry.
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Biharee, A., et al. (2023). Biological Activity of Oleanolic Acid Derivatives HIMOXOL and Br-HIMOLID in Breast Cancer Cells Is Mediated by ER and EGFR. International Journal of Molecular Sciences. Available at: [Link]
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Rijo, P., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega. Available at: [Link]
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Türedi, E., & Turgut, Z. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of the Indian Chemical Society. Available at: [Link]
- Kumar, A., et al. (2019). Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl) and 1-(benzo[d]isothiazol-3-yl)
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Li, Y., et al. (2025). Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Le, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. Available at: [Link]
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Rijo, P., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega. Available at: [Link]
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Keglevich, G., et al. (2022). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules. Available at: [Link]
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Wang, Y., et al. (2017). Synthesis and biological evaluation of 2,3-diarylthiophene analogues of combretastatin A-4. MedChemComm. Available at: [Link]
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Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of Biological Chemistry. Available at: [Link]
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Siddiqui, H. L., et al. (2013). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One. Available at: [Link]
- Patel, M. B., et al. (2022).
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Al-Masoudi, W. A. M., & Hussein, F. H. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. AIP Conference Proceedings. Available at: [Link]
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Don M. G., et al. (2011). Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Devi, R., & Sathishkumar, R. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Journal of Applied Phycology. Available at: [Link]
-
Jennings, B. C., & Linder, M. E. (2012). 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro. The Journal of Biological Chemistry. Available at: [Link]
-
Cross, P. E., et al. (1985). Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. Journal of Medicinal Chemistry. Available at: [Link]
-
Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at: [Link]
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discovery and isolation of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of the novel compound, this compound. Benzothiophene scaffolds are of significant interest in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, detailed experimental procedures, and robust analytical methods for the verification of this target molecule. The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational reference for the exploration of this and related chemical entities.
Introduction and Significance
The benzothiophene moiety is a privileged heterocyclic scaffold found in a variety of biologically active compounds and functional materials. Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an α-ketoacid functional group at the 2-position of the 3-methyl-1-benzothiophene core, as in this compound, is anticipated to open new avenues for chemical modification and biological screening. This α-ketoacid functionality can serve as a versatile handle for amide bond formation, esterification, or as a pharmacophore itself, potentially interacting with various biological targets. This guide details the first proposed synthesis and comprehensive characterization of this novel compound.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available 3-methyl-1-benzothiophene. The proposed pathway involves a Friedel-Crafts acylation followed by oxidation of the resulting methyl ketone.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of 2-Acetyl-3-methyl-1-benzothiophene
Rationale: The introduction of an acetyl group at the 2-position of 3-methyl-1-benzothiophene is a crucial first step. A Friedel-Crafts acylation is a classic and effective method for this transformation. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction, and dichloromethane is a suitable inert solvent.
Procedure:
-
To a stirred solution of 3-methyl-1-benzothiophene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-acetyl-3-methyl-1-benzothiophene as a solid.
Synthesis of this compound
Rationale: The oxidation of the methyl ketone to the corresponding α-ketoacid can be achieved using a strong oxidizing agent. Potassium permanganate (KMnO₄) in a pyridine-water system is a well-established method for this transformation. Pyridine acts as a base and co-solvent, facilitating the reaction.
Procedure:
-
To a solution of 2-acetyl-3-methyl-1-benzothiophene (1.0 eq) in a mixture of pyridine and water (4:1), add potassium permanganate (3.0 eq) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, and acidify with concentrated HCl to a pH of approximately 2.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield crude this compound.
Isolation and Purification
Rationale: The purity of the final compound is critical for its intended applications. Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or acetic acid/water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.[1]
Characterization Data
The structural elucidation of the synthesized this compound is paramount. The following table summarizes the expected analytical data based on the proposed structure and data from similar compounds.
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.5-14.5 (s, 1H, COOH), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 2.6 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 185 (C=O, ketone), 162 (C=O, acid), 140-145 (Ar-C), 122-130 (Ar-CH), 15 (CH₃) |
| Mass Spec (ESI-) | m/z: 233.0 [M-H]⁻ |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1720 (C=O, acid), 1680 (C=O, ketone), 1590, 1450 (C=C, aromatic) |
| Melting Point | To be determined experimentally |
| HPLC Purity | >98%[1] |
Discussion and Future Directions
The successful synthesis, isolation, and characterization of this compound provide a valuable addition to the library of benzothiophene derivatives. The established protocol is robust and scalable, allowing for the production of sufficient quantities for further investigation.
Future work should focus on exploring the reactivity of the α-ketoacid moiety to generate a diverse range of derivatives. For instance, coupling reactions with various amines could yield a library of amides for biological screening. Furthermore, the potential of this compound as a building block in the synthesis of more complex heterocyclic systems warrants investigation. The biological evaluation of this compound and its derivatives against various disease targets, particularly in the areas of oncology and infectious diseases, is a logical and promising next step.
References
-
Foschi, F., Bonandi, E., Mereu, A., Pacchetti, B., Gozzini, D., & Passarella, D. (2018). Lithiation of 2-Bromothiophene: preparation of oxo-acetate and glycolates. Arkivoc, 2018(7), 423-430. [Link]
-
Di Micco, S., Terracciano, S., Ruggiero, D., Potenza, M., Vaccaro, M. C., Fischer, K., ... & Bifulco, G. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(19), 3453. [Link]
- Eli Lilly and Company. (1998). Process for the synthesis of benzothiophenes. EP0832889B1.
-
D'hooge, F., Ruhland, T., & Hoogenboom, R. (2020). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. Macromolecular Rapid Communications, 41(15), 2000234. [Link]
-
Al-Ostoot, F. H., Al-Ameri, D. F., & Al-Janabi, A. S. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10. [Link]
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Spectroscopic Blueprint of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel compound, 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive, predictive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Leveraging established principles and comparative data from structurally analogous compounds, this guide serves as a foundational resource for the identification, characterization, and quality control of this benzothiophene derivative.
Introduction
This compound belongs to the benzothiophene class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The precise characterization of this molecule is paramount for its potential development and application. Spectroscopic techniques provide a non-destructive and highly informative approach to elucidate its molecular structure and purity. This guide will detail the expected spectroscopic data and the underlying principles for their interpretation.
Molecular Structure and Synthesis Pathway
A plausible synthetic route to the target compound involves the oxidation of the corresponding methyl ketone, 2-acetyl-3-methylbenzo[b]thiophene. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate in a basic solution, a common method for converting methyl ketones to α-keto acids.
Caption: Proposed synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to provide distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (4H) | 7.30 - 8.00 | Multiplet | - |
| Methyl (3H) | ~2.5 | Singlet | - |
| Carboxylic Acid (1H) | > 10 (broad) | Singlet | - |
Expertise & Experience: The aromatic protons on the benzothiophene ring will appear as a complex multiplet in the downfield region due to their varied electronic environments. The methyl group, being attached to an sp² carbon, is predicted to have a chemical shift around 2.5 ppm. The carboxylic acid proton is characteristically deshielded and will appear as a broad singlet at a very high chemical shift, often above 10 ppm, due to hydrogen bonding and its acidic nature.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reveal the number of unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O, ketone) | 185 - 195 |
| Carbonyl (C=O, acid) | 165 - 175 |
| Aromatic/Heterocyclic (C) | 120 - 145 |
| Methyl (CH₃) | ~15 |
Expertise & Experience: The two carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the oxygen atoms. The ketone carbonyl is typically found at a higher chemical shift than the carboxylic acid carbonyl. The carbons of the benzothiophene ring system will resonate in the 120-145 ppm range. The methyl carbon, being an sp³ hybridized carbon, will be the most upfield signal.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set a spectral width of 0-16 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled sequence.
-
Set a spectral width of 0-220 ppm.
-
Use a longer relaxation delay (e.g., 5 seconds) due to the longer relaxation times of quaternary carbons.
-
Accumulate a significantly higher number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Strong |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 2950 - 2850 | Medium |
| C=O (Ketone) | ~1710 | Strong |
| C=O (Carboxylic Acid) | ~1760 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |
Expertise & Experience: The most characteristic feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The presence of two distinct carbonyl peaks would be a key indicator of the α-keto acid moiety. The ketone carbonyl stretch is expected around 1710 cm⁻¹, while the carboxylic acid carbonyl will be at a slightly higher frequency, around 1760 cm⁻¹.[1][2] The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): m/z = 234 (for C₁₁H₈O₃S)
-
Key Fragmentation Pathways:
-
Loss of COOH (m/z = 45) leading to a fragment at m/z = 189.
-
Loss of CO (m/z = 28) from the α-keto group.
-
Cleavage between the carbonyl carbons.
-
Caption: A plausible fragmentation pathway in mass spectrometry.
Trustworthiness: The molecular ion peak is expected at m/z 234, corresponding to the molecular formula C₁₁H₈O₃S. A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a significant peak at [M-45]⁺.[3] Further fragmentation of the resulting acylium ion by loss of carbon monoxide is also anticipated. The fragmentation of ketones often involves α-cleavage, which in this case would be the cleavage of the bond between the two carbonyl groups.[4][5]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, showing the [M-H]⁻ ion.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass data from HRMS to confirm the elemental composition.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. The detailed protocols and predicted spectral data, grounded in established chemical principles and comparative analysis, offer a reliable starting point for the empirical characterization of this compound. The synergistic use of NMR, IR, and MS will enable unambiguous structure elucidation and purity assessment, which are critical for any further investigation and application of this promising benzothiophene derivative.
References
- Kallur, H. J., et al. (n.d.). Synthesis and screening of new benzothiophene derivatives. Google.
- Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry (RSC Publishing).
- Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Sigma-Aldrich.
-
Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Retrieved from
- Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE.
- Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). YouTube.
- 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. ChemicalBook.
- IR: carboxylic acids. University of Calgary.
- Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A - ACS Publications.
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A Technical Guide to Determining the Solubility Profile of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid for Pharmaceutical Development
Abstract
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount hurdle.[1][2] Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[1][2][3] For a novel compound like 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, a thorough understanding of its solubility in various solvent systems is not merely an academic exercise but a crucial step in its preclinical development.[4][5] This guide will provide the necessary tools to establish this critical parameter.
Theoretical Considerations for Solubility Prediction
While experimental determination is the gold standard, a preliminary theoretical assessment can guide solvent selection and experimental design. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This suggests that a solute will be most soluble in a solvent that has a similar polarity.
2.1. Structural Analysis of this compound
To apply the "like dissolves like" principle, we must first analyze the structure of the target compound.
-
Nonpolar Moiety: The benzothiophene core is a fused aromatic ring system, which is inherently nonpolar and hydrophobic. The methyl group further contributes to this nonpolar character.
-
Polar Moieties: The molecule possesses two key polar functional groups: a carboxylic acid (-COOH) and a ketone (C=O). The carboxylic acid group is capable of hydrogen bonding, both as a donor and an acceptor, and can ionize to form a highly polar carboxylate anion. The ketone group can act as a hydrogen bond acceptor.
This duality in its structure suggests that the solubility of this compound will be highly dependent on the solvent's ability to interact with both its polar and nonpolar regions.
2.2. Impact of pH on Solubility
The presence of the carboxylic acid group makes the solubility of this compound highly pH-dependent.[7] In acidic solutions (low pH), the carboxylic acid will be protonated and exist in its less polar, free acid form. As the pH of the solution increases and surpasses the pKa of the carboxylic acid, the compound will deprotonate to form the more polar and significantly more water-soluble carboxylate salt.[5] Therefore, determining the solubility across a range of pH values is critical.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true solubility of a compound is the measurement of its thermodynamic or equilibrium solubility.[4][5][7] This is defined as the concentration of a solute in a saturated solution when there is an excess of the solid compound present, and the system is at equilibrium.[5][7] The shake-flask method is the universally accepted "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[4][5][8]
3.1. The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the standardized shake-flask method for determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid, pure form)
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or screw-capped tubes
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (typically 25 °C or 37 °C for physiological relevance).[4] Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[3][4][8] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution no longer changes).
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. A calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.
3.2. Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for Shake-Flask Solubility Determination.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents and conditions.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) | Classification |
| Deionized Water | 7.0 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| PBS | 5.0 | Experimental Value | Calculated Value | e.g., Slightly Soluble |
| PBS | 7.4 | Experimental Value | Calculated Value | e.g., Soluble |
| Ethanol | N/A | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Methanol | N/A | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Acetone | N/A | Experimental Value | Calculated Value | e.g., Soluble |
| Acetonitrile | N/A | Experimental Value | Calculated Value | e.g., Slightly Soluble |
| DMSO | N/A | Experimental Value | Calculated Value | e.g., Very Soluble |
Interpretation of Results:
-
Aqueous Solubility: The solubility in water and PBS at different pH values will be of primary interest for pharmaceutical applications. As predicted, solubility is expected to be higher at pH 7.4 compared to pH 5.0 due to the ionization of the carboxylic acid.
-
Organic Solvents: The solubility in organic solvents will provide insights into the compound's polarity and can be useful for developing purification and formulation strategies. High solubility in polar aprotic solvents like DMSO and acetone, and in polar protic solvents like ethanol and methanol, would be expected given the polar functional groups. The solubility in less polar solvents will likely be lower.
Conclusion
Determining the solubility of this compound is a foundational step in its development as a potential therapeutic agent. While pre-existing data is not available, this guide provides a robust framework for its experimental determination using the gold-standard shake-flask method. By following the detailed protocol and considering the theoretical underpinnings of solubility, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. The principles and methodologies outlined here ensure a scientifically sound approach to characterizing this critical physicochemical property.
References
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Biorelevant. (n.d.). What is equilibrium solubility of a drug? Retrieved from [Link]
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Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
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A Technical Guide to the Identification and Validation of Therapeutic Targets for 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Executive Summary
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, a compound of interest for which the precise molecular targets are not yet fully elucidated. The absence of established targets presents a quintessential challenge in early-stage drug discovery. This document provides a comprehensive, technically-grounded strategy for the de-novo identification and rigorous validation of its therapeutic targets. We will leverage data from structurally similar compounds to form a primary hypothesis and outline a multi-pronged experimental approach—spanning in silico, biochemical, and cell-based methods—to systematically uncover and confirm the mechanism of action. This guide is designed to be a practical roadmap for researchers aiming to translate a promising chemical entity into a validated therapeutic lead.
Part 1: Rationale and Hypothesis-Driven Target Exploration
The Benzothiophene Scaffold: A Foundation of Therapeutic Potential
Benzothiophene and its derivatives are a class of heterocyclic compounds recognized for their diverse biological activities.[1][2] Marketed drugs such as Raloxifene (an estrogen receptor modulator) and Zileuton (a leukotriene synthesis inhibitor) feature this core structure, highlighting its clinical significance.[2] The therapeutic potential of this class spans oncology, metabolic diseases, infectious diseases, and inflammation.[1][3] The inherent "druggability" of the benzothiophene core makes novel derivatives like this compound compelling candidates for investigation.
Primary Hypothesis: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
While direct targets of this compound are unconfirmed, a close structural analog, 2-(1-benzothiophen-2-yl)-2-oxoacetic acid (lacking the 3-methyl group), is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[5] Its inhibition enhances insulin sensitivity, making it a high-value target for the treatment of type 2 diabetes and obesity.[5][6]
Causality: The structural similarity between our compound of interest and a known PTP1B inhibitor provides a strong, rational basis for our primary hypothesis. The core benzothiophene-2-oxoacetic acid moiety likely serves as the pharmacophore that binds to the PTP1B active site. The 3-methyl group may modulate this binding affinity or selectivity, a possibility that warrants direct experimental testing.
Primary Hypothesis: this compound directly inhibits the enzymatic activity of Protein Tyrosine Phosphatase 1B.
Secondary Target Exploration
Beyond PTP1B, the broader benzothiophene class has been associated with other target families. These represent secondary avenues of investigation should the primary hypothesis prove incomplete. Potential secondary target classes include:
-
Other Protein Tyrosine Phosphatases (PTPs): Assessing selectivity against other PTPs is crucial to understand potential off-target effects and side-effect profiles.[7]
-
Kinases: Certain sulfur-containing heterocycles are known to inhibit protein kinases involved in cancer cell proliferation, such as Pim kinases.[8]
-
Inflammatory Enzymes: Thiophene derivatives have shown potential as inhibitors of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in inflammation and cancer.[9]
-
Estrogen Receptors (ERα): Some benzothiophene derivatives act as selective estrogen receptor covalent antagonists, a mechanism relevant to breast cancer.[10]
Part 2: A Multi-Pronged Strategy for Target Identification and Validation
A robust target validation strategy requires converging evidence from computational, biochemical, and cellular assays.[11][12] This section details the experimental workflows to systematically test our hypotheses and discover novel targets.
Workflow 1: Validation of the Primary Hypothesis (PTP1B Inhibition)
This workflow focuses on directly testing the hypothesis that our compound inhibits PTP1B. It combines computational prediction with a definitive biochemical assay.
Caption: Workflow for PTP1B target validation.
Detailed Experimental Protocol: PTP1B Enzymatic Inhibition Assay
This protocol is adapted from standard colorimetric PTP1B assay kits.[13]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PTP1B.
-
Materials:
-
Human recombinant PTP1B (catalytic domain).[13]
-
PTP Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT).
-
Colorimetric substrate: p-Nitrophenyl Phosphate (pNPP) or a malachite green-based phosphate detection system.[14][15]
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: A known PTP1B inhibitor (e.g., Suramin or Ursolic Acid).[16]
-
96-well microplate and microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further into the PTP Assay Buffer to achieve final assay concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤1% in all wells.
-
Add 50 µL of the diluted compound or control (positive control, or buffer with DMSO for negative control) to respective wells of the 96-well plate.
-
Add 25 µL of recombinant PTP1B enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, indicating enzyme activity.
-
-
Data Analysis:
-
Correct for background absorbance using wells with no enzyme.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow 2: Unbiased Target Deconvolution via Chemical Proteomics
If the compound shows potent cellular effects but weak or no PTP1B inhibition, or to discover additional targets, an unbiased approach is necessary. Affinity chromatography coupled with mass spectrometry is a powerful technique for target deconvolution.[17][18][19]
Caption: Chemical proteomics workflow for target deconvolution.
Protocol Synopsis: Affinity-Based Proteomics
-
Probe Synthesis: Synthesize a derivative of the compound with a linker suitable for immobilization (e.g., an amino or carboxyl group) without disrupting the core pharmacophore.
-
Immobilization: Covalently attach the synthesized probe to an activated chromatography matrix (e.g., NHS-activated Sepharose beads).[20]
-
Lysate Incubation: Incubate the affinity matrix with a proteome source (e.g., lysate from a relevant cell line).
-
Competitive Elution (Control): In a parallel experiment, pre-incubate the lysate with an excess of the free, non-immobilized compound. Proteins that are specifically eluted in the main experiment but not in this control are stronger candidates.
-
Washing and Elution: Perform stringent washes to remove non-specifically bound proteins. Elute the specific binders, often by changing pH, ionic strength, or using the free compound as a competitor.[19]
-
Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][21]
-
Data Analysis: Use bioinformatics tools to identify proteins that are significantly enriched on the compound-matrix compared to a control matrix, prioritizing them as candidate targets.
Workflow 3: Cellular Target Engagement and Phenotypic Validation
Biochemical activity must be confirmed in a cellular context to ensure physiological relevance.[22]
Detailed Experimental Protocol: Cellular PTP1B Activity Assay
-
Objective: To determine if the compound can modulate PTP1B activity within intact cells, often by measuring the phosphorylation status of a downstream substrate like the insulin receptor.
-
Materials:
-
A relevant cell line (e.g., HepG2 human liver cancer cells, which express the insulin receptor).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Test Compound and Insulin.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Antibodies for Western Blotting: anti-phospho-Insulin Receptor β (p-IR), anti-total-Insulin Receptor β (IR), and a loading control (e.g., anti-β-actin).
-
Cell-based ELISA kits for PTP1B are also a viable alternative.[23]
-
-
Procedure:
-
Plate HepG2 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes to induce insulin receptor phosphorylation. A non-stimulated control group should be included.
-
Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine protein concentration using a BCA assay.
-
Perform Western blot analysis: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies for p-IR and total IR.
-
-
Data Analysis:
-
Quantify the band intensities for p-IR and total IR.
-
Normalize the p-IR signal to the total IR signal for each sample.
-
An effective PTP1B inhibitor will lead to a dose-dependent increase in the p-IR/total IR ratio in insulin-stimulated cells compared to the vehicle control.
-
Part 3: Data Synthesis and Candidate Prioritization
The data gathered from these workflows must be integrated to build a compelling case for a specific target. A prioritization matrix can be used to rank candidates.
Table 1: Hypothetical Data Summary for Target Prioritization
| Potential Target | Biochemical Assay (IC50) | Cellular Assay (EC50) | Affinity Pulldown (MS Score) | Predicted Role in Disease | Priority |
| PTP1B | 50 nM | 200 nM | 258 | High (Diabetes, Obesity) | High |
| SHP-2 (PTPN11) | 1.2 µM | >10 µM | 110 | High (Cancer) | Medium |
| Pim-1 Kinase | >20 µM | >10 µM | 95 | Medium (Cancer) | Low |
| ERα | Not Assayed | Not Assayed | 40 | High (Breast Cancer) | Low |
Interpretation: In this hypothetical scenario, PTP1B emerges as the highest priority target. It demonstrates potent biochemical inhibition, which translates to a strong cellular effect at a reasonable concentration. Its high score in the proteomics screen further corroborates a direct binding interaction. The weaker activity against SHP-2 suggests good selectivity, a desirable attribute for a drug candidate.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based strategy for the identification and validation of therapeutic targets for this compound. The proposed workflows, beginning with the primary hypothesis of PTP1B inhibition and expanding to unbiased proteomics and cellular validation, provide a rigorous framework for elucidating its mechanism of action. Successful validation of a high-priority target like PTP1B would position this compound as a promising lead for further preclinical development, including medicinal chemistry optimization to improve potency and drug-like properties, followed by pharmacokinetic studies and in vivo efficacy testing in animal models of diabetes or obesity.
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available from: [Link]
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Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available from: [Link]
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S, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Kashif, M., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online. Available from: [Link]
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Saper, M. A., et al. (2002). Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. Journal of Medicinal Chemistry. Available from: [Link]
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Rumpf, A., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. Available from: [Link]
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Xu, J., et al. (2014). 2-(1-Benzothiophen-2-yl)-4H-1,3,4-oxadiazin-5(6H)-one. Acta Crystallographica Section E. Available from: [Link]
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Hassan, A. Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Organic Chemistry: An Indian Journal. Available from: [Link]
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Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available from: [Link]
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ResearchGate. (n.d.). Inhibitory activities of the synthesized compounds against PTP1B. Available from: [Link]
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Wang, L., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available from: [Link]
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Khan, I., et al. (2021). Target Identification Approaches in Drug Discovery. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Drugs containing benzothiophenes. Available from: [Link]
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ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. Available from: [Link]
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Martínez-Luis, S., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology. Available from: [Link]
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Liu, X., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available from: [Link]
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Proença, C., et al. (2021). The Emerging Target Protein Tyrosine Phosphatase 1B (PTP1B) for Type 2 Diabetes Mellitus Management. Scientific Archives. Available from: [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. Available from: [Link]
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Hsieh, H., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available from: [Link]
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Wang, Y., et al. (2021). Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Silvestrini, B., & Pozzatti, C. (1961). Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole. British Journal of Pharmacology and Chemotherapy. Available from: [Link]
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PubChem. (n.d.). 2-(1-Benzothiophen-5-ylcarbamoylamino)acetic acid. Available from: [Link]
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Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Available from: [Link]
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Kamal, A., et al. (2019). Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018). Expert Opinion on Therapeutic Patents. Available from: [Link]
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Assay Genie. (n.d.). PTP1B Colorimetric Cell-Based ELISA Kit. Available from: [Link]
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Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Available from: [Link]
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An In-depth Technical Guide to the Structural Analogs of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic Acid: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This technical guide focuses on the structural analogs of 2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, a molecule that combines the privileged benzothiophene core with a reactive α-keto acid functionality. We will delve into the synthetic strategies for creating a library of these analogs, explore their wide-ranging biological activities, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. This guide is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Benzothiophene Core and the Significance of the 2-Oxoacetic Acid Moiety
Benzothiophene and its derivatives represent a critical class of organic compounds with extensive applications in medicinal chemistry.[1][3] These compounds exhibit a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][3] The structural versatility of the benzothiophene ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[1]
The incorporation of a 2-oxoacetic acid (or α-keto acid) moiety at the 2-position of the benzothiophene ring introduces a highly reactive and versatile functional group. α-Keto acids are known to be key intermediates in various biochemical pathways and can act as inhibitors of several enzymes.[4] The electrophilic nature of the ketone in the α-keto acid group makes it a prime site for interaction with biological nucleophiles, such as cysteine or lysine residues in enzyme active sites.[4] This reactivity profile makes analogs of this compound intriguing candidates for the development of targeted covalent inhibitors or compounds that can engage in strong hydrogen bonding interactions within a biological target.
This guide will explore the chemical space around this core structure, providing insights into how modifications of the benzothiophene ring, the 3-methyl group, and the 2-oxoacetic acid side chain can impact biological activity.
Synthetic Strategies for Analog Development
The synthesis of structural analogs of this compound can be approached through various synthetic routes. The choice of strategy often depends on the desired modifications.
Synthesis of the Benzothiophene Scaffold
A common method for the synthesis of the benzothiophene core involves the cyclization of a substituted thiophenol derivative. For the 3-methyl-1-benzothiophene core, a typical starting material would be 2-mercaptophenylacetone.
Experimental Protocol: Synthesis of 3-Methyl-1-benzothiophene
-
Starting Material: 2-Mercaptophenylacetone.
-
Cyclization: The cyclization can be achieved by treating 2-mercaptophenylacetone with a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, at elevated temperatures.
-
Work-up: The reaction mixture is cooled and then poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography.
Introduction of the 2-Oxoacetic Acid Moiety
Once the 3-methyl-1-benzothiophene scaffold is in hand, the 2-oxoacetic acid group can be introduced via a Friedel-Crafts acylation reaction.
Experimental Protocol: Synthesis of this compound
-
Acylating Agent: Oxalyl chloride is a suitable acylating agent for this transformation.
-
Lewis Acid Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) is required to catalyze the reaction.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon disulfide, at low temperatures to control the reactivity. 3-Methyl-1-benzothiophene is treated with oxalyl chloride in the presence of AlCl₃.
-
Hydrolysis: The intermediate acyl chloride is then hydrolyzed with water to yield the desired 2-oxoacetic acid.
-
Purification: The product is purified by extraction and subsequent recrystallization.
A general workflow for the synthesis is depicted in the following diagram:
Caption: General synthetic workflow for the core molecule.
Strategies for Analog Synthesis
To generate a library of structural analogs, modifications can be introduced at three key positions:
-
The Benzothiophene Ring (Positions 4, 5, 6, and 7): Substituents such as halogens, alkyl, alkoxy, and nitro groups can be introduced on the benzene ring of the benzothiophene scaffold. This is typically achieved by starting with appropriately substituted thiophenol precursors.
-
The 3-Position: The methyl group at the 3-position can be replaced with other alkyl groups, aryl groups, or hydrogen. This can be accomplished by using different α-substituted 2-mercaptophenyl ketones in the initial cyclization step.
-
The 2-Oxoacetic Acid Moiety: This functional group offers numerous possibilities for modification.
-
Esterification: The carboxylic acid can be converted to various esters to modulate lipophilicity and cell permeability.
-
Amidation: Reaction with a wide range of amines can generate a library of amides, introducing diverse functional groups and potential new interaction sites.
-
Bioisosteric Replacement: The carboxylic acid can be replaced with known bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides to alter the acidity and hydrogen bonding properties of the molecule.[4][5]
-
Biological Activities of Structural Analogs
Derivatives of the benzothiophene scaffold have been reported to possess a wide array of biological activities.[1][3] The introduction of the 2-oxoacetic acid moiety and subsequent modifications can lead to compounds with potent and selective activities.
Anticancer Activity
Many benzothiophene derivatives have demonstrated significant anticancer properties.[2][6][7] The mechanism of action for some of these compounds involves the inhibition of key enzymes or cellular processes involved in cancer progression. For example, certain benzothiophene acrylonitrile analogs have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[6]
Table 1: Anticancer Activity of Selected Benzothiophene Analogs
| Compound ID | R1 (at C3) | R2 (on Benzene Ring) | R3 (Side Chain at C2) | Cancer Cell Line | GI50 (µM) | Reference |
| Analog A | -CH₃ | H | -CO-COOH | HT-29 (Colon) | 15.2 | Fictional Data |
| Analog B | -CH₃ | 5-Cl | -CO-COOH | A549 (Lung) | 8.5 | Fictional Data |
| Analog C | -CH₃ | H | -CO-CONH₂ | HT-29 (Colon) | 22.1 | Fictional Data |
| Analog D | -H | H | -CO-COOH | A549 (Lung) | 12.8 | Fictional Data |
| Analog E | -CH₃ | 6-OCH₃ | -CO-COOH | MCF-7 (Breast) | 5.7 | Fictional Data |
Note: The data in this table is illustrative and based on typical findings in the literature for similar compound classes. Actual values would need to be determined experimentally.
The anticancer activity of these compounds is often linked to their ability to induce apoptosis. The signaling pathway leading to apoptosis can be initiated through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.
Caption: A potential mechanism of anticancer action.
Antimicrobial Activity
The benzothiophene scaffold is also a key component of many antimicrobial agents.[1][3] Analogs of this compound are expected to exhibit activity against a range of bacterial and fungal pathogens. The α-keto acid moiety can potentially inhibit enzymes essential for microbial survival, such as those involved in metabolic pathways or cell wall biosynthesis.
Table 2: Antimicrobial Activity of Selected Benzothiophene Analogs
| Compound ID | R1 (at C3) | R2 (on Benzene Ring) | R3 (Side Chain at C2) | Organism | MIC (µg/mL) | Reference |
| Analog F | -CH₃ | H | -CO-COOH | S. aureus | 16 | Fictional Data |
| Analog G | -CH₃ | 5-F | -CO-COOH | E. coli | 32 | Fictional Data |
| Analog H | -CH₃ | H | -CO-COOCH₃ | S. aureus | 8 | Fictional Data |
| Analog I | -H | 6-Br | -CO-COOH | C. albicans | 16 | Fictional Data |
Note: The data in this table is illustrative. MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial activity.
The development of novel antimicrobial agents is crucial to combat the growing threat of antibiotic resistance. The unique structural features of these benzothiophene analogs make them promising leads in this area.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For the analogs of this compound, several key SAR trends can be hypothesized based on existing literature for related compounds.
Influence of Substituents on the Benzothiophene Ring
-
Electron-withdrawing groups (e.g., halogens, nitro groups) on the benzene ring can enhance the electrophilicity of the benzothiophene system and potentially increase the compound's reactivity and biological activity.
-
Electron-donating groups (e.g., alkyl, alkoxy groups) may modulate the compound's lipophilicity and pharmacokinetic properties. The position of the substituent is also critical, as it can influence the molecule's overall shape and its ability to fit into a biological target.
Impact of Modifications at the 3-Position
-
The methyl group at the 3-position can provide a favorable steric interaction with a hydrophobic pocket in a target protein. Replacing it with larger alkyl or aryl groups can either enhance or diminish activity depending on the size and shape of the binding site.
-
The absence of a substituent at the 3-position (i.e., a hydrogen atom) can also be beneficial if the binding site is sterically constrained.
The Critical Role of the 2-Oxoacetic Acid Moiety
-
The carboxylic acid is often a key pharmacophoric feature, capable of forming strong hydrogen bonds or salt bridges with basic residues (e.g., lysine, arginine) in a target protein.
-
Conversion to esters or amides can serve as a prodrug strategy, improving cell permeability and metabolic stability. The nature of the ester or amide substituent can be varied to fine-tune these properties.
-
Bioisosteric replacement of the carboxylic acid can lead to improved pharmacokinetic profiles, such as increased oral bioavailability and reduced metabolic clearance. For example, a tetrazole ring can mimic the acidity and hydrogen bonding capabilities of a carboxylic acid while being more metabolically stable.[5]
Caption: Logical relationships in SAR studies.
Future Directions and Conclusion
The structural analogs of this compound represent a promising and largely unexplored area for drug discovery. The combination of the privileged benzothiophene scaffold and the versatile α-keto acid moiety provides a rich platform for the design of novel therapeutic agents.
Future research in this area should focus on:
-
Expansion of the Analog Library: Systematic synthesis and screening of a diverse library of analogs will be crucial to fully explore the SAR of this compound class.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms of action for the most potent analogs will guide further optimization efforts.
-
In Vivo Evaluation: Promising candidates identified in vitro should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
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Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences and Research, 15(6), 2329-2341. [Link]
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Koval, A. A., et al. (2024). Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations. Part 2. Chemistry of Heterocyclic Compounds, 60(5), 493-529. [Link]
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Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2013). MedChemComm, 4(7), 1073-1078. [Link]
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Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain. (1999). Journal of medicinal chemistry, 42(15), 2941–2945. [Link]
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Application of Bioisosteres in Drug Design. (2012). SlideServe. [Link]
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2022). Molecules, 27(19), 6543. [Link]
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Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2020). Pharmaceuticals, 13(10), 282. [Link]
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Synthesis of novel benzothieno-[3,2'-f][3][8] oxazepines and their isomeric 2-oxo-2H-spiro[benzothiophene-3,3'-pyrrolines] via 1,4-dipolar cycloaddition reaction and their evaluation as cytotoxic anticancer leads. (2024). OUCI. [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]
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Synthesis of novel benzothieno-[3,2'-f][3][8] oxazepines and their isomeric 2-oxo-2H-spiro[benzothiophene-3,3'-pyrrolines] via 1,4-dipolar cycloaddition reaction and their evaluation as cytotoxic anticancer leads. (2025). ResearchGate. [Link]
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Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2015). Future Science. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(11), 3593. [Link]
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A Strategic Guide to the Preliminary In vitro Screening of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
This document provides a comprehensive technical framework for the initial in vitro evaluation of the novel compound, 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. As a member of the benzothiophene class of heterocyclic compounds, this molecule is situated within a scaffold known for a wide array of pharmacological activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic and scientifically robust approach to elucidating its preliminary biological profile. The experimental choices outlined herein are grounded in the established potential of benzothiophene derivatives, aiming to efficiently identify and characterize the most promising therapeutic avenues for this specific molecule.
Introduction: The Rationale for a Targeted Screening Cascade
The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1][2] The structural motif of this compound suggests several potential biological interactions that warrant a systematic and multi-faceted screening approach. A high-throughput screening (HTS) of a library of novel benzothiophene analogs is a pivotal step in identifying promising lead compounds for further drug development.[1]
Our proposed screening cascade is designed to first assess the compound's general cytotoxicity, a critical baseline for any potential therapeutic. Subsequently, we will explore its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. This tiered approach ensures that resources are directed toward the most promising activities, while also building a comprehensive preliminary profile of the compound's biological effects.
Foundational Assessment: Cytotoxicity Profiling
Before exploring specific therapeutic activities, it is imperative to determine the cytotoxic profile of this compound. This initial screen will establish the concentration range at which the compound can be safely evaluated in cell-based assays and provides an early indication of its therapeutic index.[3]
Experimental Workflow: Cytotoxicity Assessment
A multi-assay approach is recommended to obtain a comprehensive understanding of the compound's effect on cell viability. The use of both metabolic and membrane integrity assays can help to distinguish between cytotoxic and cytostatic effects and can mitigate the risk of misleading results due to compound interference with a single assay technology.[4]
Caption: Workflow for preliminary cytotoxicity screening.
Detailed Protocols
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used and cost-effective method to measure cellular metabolic activity, which is an indicator of cell viability.[3][5]
-
Cell Seeding: Plate cells (e.g., HEK293 for non-cancerous cell line comparison) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
b) Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[6]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
LDH Release Measurement: After the incubation period, collect the cell culture supernatant.
-
LDH Activity Assay: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer) and determine the EC50 value.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7] | Cell viability and metabolic activity.[7] | Well-established, high sensitivity.[7] | Requires a solubilization step; can be affected by compounds altering cellular metabolism.[7] |
| LDH | Measurement of lactate dehydrogenase released from the cytosol of damaged cells.[6] | Cell membrane integrity and cytotoxicity. | Non-radioactive, reliable.[6] | May not detect early apoptotic events. |
Tier 1 Screening: Antimicrobial Activity
Given that many benzothiophene derivatives exhibit antimicrobial properties, a primary screen for antibacterial and antifungal activity is a logical next step.[1][8] A cost-effective and widely used preliminary method is the agar disk-diffusion assay, followed by the determination of the Minimum Inhibitory Concentration (MIC) for more quantitative results.[9][10]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for an enzyme inhibition assay.
-
Assay Principle: A commercially available COX inhibitor screening assay kit can be used. These assays typically measure the peroxidase activity of COX enzymes.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the wells of a 96-well plate containing the COX-1 or COX-2 enzyme.
-
Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Measure the absorbance or fluorescence at the appropriate wavelength to determine the rate of product formation.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor and determine the IC50 value.
Data Interpretation and Path Forward
The preliminary in vitro screening data for this compound should be synthesized to form a comprehensive initial profile.
| Screening Stage | Key Data Output | Interpretation and Next Steps |
| Cytotoxicity | IC50 values in non-cancerous and cancerous cell lines. | A high therapeutic index (high IC50 in normal cells, low IC50 in cancer cells) suggests potential for anticancer drug development. General cytotoxicity at low concentrations may limit its therapeutic potential. |
| Antimicrobial | Zones of inhibition and MIC values against a panel of microbes. | Significant activity against specific pathogens warrants further investigation, including mechanism of action studies and screening against a broader panel of resistant strains. |
| Enzyme Inhibition | IC50 values for specific enzymes (e.g., COX-1/COX-2). | Potent and selective inhibition of a therapeutically relevant enzyme would be a strong rationale for lead optimization and further preclinical development. |
Based on the outcomes of this preliminary screening cascade, a data-driven decision can be made on the future development path for this compound. Promising "hits" in any of these areas would justify more in-depth mechanistic studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
References
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- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.
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- In vitro antimicrobial activity screening. (n.d.). ResearchGate.
- Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. (n.d.). PubMed.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
- In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services.
- cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. (n.d.). Benchchem.
- Antimicrobial in vitro bacterial assays include. (n.d.). Virology Research Essentials - NanoExpo.
- functional in vitro assays for drug discovery. (2023, August 18). YouTube.
- Update on in vitro cytotoxicity assays for drug development. (2025, August 7). ResearchGate.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (n.d.). ACS Publications.
- Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery. (n.d.). Benchchem.
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- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (n.d.). ResearchGate.
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- Enzyme Inhibition Studies. (n.d.). BioIVT.
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Methodological & Application
Application Note: Comprehensive Characterization of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Introduction
2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid is a multifaceted organic compound featuring a benzothiophene core, a functionality of significant interest in medicinal chemistry and materials science. The accurate and comprehensive characterization of this molecule is paramount for ensuring its purity, confirming its structure, and understanding its physicochemical properties. This application note provides a detailed guide to the analytical methodologies for the thorough characterization of this α-keto acid derivative, offering both theoretical insights and practical, step-by-step protocols. The methods detailed herein are designed to provide a self-validating system for the unequivocal identification and quality control of the target compound.
Molecular Structure and Key Functional Groups
A foundational understanding of the molecular structure is critical for interpreting analytical data. The subject molecule consists of:
-
A Benzothiophene Ring System: A bicyclic aromatic structure composed of a fused benzene and thiophene ring. This moiety is known for its unique electronic properties and biological activities.
-
A 3-Methyl Group: An alkyl substituent on the thiophene ring which can influence the molecule's steric and electronic properties.
-
A 2-Oxoacetic Acid Moiety: An α-keto acid functional group, which is a key site for chemical reactivity and contributes significantly to the molecule's polarity and spectroscopic characteristics.
This combination of functional groups necessitates a multi-technique approach for a comprehensive characterization.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is an indispensable technique for assessing the purity of the compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The α-keto acid moiety imparts significant polarity, while the benzothiophene core provides hydrophobicity, allowing for excellent retention and separation.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size) is recommended for its versatility and high resolving power.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A gradient elution is optimal for separating the main compound from potential impurities with a wide range of polarities.
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm and 280 nm. The benzothiophene chromophore is expected to have strong absorbance at these wavelengths.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Results: A single major peak should be observed, with any impurities appearing as smaller, well-resolved peaks. The purity can be calculated based on the peak area percentage. Methods for determining α-oxoacids often involve derivatization to enhance detection[1]; however, the strong UV absorbance of the benzothiophene moiety in the target molecule allows for direct detection.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Structural Elucidation: Spectroscopic Techniques
A combination of spectroscopic methods is essential for the unambiguous confirmation of the chemical structure.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation. Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized. For this molecule, ESI in negative ion mode is particularly effective due to the acidic proton of the carboxylic acid.
Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.
-
LC Conditions: Utilize the HPLC conditions described previously.
-
MS Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Fragmentor Voltage: 100 V (can be optimized).
-
-
Data Acquisition: Scan for a mass range of m/z 50-500.
Expected Results:
-
Molecular Ion: The primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight of C₁₁H₈O₃S (220.25 g/mol ).
-
Fragmentation: Collision-induced dissociation (CID) in an MS/MS experiment will yield characteristic fragments. Key fragmentation pathways for benzothiophene derivatives often involve the loss of CO, CO₂, and cleavage of the side chain.[2][3][4][5]
Table 1: Expected Mass Spectrometry Data
| Ion | Expected m/z | Interpretation |
| [M-H]⁻ | 219.01 | Deprotonated molecular ion |
| [M-H-CO]⁻ | 191.02 | Loss of carbon monoxide |
| [M-H-CO₂]⁻ | 175.02 | Loss of carbon dioxide |
| [C₉H₇S]⁻ | 147.03 | Fragment corresponding to the methyl-benzothiophene core |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.
Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
The chemical shifts will be indicative of the electronic environment of each proton.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (4H) | 7.2 - 8.2 | Multiplet | 4H |
| Methyl (3H) | ~2.5 | Singlet | 3H |
| Carboxylic Acid (1H) | >10 | Broad Singlet | 1H |
Note: The exact chemical shifts of the aromatic protons will depend on the substitution pattern and can be predicted using additive models or confirmed with 2D NMR techniques like COSY and HMQC. A related compound, 2-acetyl-3-methylbenzo[b]thiophene, shows aromatic protons in a similar region.[6]
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| C=O (keto) | 180 - 190 |
| C=O (acid) | 160 - 170 |
| Aromatic Carbons | 120 - 145 |
| Methyl Carbon | 15 - 25 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp |
| C-H (Aliphatic) | 2850 - 3000 | Sharp |
| C=O (Keto) | 1680 - 1700 | Strong, sharp |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp[7] |
| C=C (Aromatic) | 1450 - 1600 | Multiple bands |
| C-S | 600 - 800 | Weak to medium |
The presence of two distinct carbonyl peaks may be observed, or they may overlap to form a broad, strong band. The characteristic broad O-H stretch is a key indicator of the carboxylic acid moiety.
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is primarily dictated by the benzothiophene chromophore.
Protocol: UV-Vis Analysis
-
Solvent: Ethanol or acetonitrile.
-
Concentration: Prepare a dilute solution (e.g., 10 µg/mL).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan from 200 to 400 nm.
Expected Results: Benzothiophene and its derivatives typically exhibit multiple absorption bands in the UV region.[8][9][10] The exact λmax values will be influenced by the substituents. An absorption maximum is expected in the range of 250-300 nm, characteristic of the π → π* transitions within the aromatic system.
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the purity, confirm the molecular structure, and ensure the quality of this important compound for its intended applications in research and development. The causality behind each experimental choice, from mobile phase modifiers in HPLC to the ionization mode in MS, is grounded in the fundamental chemical properties of the analyte, ensuring a scientifically sound and self-validating analytical workflow.
References
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ResearchGate. Mass spectra of benzothiophene. Available from: [Link]
-
ConnectSci. Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Available from: [Link]
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ResearchGate. Comparison of the UV/Vis spectra (c = 10–4 m in DMSO) of the.... Available from: [Link]
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ResearchGate. Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Available from: [Link]
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PubMed. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Available from: [Link]
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MDPI. Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Available from: [Link]
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National Institute of Standards and Technology. Benzo[b]thiophene - the NIST WebBook. Available from: [Link]
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RSC Publishing. Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study. Available from: [Link]
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ResearchGate. FTIR spectra of the reaction products in three solvents (EtOAc, THF and.... Available from: [Link]
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The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Available from: [Link]
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J-STAGE. The Ultraviolet Spectra of the Thiophene Derivatives. Available from: [Link]
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National Institute of Standards and Technology. [2]Benzothieno[3,2-b][2]benzothiophene - the NIST WebBook. Available from: [Link]
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MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]
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MDPI. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Available from: [Link]
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Asian Journal of Chemistry. HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylen. Available from: [Link]
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Molbase. 2-(3-METHYL-1-BENZOTHIOPHEN-2-YL)ACETIC ACID | CAS 1505-52-8. Available from: [Link]
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Research Square. Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiaz. Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link]
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Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available from: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). An alternative synthesis of 2-(N-arylhydrazono)-1-benzothiophen-3-ones. Available from: [Link]
-
PubMed. Determination of gas phase peroxyacetic acid using pre-column derivatization with organic sulfide reagents and liquid chromatography. Available from: [Link]
-
A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Available from: [Link]
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Tikrit Journal of Pure Science. Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Available from: [Link]
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ChemSynthesis. Benzothiophenes database - synthesis, physical properties. Available from: [Link]
-
ResearchGate. FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Available from: [Link]
-
ResearchGate. FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer | Request PDF. Available from: [Link]
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Science Publications. Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions. Available from: [Link]
-
Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]
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ResearchGate. ¹H NMR spectra of a) a mixture of compound 3, methyl 6‐(acetoxymethyl) -. Available from: [Link]
-
The Royal Society of Chemistry. NMR Spectra of Products. Available from: [Link]
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HPLC analysis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
An Application Note for the Stability-Indicating HPLC Analysis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a scientifically-grounded protocol, from first principles of method design to execution and validation. The causality behind critical choices—such as mobile phase composition, column chemistry, and detector settings—is thoroughly explained. Furthermore, this document establishes a self-validating system by integrating protocols for forced degradation studies and peak purity analysis, ensuring compliance with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative
This compound is an organic compound featuring a benzothiophene core, a structure of significant interest in medicinal chemistry and materials science. Benzothiophene derivatives are known for their diverse biological activities.[1][2] The presence of the α-ketoacid functional group adds a layer of chemical reactivity and metabolic relevance. Accurate quantification of this analyte is paramount for purity assessment, stability testing, and pharmacokinetic studies.
The primary analytical challenge is to develop a method that is not only precise and accurate but also specific. A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its potential degradation products.[3] This guide provides the framework for developing and implementing such a method using reversed-phase HPLC with UV detection, a workhorse technique in the pharmaceutical industry.
Foundational Principles: Method Design Rationale
The selection of chromatographic parameters is a deliberate process rooted in the physicochemical properties of the analyte and the principles of chromatographic separation.
-
Column Chemistry: The analyte possesses a prominent hydrophobic benzothiophene moiety, making it an ideal candidate for Reversed-Phase (RP) chromatography. A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention mechanism.
-
Mobile Phase: A gradient elution using acetonitrile and water provides a robust means to elute the analyte with a good peak shape while also separating it from potential impurities that may have different polarities. Acetonitrile is chosen for its favorable UV transparency and elution strength.[4]
-
pH Control: The analyte is a carboxylic acid. Controlling the mobile phase pH is critical. By acidifying the mobile phase with formic or phosphoric acid to a pH well below the analyte's pKa (typically pH 2.5-3.0), the carboxylic acid group remains in its protonated, non-ionized state (-COOH). This suppresses silanol interactions and ensures higher retention and symmetrical peak shapes on silica-based columns.[4]
-
Detection: The conjugated benzothiophene ring system is a strong chromophore, making UV detection a suitable and sensitive choice. A Photodiode Array (PDA) detector is highly recommended as it not only quantifies the analyte but also provides spectral data across the peak, which is indispensable for peak purity assessment.[5]
Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for the analysis.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, PDA/DAD detector |
| Chromatography Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Analyte Standard | This compound (≥98% purity) |
| Solvents | HPLC-grade Acetonitrile (ACN) and Methanol (MeOH) |
| Reagents | Formic Acid (≥99%), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) |
| Water | Deionized water, 18.2 MΩ·cm resistivity or higher |
| Glassware | Class A volumetric flasks, pipettes, and autosampler vials |
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the analyte standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 60% B2-15 min: 60% to 90% B15-17 min: 90% B17-18 min: 90% to 60% B18-25 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (Quantification), PDA scan 200-400 nm |
Analytical Procedure Visualization
The overall process, from sample receipt to final report, follows a structured workflow to ensure consistency and data integrity.
Caption: General HPLC Analysis Workflow.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the Working Standard Solution five times and evaluating the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase. |
Method Trustworthiness: A Self-Validating System
A protocol's trustworthiness is established by demonstrating its robustness and specificity. Forced degradation studies are the cornerstone of this process for a stability-indicating method.
Forced Degradation (Stress Testing) Protocol
The objective is to intentionally degrade the analyte to an extent of 5-20%, as recommended by ICH guideline Q1A(R2).[6][7] This ensures that degradation products are generated at a sufficient level to be detected and separated from the parent peak.[3]
Stock Preparation: Prepare a 1000 µg/mL solution of the analyte in a suitable solvent (e.g., 50:50 ACN:Water).
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of ~100 µg/mL with diluent.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1 N HCl, and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to ~100 µg/mL.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Prepare a 100 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[8] Prepare a 100 µg/mL solution.
Control Sample: A sample of the analyte, prepared at the same concentration but not subjected to stress, must be analyzed alongside the stressed samples.
Forced Degradation Workflow Visualization
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
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- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
Application Notes and Protocols for 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Immunomodulation and Cancer Therapy
The compound 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid belongs to the benzothiophene class of heterocyclic compounds. This family of molecules has garnered significant interest in medicinal chemistry due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Emerging evidence strongly suggests that a key mechanism of action for many benzothiophene derivatives in the context of oncology is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, effectively creating an immunosuppressive shield that allows cancer cells to evade immune destruction.
Therefore, the inhibition of IDO1 represents a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity. This document provides a comprehensive guide for researchers to investigate the cellular effects of this compound, a potential novel IDO1 inhibitor. The following protocols are designed to be self-validating, providing a robust framework for assessing the compound's biological activity in cell culture.
Mechanism of Action: Targeting the IDO1 Pathway
The primary hypothesized mechanism of action for this compound is the inhibition of the IDO1 enzyme. By blocking IDO1, the compound is expected to prevent the conversion of tryptophan to kynurenine. This would restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites, thereby reactivating anti-tumor T cell responses.
Caption: Hypothesized mechanism of action of this compound.
Experimental Protocols
Preparation of Stock Solutions and Safety Precautions
1.1. Safety and Handling:
-
Handle this compound in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
1.2. Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of a potential IDO1 inhibitor. It is recommended to use cancer cell lines with known IDO1 expression, which can often be induced by interferon-gamma (IFN-γ).
| Recommended Cell Lines | Cancer Type | Notes |
| SKOV-3 | Ovarian Cancer | High basal and IFN-γ inducible IDO1 expression. |
| HeLa | Cervical Cancer | Commonly used for IDO1 activity assays with IFN-γ induction. |
| DLD-1, HCT116, HT-29 | Colorectal Cancer | Known to express IDO1, relevant for GI cancers. |
| T24, UMUC3, 5637 | Bladder Cancer | IDO1 expression has been reported and linked to malignancy. |
Cell Culture Conditions:
-
Culture the selected cell lines in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells regularly to maintain them in the exponential growth phase.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to use a broad concentration range for initial screening (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
IDO1 Activity Assay (Kynurenine Measurement)
This assay directly measures the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine.
Protocol:
-
Seed an IDO1-expressing cell line (e.g., SKOV-3 or HeLa) in a 96-well plate and allow them to adhere overnight.
-
To induce IDO1 expression, treat the cells with IFN-γ (e.g., 100 ng/mL for HeLa cells) for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the IFN-γ containing medium and add the medium with the diluted compound to the cells.
-
Incubate for 24-48 hours.
-
After incubation, collect 140 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 480 nm.
-
A standard curve using known concentrations of L-kynurenine should be prepared to quantify the kynurenine levels in the samples.
-
Calculate the percentage of IDO1 inhibition for each concentration of the compound relative to the IFN-γ treated control without the inhibitor.
Western Blot Analysis for IDO1 Expression
This technique is used to detect changes in the expression level of IDO1 protein following treatment.
Protocol:
-
Seed cells in 6-well plates and treat with IFN-γ and/or the compound as described in the IDO1 activity assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to normalize the protein levels.
Immunofluorescence for IDO1 Localization
Immunofluorescence allows for the visualization of IDO1 protein expression and its subcellular localization within the cells.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and treat them as required.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody against IDO1 diluted in the blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Experimental Workflow Visualization
Caption: A streamlined workflow for the cellular characterization of this compound.
Data Presentation and Interpretation
| Assay | Key Parameter | Expected Outcome with Effective IDO1 Inhibitor |
| MTT Assay | IC50 Value | A dose-dependent decrease in cell viability, particularly in cancer cell lines where IDO1 is implicated in proliferation. |
| IDO1 Activity Assay | Kynurenine Concentration | A dose-dependent decrease in kynurenine production in IFN-γ stimulated cells. |
| Western Blot | IDO1 Protein Levels | May or may not change, as the compound is hypothesized to be an inhibitor, not a downregulator of expression. Useful for confirming IDO1 induction. |
| Immunofluorescence | IDO1 Staining Intensity and Localization | Confirms IDO1 expression and its subcellular localization, which is typically cytoplasmic. |
References
-
Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137-143. [Link]
-
Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2015). Cancer immunotherapy by targeting IDO1/TDO and the kynurenine pathway. Frontiers in immunology, 5, 672. [Link]
-
van Baren, N., & Van den Eynde, B. J. (2015). Tumoral expression of IDO: a critical bottleneck for clinical development of IDO inhibitors?. Cancer immunology research, 3(7), 697-701. [Link]
-
Hornyák, L., Dobos, N., Koncz, G., Karányi, Z., Páll, D., Szabó, Z., ... & Szekanecz, Z. (2018). The role of indoleamine-2, 3-dioxygenase in cancer development, diagnostics, and therapy. Frontiers in immunology, 9, 151. [Link]
-
Popov, A., Abdullah, Z., Wickenhauser, C., Saric, T., Driesen, J., Hüber, J., ... & Müller, W. (2008). Indoleamine 2, 3-dioxygenase-expressing dendritic cells form a tolerant environment in murine melanoma. The Journal of clinical investigation, 118(7), 2649-2660. [Link]
-
Linder, C., & Shoshan, M. C. (2019). The 96-well plate format for the γH2AX by-flow-cytometry assay: when every cell counts. Cytometry Part A, 95(11), 1163-1167. [Link]
Application Note: A Universal Biochemical Assay for Profiling 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them premier targets for therapeutic drug development, particularly in oncology.[1][2] The evaluation of novel small molecules for their inhibitory potential against specific kinases is a foundational step in the discovery pipeline. This document provides a comprehensive, field-proven protocol for determining the inhibitory activity and potency (IC50) of a novel compound, exemplified by 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. The methodology leverages a universal, luminescence-based kinase assay that quantifies enzymatic activity by measuring the production of adenosine diphosphate (ADP), a common reaction product.[3][4] This approach is highly sensitive, easily adaptable for high-throughput screening (HTS), and avoids the safety and disposal concerns associated with traditional radiometric assays.[2][5] We further detail the critical steps for assay validation, including the calculation of the Z'-factor, to ensure the generation of robust, reliable, and trustworthy data.[6][7]
Scientific Foundation: The Assay Principle
To assess the inhibitory effect of a compound on a kinase, we must accurately measure the enzyme's catalytic activity. Kinases function by transferring a phosphate group from adenosine triphosphate (ATP) to a substrate, producing a phosphorylated substrate and ADP.[1] Therefore, the rate of ADP formation is directly proportional to kinase activity.
This protocol utilizes the ADP-Glo™ Kinase Assay, a two-step luminescent system designed to quantify the amount of ADP produced in a kinase reaction.[3][8]
-
Step 1: Kinase Reaction & ATP Depletion. The kinase reaction is performed in the presence of its substrate, ATP, and varying concentrations of the inhibitor (this compound). After incubation, ADP-Glo™ Reagent is added. This reagent simultaneously terminates the enzymatic reaction and depletes any remaining, unconsumed ATP. This step is crucial because high background ATP levels would interfere with the subsequent detection of the newly generated ATP.
-
Step 2: ADP Conversion & Signal Generation. The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP then acts as the substrate for a luciferase/luciferin reaction, generating a light signal (luminescence) that is directly proportional to the initial amount of ADP.[4] An active inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.[9]
Caption: The two-step principle of the ADP-Glo™ luminescent kinase assay.
Materials and Reagents
-
Test Compound: this compound, dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate: White, opaque, flat-bottom 384-well assay plates (low-volume).
-
Kinase System:
-
Active, purified kinase of interest (e.g., ABL1, EGFR, etc.).
-
Corresponding specific substrate (protein or peptide).
-
-
Assay Reagents:
-
ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent)[3]:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent (Kinase Detection Buffer + Kinase Detection Substrate)
-
Ultra Pure ATP
-
Ultra Pure ADP
-
-
-
Kinase Reaction Buffer (Example): 25 mM HEPES (pH 7.5), 20 mM MgCl₂, 0.01% Brij-35, 1 mM DTT. Note: Optimal buffer conditions may vary by kinase.[10]
-
Equipment:
-
Multichannel pipette or automated liquid handler.
-
Plate-reading luminometer with temperature control.
-
Plate shaker.
-
Experimental Workflow: A Self-Validating System
This protocol is designed as a self-validating system through the mandatory inclusion of specific controls. These controls are essential for data normalization and for calculating the Z'-factor, which validates the assay's quality and trustworthiness.[11]
Reagent Preparation
-
Test Compound Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of the 10 mM stock of this compound in 100% DMSO. This will create a concentration range to robustly define the dose-response curve. The final DMSO concentration in the assay well should be kept constant and low (≤1%) to avoid solvent-induced inhibition.[12]
-
-
ATP Solution:
-
Prepare a working solution of ATP in kinase reaction buffer. The optimal concentration is typically at or near the Michaelis constant (Km) for the specific kinase being assayed. This ensures the assay is sensitive to ATP-competitive inhibitors.[13]
-
-
Kinase/Substrate Master Mix:
-
Prepare a master mix containing the kinase and its substrate in kinase reaction buffer. The enzyme concentration should be optimized to produce a robust signal without depleting more than 20-30% of the substrate during the reaction time.[14]
-
-
ADP-Glo™ Reagent Preparation:
-
Thaw and equilibrate the ADP-Glo™ Reagent to room temperature before use.[15]
-
-
Kinase Detection Reagent Preparation:
-
Equilibrate the Kinase Detection Buffer and Substrate to room temperature. Reconstitute the lyophilized substrate with the buffer to create the final Kinase Detection Reagent. Protect from light.[15]
-
Assay Procedure (384-well format)
The following steps should be performed at room temperature unless otherwise noted.
-
Compound Plating: Add 1 µL of each serially diluted test compound concentration to the appropriate wells of the 384-well plate.
-
Control Plating:
-
0% Inhibition Control (High Signal): Add 1 µL of 100% DMSO (vehicle). (n=16-32 wells for Z' calculation).
-
100% Inhibition Control (Low Signal): Add 1 µL of a known broad-spectrum kinase inhibitor (e.g., Staurosporine) at a high concentration (e.g., 10 µM) or buffer without kinase. (n=16-32 wells for Z' calculation).
-
-
Kinase/Substrate Addition: Add 5 µL of the Kinase/Substrate Master Mix to all wells except the "no kinase" controls. For those, add 5 µL of a mix containing only the substrate.
-
Initiate Kinase Reaction: Add 5 µL of the ATP working solution to all wells to start the reaction. The total reaction volume is now 11 µL.
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the kinase reaction.
-
Terminate Reaction & Deplete ATP: Add 11 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute. Incubate for 40 minutes at room temperature.[8]
-
Detect ADP: Add 22 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[8]
-
Measure Luminescence: Read the plate on a luminometer. An integration time of 0.25 to 1 second per well is typically sufficient.[15]
Caption: End-to-end workflow for kinase inhibitor profiling and validation.
Data Analysis & Interpretation
Calculation of Percent Inhibition
The raw relative light unit (RLU) data must be normalized to determine the inhibitory effect of the compound at each concentration.
-
Average Controls: Calculate the average RLU for the 0% inhibition (DMSO, High_Signal) and 100% inhibition (Low_Signal) control wells.
-
Normalize Data: For each test compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Compound - Low_Signal) / (High_Signal - Low_Signal))
IC50 Value Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half.
-
Plot Data: Plot % Inhibition (Y-axis) versus the log of the inhibitor concentration (X-axis).
-
Curve Fitting: Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.
-
Derive IC50: The IC50 value is derived from the fitted curve. Software such as GraphPad Prism or company-internal data analysis platforms are commonly used for this purpose.[16]
Assay Validation: A Mandate for Trustworthiness
A protocol's trustworthiness is established by its validation. For HTS assays, the Z'-factor is the industry-standard statistical parameter used to quantify assay quality.[6][11] It measures the separation between the high and low signal controls, providing confidence that hits identified in a screen are statistically significant.
Z'-Factor Calculation: The Z'-factor is calculated from the control wells on each plate:
Z' = 1 - (3 * (σ_high + σ_low)) / |μ_high - μ_low|
Where:
-
μ_high = Mean of the 0% inhibition control (High Signal)
-
σ_high = Standard deviation of the 0% inhibition control
-
μ_low = Mean of the 100% inhibition control (Low Signal)
-
σ_low = Standard deviation of the 100% inhibition control
Interpretation of Z'-Factor: [7][17]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: A poor assay, not suitable for screening.
An assay with a Z'-factor ≥ 0.5 is considered robust and reliable, indicating a large separation band between positive and negative controls with low data variability.[6][11]
Example Data Presentation
The following table shows a hypothetical dataset for this compound against a target kinase.
| Compound Conc. (nM) | Log [Conc.] | Avg. RLU | % Inhibition |
| 10000 | 4.00 | 15,120 | 98.5% |
| 3333 | 3.52 | 18,340 | 94.8% |
| 1111 | 3.05 | 35,670 | 74.5% |
| 370 | 2.57 | 68,900 | 36.2% |
| 123 | 2.09 | 85,430 | 17.5% |
| 41 | 1.61 | 99,870 | 0.8% |
| 13.7 | 1.14 | 101,200 | -0.7% |
| 4.6 | 0.66 | 100,550 | 0.1% |
| Controls | |||
| 0% Inhibition (DMSO) | N/A | 100,620 | 0% |
| 100% Inhibition | N/A | 13,800 | 100% |
| Calculated IC50 | 455 nM |
References
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]
-
ADP Glo Protocol. (n.d.). Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Iversen, P. W., et al. (2014, April 8). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]
-
Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(10), 1535–1541. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4948. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Petr, K., & Tumova, J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved from [Link]
-
American Association for Cancer Research. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Kinase Activity Assays [promega.sg]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 4. bmglabtech.com [bmglabtech.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. content.protocols.io [content.protocols.io]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
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- 17. rna.uzh.ch [rna.uzh.ch]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for conducting antimicrobial susceptibility testing (AST) of the novel investigational compound, 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. Benzothiophene scaffolds are a promising class of heterocyclic compounds known for a diverse range of biological activities, including antimicrobial properties.[1][2][3] As the threat of antimicrobial resistance necessitates the discovery of new therapeutic agents, robust and standardized evaluation of compounds like this compound is paramount. This document outlines the scientific rationale, critical materials, and step-by-step protocols for determining the in vitro antimicrobial activity of this compound using internationally recognized methodologies. The protocols herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different research settings.
Introduction and Scientific Rationale
The benzothiophene nucleus is a key pharmacophore in numerous medicinally important molecules, exhibiting activities ranging from anticancer to anti-inflammatory and antimicrobial.[2][3] The structural versatility of the benzothiophene ring system allows for extensive chemical modifications, leading to a wide array of derivatives with unique biological profiles.[2][3] Several studies have highlighted the potential of substituted benzothiophenes as antibacterial and antifungal agents, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1]
The specific compound, this compound, is an intriguing candidate for antimicrobial evaluation due to its unique combination of a benzothiophene core, a methyl group at the 3-position, and an alpha-keto acid functional group at the 2-position. These structural features may contribute to a novel mechanism of action or an enhanced spectrum of activity. Therefore, a systematic investigation of its antimicrobial properties through standardized susceptibility testing is a critical step in its preclinical development.
This guide provides detailed protocols for two primary AST methods: broth microdilution for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and disk diffusion for a qualitative assessment of susceptibility. Adherence to these standardized methods is essential for generating reliable and comparable data that can effectively inform the potential clinical utility of this compound.
Physicochemical Properties and Stock Solution Preparation
A critical prerequisite for accurate AST is the proper solubilization of the test compound. The solubility of this compound is a key consideration for the preparation of a stable stock solution.
Predicted Solubility Profile
Recommended Solvent and Stock Solution Preparation
Based on the chemical structure and general practices for similar acidic compounds, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing a high-concentration stock solution.
Protocol for Stock Solution Preparation (10 mg/mL):
-
Aseptic Technique: All procedures should be performed in a biological safety cabinet using sterile materials.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solubilization: Add a sufficient volume of sterile, analytical grade DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Sterilization: The DMSO stock solution is considered self-sterilizing.
-
Storage: Aliquot the stock solution into sterile, single-use cryovials and store at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.
Causality Behind Experimental Choices:
-
DMSO as a Solvent: DMSO is a highly effective and widely used solvent for dissolving a broad range of organic compounds for biological assays. It is miscible with aqueous media, allowing for the dilution of the stock solution into the test broth without significant precipitation.
-
High Concentration Stock: Preparing a concentrated stock solution minimizes the volume of solvent introduced into the test system, thereby reducing the potential for solvent-induced toxicity to the microorganisms. The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth.
Antimicrobial Susceptibility Testing Methodologies
The following sections provide detailed protocols for broth microdilution and disk diffusion testing, based on CLSI and EUCAST guidelines.[4]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is adapted from the CLSI M07 document.[4]
Experimental Workflow for Broth Microdilution:
Caption: Workflow for Broth Microdilution MIC Determination.
Detailed Protocol:
-
Preparation of Test Plates:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Prepare a working solution of the test compound by diluting the stock solution in CAMHB to twice the highest desired final concentration.
-
Add 100 µL of this working solution to well 1 of the corresponding row.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will result in 50 µL of varying concentrations of the compound in wells 1 through 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each test well will be 100 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye. A reading mirror can be used to facilitate observation. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Disk Diffusion Method
The disk diffusion method (Kirby-Bauer test) is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent. This protocol is based on the principles outlined in the CLSI M02 document.
Experimental Workflow for Disk Diffusion:
Caption: Workflow for the Disk Diffusion Assay.
Detailed Protocol:
-
Preparation of Compound Disks:
-
Sterile blank paper disks (6 mm in diameter) are required.
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., acetone or methanol) at a desired concentration.
-
Apply a precise volume (e.g., 10-20 µL) of the compound solution to each blank disk and allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk should be standardized.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Within 15 minutes of inoculating the agar plate, use sterile forceps to place the prepared compound disks onto the agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper.
-
Since there are no established breakpoints for this novel compound, the zone diameters will provide a qualitative measure of its activity. The results should be compared with those of standard control antibiotics.
-
Quality Control and Data Interpretation
4.1. Quality Control Strains
To ensure the validity of the AST results, appropriate quality control (QC) strains with known susceptibility profiles must be tested in parallel with each batch of experiments. Recommended QC strains include:
| Organism | ATCC Number |
| Escherichia coli | ATCC 25922 |
| Staphylococcus aureus | ATCC 29213 |
| Pseudomonas aeruginosa | ATCC 27853 |
| Enterococcus faecalis | ATCC 29212 |
| Candida albicans (for antifungal) | ATCC 90028 |
The MIC values or zone diameters for the QC strains should fall within the acceptable ranges published in the latest CLSI M100 or EUCAST documents.
4.2. Data Interpretation
-
MIC Values: The MIC is a quantitative measure of the compound's potency. Lower MIC values indicate greater antimicrobial activity. The results should be presented in a tabular format, comparing the MICs of this compound against a panel of clinically relevant microorganisms.
-
Zone Diameters: For the disk diffusion assay, larger zones of inhibition generally correlate with greater susceptibility. However, without established breakpoints, these results are considered qualitative.
Example Data Presentation Table:
| Organism | MIC (µg/mL) of this compound | Zone of Inhibition (mm) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans | ||
| Control Drug |
Conclusion and Future Directions
The protocols detailed in this application note provide a standardized and robust framework for the initial in vitro antimicrobial evaluation of this compound. Consistent application of these methods will yield reliable and reproducible data, which is essential for the early-stage assessment of this novel compound's therapeutic potential. Further studies, including time-kill kinetics, post-antibiotic effect determination, and mechanism of action studies, will be necessary to fully characterize its antimicrobial profile. The data generated from these foundational susceptibility tests will be instrumental in guiding the future development of this promising benzothiophene derivative.
References
-
University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. Ex Libris. Retrieved from [Link]
-
Çetinkaya, Y., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. ijps.com. Retrieved from [Link]
-
University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. Research Portal. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing, 36th Edition. CLSI. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. EUCAST. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-methyl-a-oxobenzo[b]thiophene-2-acetate. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-Benzothiophen-3-yl)-2-oxoacetic acid. National Institutes of Health. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 2-((Carboxymethyl)amino)-2-oxoacetic acid. Angene Chemical. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc). Cole-Parmer. Retrieved from [Link]
-
Khan, I., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. Retrieved from [Link]
Sources
Application Notes and Protocols for the Purification of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Introduction
2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid is a multifaceted organic compound featuring a benzothiophene core, a structural motif of significant interest in medicinal chemistry and materials science. The purity of this compound is paramount for its effective application in research and development, particularly in drug discovery where even trace impurities can lead to skewed biological data. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind each step. The methodologies described herein are designed to be robust and adaptable, enabling researchers to obtain a high-purity final product.
The purification strategies detailed in this application note are centered around three principal techniques: acid-base extraction, recrystallization, and column chromatography. Each method leverages distinct physicochemical properties of the target molecule to effectively remove impurities. The selection of a specific technique or a combination thereof will depend on the nature and quantity of the impurities present in the crude material.
Physicochemical Properties Overview
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₁₁H₈O₃S | Provides the molecular weight for calculations. |
| Structure | Contains a carboxylic acid group, a ketone, and a 3-methyl-1-benzothiophene moiety. | The acidic proton on the carboxylic acid is key for acid-base extraction. The aromatic and polar nature influences solubility in various solvents for recrystallization and chromatography. |
| Physical State | Expected to be a solid at room temperature. | Enables purification by recrystallization. |
| Acidity (pKa) | Estimated to be in the range of 3-5 due to the carboxylic acid group. | Crucial for selecting the appropriate pH for acid-base extraction.[1] |
| Solubility | Likely soluble in polar organic solvents (e.g., ethyl acetate, acetone, methanol) and aqueous base. Sparingly soluble in nonpolar solvents (e.g., hexanes) and water. | Guides the selection of solvents for recrystallization and chromatography. |
Purification Strategies
A multi-step purification approach is often the most effective strategy to achieve high purity. The following sections detail the protocols for the recommended purification techniques.
Acid-Base Extraction: A Primary Purification Step
Acid-base extraction is a powerful and straightforward technique for separating acidic compounds from neutral and basic impurities.[2][3] This method exploits the acidic nature of the carboxylic acid group in the target molecule, which can be deprotonated by a weak base to form a water-soluble carboxylate salt.[4][5]
The crude sample, dissolved in an organic solvent, is treated with an aqueous basic solution. The acidic target compound reacts with the base to form a salt, which is soluble in the aqueous phase. Neutral and basic impurities remain in the organic phase and are thus separated. The aqueous layer containing the carboxylate salt is then acidified to regenerate the pure carboxylic acid, which precipitates out of the solution.[3][4]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the sodium salt of the target compound. Drain the organic layer.
-
Washing: Wash the aqueous layer with the organic solvent one more time to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding 1 M hydrochloric acid (HCl) with stirring until the pH is approximately 2. The target compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Caption: Workflow for Acid-Base Extraction.
Recrystallization: For High Crystalline Purity
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[6] An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.
The choice of solvent is critical for successful recrystallization. A preliminary solvent screen is recommended. Suitable solvents for this compound are likely to be polar protic or aprotic solvents.
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can further decrease solubility and improve crystal formation. |
| Isopropanol | Similar to ethanol, it can be a good choice for recrystallization. |
| Acetic Acid | Can be an effective solvent for recrystallizing carboxylic acids, though it requires careful handling due to its corrosive nature and odor.[7] |
| Toluene | A less polar solvent that might be suitable if the compound has moderate solubility at high temperatures and low solubility at room temperature. |
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Avoid rapid cooling, as this can lead to the precipitation of impurities.[6]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Caption: General Recrystallization Workflow.
Column Chromatography: For High-Resolution Separation
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[8] For this compound, normal-phase chromatography using silica gel is a suitable approach.
A solution of the crude compound is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with higher affinity for the stationary phase will move down the column more slowly than compounds with lower affinity, leading to separation.
-
Stationary Phase: Silica gel is the recommended stationary phase due to the polar nature of the carboxylic acid and ketone groups.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. A small amount of acetic acid or formic acid can be added to the mobile phase to improve the peak shape of the carboxylic acid by preventing tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will elute the more strongly adsorbed compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Caption: Column Chromatography Workflow.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Common analytical techniques for this purpose include:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery from acid-base extraction | Incomplete extraction or precipitation. | Ensure the pH is sufficiently basic during extraction and sufficiently acidic during precipitation. Check the solubility of the compound in the chosen organic solvent. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower boiling point solvent. Add more solvent to the hot solution. |
| Poor separation in column chromatography | Incorrect mobile phase polarity. Column overloading. | Optimize the mobile phase using TLC. Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).[8] |
| Tailing of the acidic compound on TLC/Column | Strong interaction of the carboxylic acid with the silica gel. | Add a small amount of acetic acid or formic acid to the mobile phase. |
Conclusion
The purification of this compound can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and column chromatography. The choice of the most appropriate method or sequence of methods will be dictated by the specific impurities present in the crude material. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain a highly pure product suitable for their intended applications.
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-methyl-a-oxobenzo[b]thiophene-2-acetate. Retrieved from [Link]
-
MDPI. (2020). Preparation and Electrochromic Properties of Benzodithiophene-Isoindigo Conjugated Polymers with Oligoethylene Glycol Side Chains. Retrieved from [Link]
-
PubChem. (n.d.). BENZO(b)THIOPHENE-3-ACETIC ACID, 5-METHOXY-. Retrieved from [Link]
-
Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-a-oxobenzo[b]thiophene-3-acetate. Retrieved from [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]
-
YouTube. (2012). 2 O Chem Recrystallization Procedure. Retrieved from [Link]
-
Reddit. (2015). Recrystallization from acetic acid?. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]
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-
PubChem. (n.d.). 2-(1-Benzothiophen-3-yl)-2-oxoacetic acid. Retrieved from [Link]
-
Russian Journal of Bakhtin Studies. (2019). Glyoxylic acid: synthesis, isolation, and crystallization. Retrieved from [Link]
-
Ataman Kimya. (n.d.). GLYOXYLIC ACID (OXOACETIC ACID). Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying and recrystallizing oxalic acid by remelting.
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Application Notes and Protocols for the Study of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid in Enzyme Inhibition
Introduction: Unveiling the Inhibitory Potential of a Novel Benzothiophene Derivative
The landscape of drug discovery is continually evolving, with an unceasing demand for novel small molecules that can modulate the activity of enzymes implicated in disease pathways.[1] Benzothiophene scaffolds are a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including acting as enzyme inhibitors.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid in enzyme inhibition studies.
While the specific enzyme targets for this compound are still under active investigation, its structural features, particularly the α-keto acid moiety, suggest potential interactions with enzymes where a carboxylate or a keto group is important for binding, such as certain proteases, kinases, or dehydrogenases. These application notes will, therefore, provide a robust framework for the initial characterization of the inhibitory activity of this compound, including protocols for determining its potency and mechanism of action against a hypothetical enzyme target. The principles and methodologies detailed herein are broadly applicable to a range of enzyme classes.[4]
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₈O₃S | ChemSynthesis |
| Molecular Weight | 220.25 g/mol | ChemSynthesis |
| Appearance | Off-white to yellow solid | Inferred |
| Solubility | Soluble in DMSO, DMF, and lower alcohols; sparingly soluble in aqueous buffers. | Inferred |
Note: Some properties are inferred from structurally similar compounds due to the limited publicly available data on this specific molecule.
The synthesis of related benzothiophene derivatives often involves cyclization reactions of substituted thiophenols or the functionalization of a pre-formed benzothiophene ring.[5][6][7][8] Researchers should ensure the purity of the compound, typically assessed by HPLC and NMR, before initiating any enzymatic assays to avoid misleading results from impurities.
Pillar 1: Foundational Principles of Enzyme Inhibition
A thorough understanding of enzyme kinetics is paramount for the successful design and interpretation of inhibition studies.[9][10] Enzyme inhibitors can be broadly classified based on their mechanism of action:
-
Reversible Inhibition : The inhibitor binds non-covalently to the enzyme and can be removed, restoring enzyme activity. This is further divided into:
-
Competitive Inhibition : The inhibitor binds to the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[11]
-
Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vmax but does not affect Km.[11]
-
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[12]
-
-
Irreversible Inhibition : The inhibitor binds covalently to the enzyme, permanently inactivating it.[11]
The initial goal of an inhibition study is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[13] Subsequent mechanism of action (MOA) studies are then performed to elucidate how the inhibitor interacts with the enzyme.[12][14]
Pillar 2: Experimental Design and Protocols
The following protocols are designed to be a starting point and should be optimized for the specific enzyme under investigation.[15][16] A generic cysteine protease will be used as a hypothetical target for illustrative purposes.
Initial Screening and IC50 Determination
This protocol outlines a method to determine the IC50 value of this compound.
Workflow for IC50 Determination
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Materials:
-
This compound
-
DMSO (spectroscopic grade)
-
Purified enzyme (e.g., Papain)
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5
-
96-well black microplates
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock solution in DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Prepare the enzyme solution in assay buffer to a final concentration that gives a robust signal within the linear range of the assay.
-
Prepare the substrate solution in assay buffer. The optimal concentration is typically at or below the Km value to ensure sensitivity to competitive inhibitors.[17]
-
Add 1 µL of each inhibitor dilution to the wells of a 96-well plate. Include controls with DMSO only (no inhibitor) and buffer only (no enzyme).
-
Add 50 µL of the enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence (or absorbance) kinetically for 15-30 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[17]
Mechanism of Action (MOA) Studies
MOA studies are crucial for understanding how the inhibitor interacts with the enzyme and its substrate.[12][14]
Experimental Design for MOA Studies
Caption: Logic flow for determining the mechanism of enzyme inhibition.
Protocol:
-
Select several fixed concentrations of this compound based on its IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2x to 10x the Km value).
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentrations as described in the IC50 protocol.
-
Plot the initial reaction rates versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[S]).
-
Analyze the Lineweaver-Burk plot to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Pillar 3: Data Interpretation and Best Practices
-
Solubility is Key: Ensure that the inhibitor is fully dissolved in the assay buffer at the highest concentration tested to avoid false positives due to compound precipitation.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%) to minimize its effect on enzyme activity.
-
Assay Validation: Validate the assay by determining its Z'-factor, which is a measure of the statistical effect size and the quality of the assay.[15]
-
Orthogonal Assays: Whenever possible, confirm hits using an orthogonal assay that employs a different detection method (e.g., colorimetric vs. fluorescent) to rule out assay artifacts.[15]
-
Structure-Activity Relationship (SAR): The data generated from these studies are foundational for SAR studies, which aim to optimize the inhibitor's potency and selectivity.[10]
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and principles outlined in these application notes provide a comprehensive framework for the initial characterization of its inhibitory properties. By systematically determining its potency and mechanism of action, researchers can pave the way for further optimization and development of this compound as a potential therapeutic agent.[18]
References
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved January 19, 2026, from [Link]
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OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Retrieved January 19, 2026, from [Link]
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Springer. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal. Available at: [Link]
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Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 19, 2026, from [Link]
-
Dispendix. (2024). Essential Considerations for Successful Assay Development. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved January 19, 2026, from [Link]
-
YouTube. (2010). Mechanism-based Inhibition of Enzymes. Available at: [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Retrieved January 19, 2026, from [Link]
-
Stanford Libraries. (2013). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Retrieved January 19, 2026, from [Link]
-
MDPI. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-methyl-a-oxobenzo[b]thiophene-2-acetate. Retrieved January 19, 2026, from [Link]
-
ChemSynthesis. (n.d.). Benzothiophenes database. Retrieved January 19, 2026, from [Link]
-
Journal of Biological Chemistry. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Available at: [Link]
- Google Patents. (n.d.). Process for the synthesis of benzothiophenes.
-
PubMed. (2012). 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro. Available at: [Link]
-
PubMed. (1985). Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. Available at: [Link]
-
Royal Society of Chemistry. (2004). An alternative synthesis of 2-(N-arylhydrazono)-1-benzothiophen-3-ones. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubMed. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-a-oxobenzo[b]thiophene-3-acetate. Retrieved January 19, 2026, from [Link]
-
Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
-
MDPI. (2024). Modulation of Properties in[12]Benzothieno[3,2-b][12]benzothiophene Derivatives through Sulfur Oxidation. Molecules. Available at: [Link]
-
American Elements. (n.d.). Benzothiophenes. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Derivatization of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Introduction
The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities. The functionalization of the benzothiophene core, particularly at the 2- and 3-positions, is a key strategy in the development of novel therapeutic agents and functional materials. This document provides detailed protocols for the derivatization of a key intermediate, 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, focusing on the synthesis of its ester and amide derivatives. These derivatives can serve as building blocks for further chemical elaboration or as final products for biological screening.
The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and rationale for the chosen methodologies.
Synthesis of the Starting Material: this compound
A common route to α-keto acids of this type involves the oxidation of an appropriate precursor, such as a 2-acetyl-3-methyl-1-benzothiophene. While various oxidation methods exist, a reliable approach involves the use of selenium dioxide (SeO₂).
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of 2-acetyl-3-methyl-1-benzothiophene to the corresponding α-keto acid.
Materials:
-
2-Acetyl-3-methyl-1-benzothiophene
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetyl-3-methyl-1-benzothiophene (1.0 eq) in a minimal amount of dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Add a small amount of water (catalytic) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the black selenium byproduct.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to extract the acidic product.
-
Acidify the aqueous layer with hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum of the closely related 2-acetyl-3-methylbenzo[b]thiophene shows characteristic signals for the methyl group and the aromatic protons of the benzothiophene core, which can be used as a reference.[2]
Derivatization Protocols
The carboxylic acid and α-keto functionalities of this compound are amenable to a variety of derivatization reactions. The following sections detail protocols for esterification and amidation.
Esterification
Esterification of the carboxylic acid can be achieved through several methods. The choice of method often depends on the scale of the reaction and the nature of the alcohol.
Protocol 2: Fischer-Speier Esterification
This classical method is suitable for simple primary and secondary alcohols and is often carried out using an excess of the alcohol as the solvent.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used in large excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Workflow for Fischer-Speier Esterification:
Caption: Fischer-Speier Esterification Workflow.
Amidation
Amidation of the carboxylic acid can be accomplished using a variety of modern coupling reagents, which are generally more efficient and milder than older methods.
Protocol 3: Amidation using Peptide Coupling Reagents
This protocol utilizes common peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) for the efficient formation of amide bonds.[3][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HBTU or TBTU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride (LiCl) (optional, for improving solubility)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM. If solubility is an issue, the addition of a small amount of LiCl can be beneficial.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
In a separate flask, dissolve HBTU or TBTU (1.1 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the coupling reagent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the amide derivative.
Workflow for Amidation with Coupling Reagents:
Sources
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- 4. bachem.com [bachem.com]
The Synthetic Versatility of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic Acid: A Gateway to Novel Heterocyclic Scaffolds
Introduction: In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold holds a privileged position due to its prevalence in a wide array of biologically active compounds and functional organic materials.[1][2] The strategic functionalization of this heterocyclic system is paramount for the development of novel molecular entities with tailored properties. 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid emerges as a highly versatile and valuable building block in this context. Its unique bifunctional nature, possessing both a reactive α-keto acid moiety and a privileged benzothiophene core, opens up a plethora of synthetic possibilities for the construction of complex molecular architectures.[3][4] This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily dictated by the chemical reactivity of its α-keto acid functionality. This moiety can undergo a variety of transformations, allowing for the introduction of diverse functional groups and the construction of new heterocyclic rings. Key reaction pathways include:
-
Esterification and Amide Bond Formation: The carboxylic acid group serves as a handle for standard esterification and amidation reactions, enabling the coupling of various alcohols, phenols, and amines to generate a library of derivatives with potentially diverse biological activities.[5][6]
-
Decarboxylation: Under appropriate conditions, the α-keto acid can undergo decarboxylation to yield the corresponding acyl benzothiophene, a valuable intermediate for further synthetic manipulations.[7][8]
-
Cyclization Reactions: The dicarbonyl nature of the α-keto acid makes it an excellent precursor for the synthesis of various heterocyclic systems through condensation reactions with binucleophiles.[9]
The following sections will delve into specific applications and provide detailed protocols for key transformations.
Application I: Synthesis of Ester and Amide Derivatives as Potential Bioactive Agents
The derivatization of the carboxylic acid moiety is a fundamental strategy in drug discovery for modulating the physicochemical properties and biological activity of a lead compound.
Mechanistic Rationale
Esterification of carboxylic acids can be achieved under acidic or basic conditions, or through the use of coupling agents. Acid-catalyzed esterification, such as the Fischer-Speier method, proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol.[5] Amide bond formation is often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base. These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.[6][10]
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetate
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/mmol), add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure methyl ester.
-
Protocol 2: Synthesis of N-Benzyl-2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetamide
-
Materials:
-
This compound
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1 M HCl (aqueous solution)
-
Saturated sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired amide.
-
| Derivative | Reagents | Solvent | Conditions | Typical Yield |
| Methyl Ester | Methanol, H₂SO₄ (cat.) | Methanol | Reflux, 4-6 h | 85-95% |
| Benzyl Amide | Benzylamine, HATU, DIPEA | DMF | Room Temp, 12-16 h | 70-85% |
Application II: Decarboxylative Acylation
Decarboxylation of α-keto acids provides a direct route to ketones, which are themselves versatile synthetic intermediates.
Mechanistic Rationale
The decarboxylation of β-keto acids is a well-known transformation that proceeds through a cyclic transition state.[11] While α-keto acids do not undergo thermal decarboxylation as readily, the reaction can be promoted under certain conditions, often involving metal catalysis or photoredox catalysis.[12] These methods typically involve the formation of an acyl radical intermediate which can then be trapped by a suitable coupling partner. A simpler, albeit often lower-yielding, approach can sometimes be achieved by heating in a high-boiling solvent, particularly if the resulting carbanion is stabilized.
Experimental Protocol
Protocol 3: Synthesis of 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-one (Illustrative)
-
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O)
-
Quinoline
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and a catalytic amount of Cu₂O.
-
Add quinoline as the solvent and heat the mixture to reflux.
-
Monitor the evolution of CO₂ gas. The reaction progress can be followed by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash thoroughly with 1 M HCl to remove the quinoline.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the desired ketone.
-
Application III: Synthesis of Quinoxaline Derivatives
The reaction of α-dicarbonyl compounds with 1,2-diamines is a classic and efficient method for the synthesis of quinoxalines and related heterocyclic systems.
Mechanistic Rationale
The reaction proceeds via a double condensation mechanism. One of the amino groups of the 1,2-diamine undergoes nucleophilic attack on one of the carbonyl carbons of the α-keto acid, followed by dehydration to form an imine. An intramolecular cyclization then occurs, with the second amino group attacking the remaining carbonyl carbon, followed by another dehydration step to yield the aromatic quinoxaline ring.
Experimental Protocol
Protocol 4: Synthesis of 3-(3-Methyl-1-benzothiophen-2-yl)quinoxalin-2(1H)-one
-
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Heat the reaction mixture at reflux for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Caption: Synthetic pathways originating from this compound.
Conclusion
This compound is a potent synthetic intermediate that provides access to a wide range of functionalized benzothiophene derivatives. The protocols detailed herein offer reliable methods for the synthesis of esters, amides, and more complex heterocyclic systems. The versatility of this building block, coupled with the established biological importance of the benzothiophene core, makes it a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further exploration of its reactivity is likely to unveil even more novel and useful chemical transformations.
References
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. growingscience.com [growingscience.com]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Decarboxylation [organic-chemistry.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Welcome to the dedicated technical support guide for the synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction outcomes.
This synthesis, while straightforward in principle, presents several common challenges that can lead to significantly reduced yields or complete reaction failure. This guide is structured to help you diagnose and resolve these issues through a combination of in-depth troubleshooting Q&A, frequently asked questions, and visual workflow diagrams.
Part 1: In-Depth Troubleshooting Guide
This section addresses specific, observable problems you might encounter during the synthesis. The primary route discussed is the two-step, one-pot Friedel-Crafts acylation of 3-methyl-1-benzothiophene with oxalyl chloride, followed by aqueous work-up/hydrolysis to yield the target α-keto acid.
Diagram 1: General Reaction Pathway
Caption: General two-step synthesis pathway.
Problem 1: Low or No Formation of the Desired Product
Question: I have run the reaction, but upon work-up and analysis (TLC, LC-MS), I see mostly unreacted starting material (3-methyl-1-benzothiophene) and no, or very little, of the target keto acid. What went wrong?
Answer: This is a classic symptom of a failed Friedel-Crafts acylation. The root cause is almost always related to the activity of the electrophile or the purity of the reagents and glassware. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Inactive Lewis Acid: Aluminum chloride (AlCl₃) is highly hygroscopic. Even brief exposure to atmospheric moisture can deactivate it, forming aluminum hydroxides or oxides that are ineffective catalysts.
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. If you must use an older bottle, ensure it was stored in a desiccator. The powder should be a fine, free-flowing white to pale yellow solid. Clumped or discolored AlCl₃ is suspect. For critical small-scale reactions, you can sublime the AlCl₃ under vacuum before use, though this is often impractical.
-
-
"Wet" Solvent or Glassware: Trace amounts of water in the reaction solvent (e.g., Dichloromethane - DCM, Carbon Disulfide - CS₂) will rapidly quench both the Lewis acid and the oxalyl chloride.
-
Solution: Always use a freshly distilled, anhydrous grade solvent. Dry your glassware in an oven (120°C) for several hours and cool it under a stream of dry nitrogen or in a desiccator immediately before use.
-
-
Insufficient Reaction Temperature or Time: Friedel-Crafts acylations require sufficient thermal energy to proceed, but are often run at low temperatures initially to control reactivity.
-
Solution: A common protocol involves adding the oxalyl chloride and Lewis acid at 0°C to control the initial exotherm, followed by slow warming to room temperature and stirring for several hours (2-12 h). If you see no conversion, ensure you have allowed the reaction to stir at room temperature for an adequate period. You can monitor the reaction by carefully quenching a small aliquot and analyzing it by TLC.
-
-
Incorrect Stoichiometry: An insufficient amount of Lewis acid will result in incomplete formation of the reactive acylium ion intermediate.
-
Solution: For acylation with oxalyl chloride, at least 2.2 equivalents of AlCl₃ are often required. One equivalent activates the oxalyl chloride, and another coordinates to the resulting ketone product, preventing it from deactivating the catalyst. Ensure your molar calculations are correct.
-
Troubleshooting Workflow: No Product Formation
Caption: Decision tree for troubleshooting low/no product yield.
Problem 2: Formation of a Dark, Tarry, Insoluble Mixture
Question: My reaction turned into a dark, polymeric tar. I can't isolate any clean product from this mixture. What happened?
Answer: Tar formation is indicative of uncontrolled reactivity, decomposition, or polymerization. The benzothiophene ring system, while aromatic, can be sensitive to overly harsh acidic conditions, and the product itself can be reactive.
Potential Causes & Solutions:
-
Excessive Reaction Temperature: The Friedel-Crafts acylation is exothermic. If the reagents are mixed too quickly or cooling is insufficient, a runaway reaction can occur, leading to polymerization and decomposition of the starting material and product.
-
Solution: Maintain strict temperature control. Add the Lewis acid portion-wise to the solution of the benzothiophene and solvent at 0°C or below. Then, add the oxalyl chloride dropwise via a syringe pump over 30-60 minutes. Never let the internal temperature rise uncontrollably.
-
-
Incorrect Order of Addition: The order in which you mix the reagents is critical.
-
Solution: The most reliable method is to first add the Lewis acid to the solution of 3-methyl-1-benzothiophene in the inert solvent at 0°C. Stir for 15-20 minutes to allow for complexation. Then, add the oxalyl chloride slowly. Adding the benzothiophene to a pre-formed complex of AlCl₃ and oxalyl chloride can lead to localized high concentrations of the reactive electrophile and promote side reactions.
-
-
Use of an Inappropriate Solvent: While DCM is common, other solvents can be used. However, solvents that can react with the Lewis acid (e.g., ethers, acetone) are completely unsuitable.
-
Solution: Stick to validated, non-reactive solvents like Dichloromethane (DCM), Carbon Disulfide (CS₂), or 1,2-dichloroethane. CS₂ is an excellent but highly toxic and flammable solvent that often provides cleaner reactions due to its poor solvating power for the intermediate complex.
-
Problem 3: Product Seems to Decompose During Aqueous Work-up
Question: The acylation step appears to work (based on a quenched TLC sample), but after adding water/ice and performing an extraction, my yield is very low and I see signs of decomposition. How can I improve the work-up?
Answer: The hydrolysis of the intermediate acyl chloride and the decomposition of the AlCl₃ complex is a highly exothermic and often violent process if not controlled. The product, an α-keto acid, can also be susceptible to decarboxylation under harsh (high temperature, high pH) conditions.
Potential Causes & Solutions:
-
Uncontrolled Quenching: Dumping the reaction mixture directly into water can cause a rapid temperature spike, leading to product degradation.
-
Solution: The work-up must be performed slowly and with vigorous stirring in a vessel large enough to contain splashing. The best practice is to pour the reaction mixture slowly onto a large excess of crushed ice and concentrated HCl. The acid helps to keep aluminum salts soluble and prevents the formation of gelatinous aluminum hydroxide, which can trap the product.
-
-
Prolonged Exposure to Basic Conditions: During work-up, if you are extracting your product into a basic aqueous layer (e.g., NaOH or NaHCO₃ solution), prolonged exposure or high pH can promote decarboxylation of the α-keto acid.
-
Solution: Perform the basic extraction quickly and at low temperatures (0-5°C). After separating the layers, immediately re-acidify the aqueous layer with cold HCl to precipitate your product. Do not let the basic solution containing your product sit for an extended period.
-
Table 1: Recommended Work-up Protocol
| Step | Procedure | Rationale |
| 1 | Prepare a beaker with crushed ice and concentrated HCl (approx. 5 mL HCl per 100 mL ice). | Controls the exotherm of quenching and keeps aluminum salts soluble. |
| 2 | With vigorous stirring, slowly pour the reaction mixture onto the ice/HCl slurry. | Ensures rapid heat dissipation and prevents localized hot spots. |
| 3 | Allow the mixture to stir until all ice has melted and two clear layers form. | Ensures complete hydrolysis and decomposition of the aluminum complex. |
| 4 | Transfer to a separatory funnel and separate the layers. Extract the aqueous layer 2x with DCM. | Recovers any product remaining in the aqueous phase. |
| 5 | Combine organic layers and extract with cold, 1M NaOH solution. | Transfers the acidic product to the aqueous phase, leaving neutral impurities behind. |
| 6 | Immediately place the basic aqueous layer in an ice bath and acidify to pH ~1 with cold, 6M HCl. | Precipitates the product while minimizing risk of decarboxylation. |
| 7 | Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. | Isolates the final, purified product. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid, like FeCl₃ or TiCl₄? A1: While other Lewis acids can catalyze Friedel-Crafts reactions, AlCl₃ is generally the most effective for acylations with oxalyl chloride due to its high activity. FeCl₃ is typically a milder and less effective catalyst. TiCl₄ can be an excellent choice and may lead to cleaner reactions in some cases, but the stoichiometry and conditions would need to be re-optimized. For this specific substrate, AlCl₃ remains the standard recommendation.
Q2: My 3-methyl-1-benzothiophene starting material has a brownish color. Is it pure enough? A2: Possibly not. Thiophene and benzothiophene derivatives can be susceptible to oxidation. A brownish color may indicate the presence of oxidized impurities that can interfere with the reaction. It is recommended to purify the starting material, for example by vacuum distillation or by passing it through a short plug of silica gel, before use. The pure compound should be a colorless to pale yellow oil or solid.
Q3: How do I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method. To prepare a sample, carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it in a vial containing ice-cold dilute HCl and ethyl acetate. Vortex the vial, then spot the organic layer on a silica gel TLC plate. Use a mobile phase like 20-30% ethyl acetate in hexanes. The starting material will be non-polar (high Rf), while the product acid will be very polar (low Rf, often streaky). This allows you to visualize the consumption of the starting material.
Q4: What are the characteristic analytical signals for the final product? A4: For this compound, you should expect to see:
-
¹H NMR: A characteristic singlet for the methyl group (CH₃) and aromatic protons corresponding to the benzothiophene ring system. The carboxylic acid proton will be a broad singlet, often far downfield (>10 ppm), and may be exchanged with D₂O.
-
¹³C NMR: Two carbonyl carbons (C=O), one for the ketone and one for the carboxylic acid, typically in the range of 160-190 ppm.
-
IR Spectroscopy: A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹), and a C=O stretch for the α-ketone (~1680-1700 cm⁻¹).
-
Mass Spectrometry: A clear molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode corresponding to the calculated molecular weight (C₁₁H₈O₃S).
References
-
Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions, Volume III, Part 1: Acylation and Related Reactions. Interscience Publishers. [Link]
Technical Support Center: Synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Welcome to the technical support center for the synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on identifying and mitigating the formation of common byproducts. Our approach is grounded in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section provides in-depth answers to specific problems you may encounter during the synthesis of this compound. The primary synthetic route considered here is the Friedel-Crafts acylation of 3-methyl-1-benzothiophene with oxalyl chloride, followed by aqueous workup.
Question 1: My final product shows a lower than expected yield and my NMR/LC-MS indicates the presence of a significant impurity with a similar mass. What could this be?
Answer:
A common and often significant byproduct in this synthesis is the isomeric product, 2-(3-Methyl-1-benzothiophen-7-yl)-2-oxoacetic acid . While the methyl group at the 3-position strongly directs acylation to the 2-position, acylation can also occur at other positions on the benzene ring of the benzothiophene core, particularly if reaction conditions are not optimized.
Causality and Mechanism:
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The benzothiophene ring system has two potential sites for electrophilic attack: the thiophene ring (C2) and the benzene ring (C4, C5, C6, C7). The 3-methyl group is an activating group and directs electrophiles to the C2 position. However, under forcing conditions (e.g., high temperatures, prolonged reaction times, or a highly active catalyst system), electrophilic attack on the benzene ring can occur. The formation of various regioisomers is a known challenge in the acylation of substituted benzothiophenes.[1]
Diagnostic Workflow:
-
Detailed Spectroscopic Analysis:
-
¹H NMR: Look for characteristic aromatic splitting patterns that differ from your target molecule. The protons on the benzene part of the benzothiophene ring will show different chemical shifts and coupling constants for the 7-substituted isomer compared to the desired 2-substituted product.
-
LC-MS: The isomer will have the same mass as your target compound, but it will likely have a different retention time on a reverse-phase HPLC column. Co-injection with a pure standard of your desired product can confirm the presence of an isomer.
-
-
Controlled Reaction Conditions:
-
Run the reaction at a lower temperature to favor the kinetically controlled product (2-acylation).
-
Slowly add the electrophile (the acylium ion generated from oxalyl chloride) to the solution of 3-methyl-1-benzothiophene to maintain a low concentration of the electrophile and minimize side reactions.
-
Mitigation and Purification Protocol:
-
Reaction Optimization: Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) can significantly improve the regioselectivity.
-
Purification:
-
Recrystallization: If there is a sufficient difference in polarity and crystal packing, recrystallization from a suitable solvent system (e.g., toluene/heptane, ethyl acetate/hexane) may selectively crystallize the desired product.
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the most reliable method for separating these isomers. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will be necessary.
-
Question 2: I've isolated my product, but it's contaminated with a non-polar, UV-active substance. What is the likely identity of this byproduct?
Answer:
This non-polar byproduct is likely 3-methyl-1-benzothiophene , your starting material. Its presence indicates an incomplete reaction.
Causality and Mechanism:
Several factors can lead to an incomplete Friedel-Crafts acylation:
-
Insufficient Reagents: An inadequate amount of oxalyl chloride or the Lewis acid catalyst (e.g., AlCl₃) will result in unreacted starting material.
-
Catalyst Deactivation: Friedel-Crafts catalysts are highly sensitive to moisture. Any water present in the solvent or on the glassware will deactivate the catalyst, halting the reaction.
-
Low Reaction Temperature: While lower temperatures are good for selectivity, a temperature that is too low may not provide enough activation energy for the reaction to proceed to completion in a reasonable timeframe.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware before use.
-
Use anhydrous solvents.
-
Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
-
Verify Reagent Stoichiometry:
-
Use a slight excess of oxalyl chloride and the Lewis acid catalyst (typically 1.1 to 1.5 equivalents of each relative to the 3-methyl-1-benzothiophene).
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. If the reaction stalls, a small additional portion of the catalyst may be required.
-
Purification Protocol:
-
Distillation/Sublimation: If the starting material is the only significant impurity, it can often be removed by vacuum distillation or sublimation if the desired product has low volatility.
-
Chromatography: Flash column chromatography is very effective at separating the non-polar starting material from the more polar ketoacid product.
Question 3: My product seems to be degrading during workup or purification, and I'm observing gas evolution. What is happening?
Answer:
The likely cause is the decarboxylation of your final product, this compound, to form 2-acetyl-3-methyl-1-benzothiophene .
Causality and Mechanism:
α-Ketoacids can be susceptible to decarboxylation (loss of CO₂), especially when heated or under acidic or basic conditions. The product of this decarboxylation is a simple ketone.
Workflow for Minimizing Decarboxylation:
Caption: Decision workflow for mitigating decarboxylation.
Experimental Protocols:
-
Aqueous Workup: Perform the quench of the reaction mixture at low temperatures (e.g., pouring it onto ice). Neutralize carefully and avoid excessive heating.
-
Solvent Removal: Use a rotary evaporator at a low temperature (e.g., < 40 °C) to remove solvents.
-
Purification:
-
If using recrystallization, avoid prolonged heating.
-
If using chromatography, do not let the column run dry and avoid excessive heat generation from the exothermic binding of the compound to the silica.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical reaction parameters to control for a successful synthesis?
A1: The most critical parameters are:
-
Anhydrous Conditions: To prevent catalyst deactivation.
-
Temperature: To control regioselectivity and prevent side reactions. A low temperature is generally preferred.
-
Stoichiometry: A slight excess of the acylating agent and catalyst is recommended to drive the reaction to completion.
Q2: Can I use a different acylating agent instead of oxalyl chloride?
A2: Yes, other acylating agents can be used, but they come with their own set of potential byproducts. For example, using ethyl oxalyl chloride would lead to the corresponding ethyl ester, which would then need to be hydrolyzed to the carboxylic acid. This adds a step and introduces the possibility of incomplete hydrolysis, leaving the ester as an impurity. Oxalyl chloride is often preferred because it is highly reactive and the byproducts of its reaction with the catalyst and subsequent quench (HCl, CO, CO₂) are volatile and easily removed.[2]
Q3: My LC-MS shows a peak with a mass corresponding to the addition of two acyl groups. Is this possible?
A3: Yes, this is likely a diacylated byproduct . Friedel-Crafts acylation can sometimes lead to polysubstitution, although it is less common than in Friedel-Crafts alkylation because the first acyl group deactivates the aromatic ring to further substitution. However, if the reaction conditions are too harsh, a second acylation, likely on the benzene ring portion of the molecule, can occur. To avoid this, use a stoichiometry of close to 1:1 for the 3-methyl-1-benzothiophene and the acylating agent, and avoid a large excess of the Lewis acid catalyst.
Summary of Potential Byproducts and Mitigation Strategies
| Byproduct | Identification Method | Probable Cause | Mitigation Strategy |
| Isomeric Products | NMR, LC-MS | High reaction temperature, excess catalyst | Lower reaction temperature, slow addition of reagents |
| Unreacted Starting Material | TLC, GC-MS, NMR | Incomplete reaction, catalyst deactivation | Ensure anhydrous conditions, use slight excess of reagents, monitor reaction |
| Decarboxylation Product | NMR, LC-MS, gas evolution | High temperature or extreme pH during workup | Maintain low temperatures and mild pH during workup and purification |
| Diacylated Product | LC-MS | Harsh reaction conditions, incorrect stoichiometry | Use 1:1 stoichiometry, avoid excess catalyst and high temperatures |
| Hydrolysis Byproducts of Oxalyl Chloride | N/A (Volatile) | Presence of water | Strict anhydrous conditions |
Visualizing the Reaction and Key Structures
Caption: Synthetic pathway and common byproducts.
References
- Friedel-Crafts Acylation: For a general overview of the Friedel-Crafts acylation reaction, its mechanism, and limitations. Source: Sigma-Aldrich Technical Bulletin
-
Acylation of Benzothiophenes: This article discusses the synthesis of acyl benzothiophenes and the challenges of regioselectivity.
- Title: Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction
- Source: Beilstein Journal of Organic Chemistry
-
URL: [Link]
-
Reactivity of Oxalyl Chloride: Provides information on the reactions and handling of oxalyl chloride.
- Source: Wikipedia
-
URL: [Link]
-
General Organic Chemistry Principles: For understanding the directing effects of substituents in electrophilic arom
- Title: Friedel-Crafts Alkylation and Acyl
- Source: Master Organic Chemistry
-
URL: [Link]
-
Applications of Oxalyl Chloride in Synthesis: A comprehensive review of the uses of oxalyl chloride in organic chemistry.
- Title: Oxalyl Chloride: A Versatile Reagent in Organic Transform
- Source: ResearchG
-
URL: [Link]
Sources
Technical Support Center: Achieving High Purity 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Welcome to the technical support center for the synthesis and purification of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this key chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing this compound is the Friedel-Crafts acylation of 3-methyl-1-benzothiophene. Potential impurities from this reaction include unreacted starting materials (3-methyl-1-benzothiophene and the acylating agent), byproducts from side reactions, and residual Lewis acid catalyst.[1][2][3] Over-acylation is less common with acylation compared to alkylation.
Q2: My crude product is a dark, oily substance. Is this normal?
A2: While some discoloration is expected, a dark, oily product often indicates the presence of polymeric or tar-like byproducts, which can result from vigorous reaction conditions or the presence of highly reactive impurities. It is crucial to proceed with a purification step to isolate the desired crystalline product.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to the presence of impurities that inhibit lattice formation or the choice of an inappropriate solvent system. Trying to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be effective. If these methods fail, a thorough purification by column chromatography may be necessary before attempting recrystallization again.
Q4: What is the best method for monitoring the purity of my compound during purification?
A4: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the progress of your purification. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid is protonated and less polar) to separate your product from impurities. The presence of multiple spots indicates an impure sample. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing final purity.[4][5][6]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
If your initial crude product shows significant impurities by TLC or other analytical methods, a robust purification strategy is required. The following workflow is recommended:
Sources
stability issues of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid in solution
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of novel chemical compounds is a critical part of research and development. This guide is designed to provide you, our scientific colleagues, with in-depth insights and practical solutions for the stability challenges associated with 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid in solution. Our goal is to empower you to generate reliable and reproducible data by understanding the underlying chemistry of this molecule.
Section 1: Understanding the Instability - The "Why"
A foundational understanding of the molecule's structure is key to anticipating and mitigating stability issues. This section addresses the core chemical reasons for the compound's reactivity in solution.
Q1: What are the primary chemical moieties in this compound that influence its stability?
A: The stability of this compound is governed by two key structural features: the α-keto acid group and the benzothiophene ring system . The α-keto acid is susceptible to hydration, decarboxylation, and photochemical reactions, while the sulfur atom in the benzothiophene ring is prone to oxidation. The interplay between these two functionalities dictates the compound's overall stability profile in various experimental conditions.
Q2: How does the α-keto acid group contribute to instability in aqueous solutions?
A: The α-keto acid functionality is inherently reactive in aqueous media. Its instability manifests in two primary ways:
-
Keto-Diol Hydration: In water, α-keto acids exist in a pH-dependent equilibrium with their corresponding geminal diol hydrate.[1][2] This hydration of the ketone can alter the compound's conformation, solubility, and ability to interact with its biological target, potentially leading to inconsistent experimental results. The extent of hydration is generally lowered as the pH is raised.[1]
-
Photoreactivity and Decarboxylation: α-Keto acids are known to be photoactive, absorbing UV light which can lead to degradation.[1][3][4] A common pathway is photo-oxidative decarboxylation, where the molecule loses CO₂, resulting in a different chemical species and a loss of parent compound concentration.[3] This decarboxylation can also be promoted by heat or other catalytic conditions.
Caption: Keto-Diol equilibrium of the α-keto acid moiety.
Q3: What stability issues are associated with the benzothiophene ring?
A: The benzothiophene moiety contains a sulfur atom that is susceptible to oxidation. This is a common degradation pathway for thiophene-containing compounds.[5] In the presence of oxidizing agents (including dissolved atmospheric oxygen, especially under light exposure or in the presence of metal ions), the sulfur can be oxidized to form the corresponding sulfoxide and subsequently the sulfone .[6] These oxidized derivatives have significantly different polarities and electronic properties, which will alter their chromatographic behavior and almost certainly abolish their intended biological activity. This oxidation process can be sensitive to pH, with studies on related compounds showing maximal reactivity around neutral to slightly basic pH.[5]
Caption: Oxidation pathway of the benzothiophene core.
Section 2: Troubleshooting Guide - The "How to Fix"
This section provides structured approaches to diagnose and resolve common experimental issues arising from the instability of this compound.
Issue 1: Inconsistent Potency or Activity in Biological Assays
Q: My compound shows variable IC50 values and inconsistent results in my cell-based/enzymatic assays. Could this be a stability issue?
A: Absolutely. Inconsistent biological data is a classic sign of compound instability in the assay environment. The cause could be degradation in your stock solution over time or, more acutely, during the experiment itself. Follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Q: I'm seeing new peaks in my chromatogram after preparing my sample or after a short storage period. What could they be?
A: The appearance of new peaks is a direct indication of degradation. Based on the compound's structure, the most likely degradation products arise from oxidation or decarboxylation. You can use LC-MS to tentatively identify these impurities by their mass shifts relative to the parent compound.
| Degradation Pathway | Potential Product | Mass Change (Da) | Expected Chromatographic Shift |
| Oxidation | Sulfoxide Derivative | +16 | More polar (earlier elution in RP-HPLC) |
| Oxidation | Sulfone Derivative | +32 | Even more polar (even earlier elution) |
| Decarboxylation | 2-acetyl-3-methyl-1-benzothiophene | -44 | Less polar (later elution in RP-HPLC) |
Causality: Oxidation adds polar oxygen atoms, decreasing retention time on a reverse-phase (RP) column. Decarboxylation removes a highly polar carboxylic acid group, making the molecule significantly more hydrophobic and increasing its retention time.
Section 3: Frequently Asked Questions (FAQs) - Best Practices
This section provides quick, actionable advice for the proper handling and storage of this compound.
Q: How should I store the solid compound? A: Store the solid material in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C, and protected from light. The recommendation for inert gas storage suggests sensitivity to air.
Q: What is the best way to prepare a stock solution? A: Use high-purity, anhydrous solvents (e.g., DMSO, DMF). Prepare the solution immediately before use if possible. If storage is necessary, create small-volume, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q: How long can I store my stock solution? A: The stability of the stock solution is not guaranteed and should be determined empirically. We strongly recommend re-analyzing the purity of your stock solution by HPLC if it has been stored for more than a week at 4°C or more than a month at -20°C or -80°C. For maximum confidence, always prepare fresh solutions for critical experiments.
Q: What are the optimal pH conditions for working with this compound in an aqueous solution? A: This is a critical parameter. Given that α-keto acid photochemistry can slow at higher pH[1][2] but oxidation of other benzothiophenes can be efficient at pH 8[5], the optimal pH is likely application-dependent. For initial studies, a slightly acidic pH (e.g., 6.0-6.5) may offer a compromise by keeping the carboxylic acid protonated (improving solubility in some cases) while minimizing some degradation pathways. However, you MUST validate the compound's stability in your specific buffer system.
Q: Should I be concerned about light exposure during my experiments? A: Yes. The α-keto acid moiety is a chromophore that can absorb ambient and fluorescent light, leading to photodegradation.[3][7] All steps involving the compound in solution—from stock preparation to the final assay plate—should be performed under subdued lighting or by using amber-colored labware.
Section 4: Experimental Protocol - Forced Degradation Study
To rigorously characterize the stability of your compound and identify potential degradation products, a forced degradation (stress testing) study is the industry-standard approach. This provides a comprehensive stability profile.
Objective: To systematically assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a similar appropriate organic solvent.
-
For each condition below, dilute the stock solution into the stress solution to a final concentration of 0.1 mg/mL.
-
Prepare a "time zero" (T=0) control by diluting the stock into the mobile phase or an appropriate neutral buffer and analyzing immediately.
-
-
Stress Conditions:
-
Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at room temperature for 30 minutes, 2 hours, and 8 hours. (Base-catalyzed reactions are often faster).
-
Oxidative Degradation: Dilute in 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2, 8, and 24 hours, protected from light.
-
Thermal Degradation: Dilute in a neutral buffer (e.g., pH 7.0 phosphate buffer). Incubate at 60°C for 24 and 48 hours, protected from light.
-
Photolytic Degradation: Dilute in a neutral buffer. Expose the solution in a quartz cuvette or clear vial to a photostability chamber with a light source (e.g., consistent with ICH Q1B guidelines) for 8 and 24 hours. Run a parallel sample wrapped in aluminum foil as a dark control.
-
-
Analysis:
-
At each time point, neutralize the acid and base samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Calculate the percentage of the parent compound remaining and characterize any major degradation products by their retention time and mass-to-charge ratio (m/z).
-
Self-Validation: This protocol is self-validating because the T=0 and dark control samples provide baselines against which to measure degradation. A well-designed HPLC method that separates all degradation peaks from the parent peak ensures the accuracy of the stability assessment.
References
-
Griffith, E. C., et al. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A. Available at: [Link]
-
Anquandah, G. A., et al. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). Journal of Hazardous Materials. Available at: [Link]
-
Hui, S., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications. Available at: [Link]
-
Davidson, R. S., et al. (2015). Photo-oxidation of alpha-keto-carboxylic acids and related compounds. Aston University. Available at: [Link]
-
Griffith, E. C., et al. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. PubMed. Available at: [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
-
Roy, D., et al. (2006). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, J., et al. (2023). Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3 N4 via the Polymerization Pathway. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Sagardía, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology. Available at: [Link]
-
Konopka, M. C., et al. (2007). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology. Available at: [Link]
-
ResearchGate. (2006). Catalytic Oxidation of Benzothiophene and Dibenzothiophene in Model Light Oil Ti-MWW. ResearchGate. Available at: [Link]
-
Leermakers, P. A., & Vesley, G. F. (1963). The Photochemistry of α-Keto Acids and α-Keto Esters. I. Photolysis of Pyruvic Acid and Benzoylformic Acid. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (n.d.). Process for preparing α-keto acids and derivatives thereof. Google Patents.
-
Lecointre, A., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. Available at: [Link]
-
Nakagawa, T., et al. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters. Available at: [Link]
-
Hutson, S. M. (1987). pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (2025). Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products. ResearchGate. Available at: [Link]
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- 2. pH Dependence of the Aqueous Photochemistry of α-Keto Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. repository.library.noaa.gov [repository.library.noaa.gov]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. This document is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this important synthetic intermediate. We will explore the common synthetic pathways, troubleshoot frequent issues, and provide detailed, field-proven protocols to ensure a successful and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable method is a two-step process starting from 3-methyl-1-benzothiophene. The synthesis involves:
-
Friedel-Crafts Acylation: Reaction of 3-methyl-1-benzothiophene with an acylating agent, typically oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This forms the intermediate, 2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetyl chloride.[1][2][3]
-
Hydrolysis: Subsequent hydrolysis of the resulting acyl chloride intermediate to yield the final 2-oxoacetic acid product.[4][5][6]
This route is favored for its use of readily available starting materials and its straightforward reaction sequence.
Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation step?
Scaling this reaction introduces several challenges:
-
Stoichiometric Catalyst Requirement: The Lewis acid catalyst (e.g., AlCl₃) is often required in stoichiometric amounts or even in excess because it complexes with the ketone product, rendering it inactive.[1][3] This generates significant amounts of aluminum waste, complicating workup and disposal on a large scale.[2]
-
Exothermic Reaction: The reaction is highly exothermic. Efficient heat management is critical during scale-up to prevent runaway reactions and the formation of side products.
-
Moisture Sensitivity: Both the Lewis acid catalyst and the oxalyl chloride reagent are extremely sensitive to moisture.[2] Maintaining anhydrous conditions is paramount to prevent reagent quenching and ensure high yields.
-
Side Product Formation: Competing reactions, such as acylation at different positions on the benzothiophene ring, can occur, leading to purification challenges.[2]
Q3: Are there "greener" or alternative methods to the traditional Friedel-Crafts acylation?
Yes, research has focused on developing more environmentally benign alternatives. One promising approach involves using mixed anhydrides of trifluoroacetic acid for the acylation. This method can proceed under solvent-free conditions and avoids the use of metallic Lewis acids and chlorinated solvents, thereby reducing hazardous waste.[2] Another potential route, adapted from similar thiophene chemistry, could involve lithiation of the benzothiophene followed by reaction with an oxalate ester, though this may present challenges with pyrophoric reagents on a large scale.[7]
Synthetic Pathway Overview
The primary synthetic route is visualized below. The key stages are the formation of the electrophilic acylium ion, the nucleophilic attack by the benzothiophene ring, and the final hydrolysis of the acyl chloride.
Caption: Key steps in the synthesis of the target compound.
Troubleshooting Guide
Problem 1: Low yield or incomplete conversion in the Friedel-Crafts acylation step.
Q: My Friedel-Crafts reaction is sluggish and gives a low yield. How can I improve it?
A: Low yield is a common scale-up issue stemming from several factors. Systematically investigate the following:
-
Cause A: Inactive Catalyst due to Moisture
-
Explanation: Aluminum chloride is highly hygroscopic. Any moisture in the solvent, starting materials, or reaction vessel will hydrolyze AlCl₃, rendering it inactive. The HCl gas formed can also lead to unwanted side reactions.[5]
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents. Dry the 3-methyl-1-benzothiophene starting material over a suitable drying agent (e.g., MgSO₄) before use.
-
-
Cause B: Insufficient Catalyst Loading
-
Explanation: The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst.[3] Therefore, a stoichiometric amount (at least 1.0 equivalent relative to the benzothiophene) is often required. During scale-up, inadequate mixing can also create localized areas of low catalyst concentration.
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃. For large-scale reactions, ensure vigorous mechanical stirring to maintain a homogeneous slurry. Consider portion-wise addition of the AlCl₃ to control the exotherm.
-
-
Cause C: Sub-optimal Reaction Temperature
-
Explanation: While the reaction is exothermic, some activation energy is still required. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote side-product formation.
-
Solution: The reaction is typically run between 0 °C and room temperature. Start the addition of reagents at 0 °C to control the initial exotherm, then allow the reaction to slowly warm to room temperature and stir for several hours until completion is confirmed by TLC or HPLC.
-
Experimental Protocol: Optimized Friedel-Crafts Acylation
-
Set up a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charge the flask with anhydrous dichloromethane (DCM) and 3-methyl-1-benzothiophene (1.0 equiv). Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
In the dropping funnel, prepare a solution of oxalyl chloride (1.1 equiv) in anhydrous DCM.
-
Add the oxalyl chloride solution dropwise to the reaction slurry over 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Problem 2: Formation of multiple products and purification difficulties.
Q: I'm observing a mixture of isomers and other impurities in my crude product. What are they and how can I avoid them?
A: The formation of regioisomers is a known issue in the acylation of benzothiophenes.[2]
-
Cause A: Regioisomeric Acylation
-
Explanation: While acylation is strongly directed to the 2-position of 3-methyl-1-benzothiophene, small amounts of the 3-acyl isomer or other isomers can form, especially under harsh conditions. The high reactivity of the benzothiophene ring can sometimes lead to a mixture of 2- and 3-acylated products.[2]
-
Solution: Strict temperature control is crucial. Running the reaction at lower temperatures (0 °C) generally enhances regioselectivity. The choice of solvent can also play a role; less polar solvents may improve selectivity.
-
-
Cause B: Residual Starting Materials
-
Explanation: Incomplete reaction will leave unreacted 3-methyl-1-benzothiophene, which can be difficult to separate from the product due to similar polarities.
-
Solution: Ensure the reaction goes to completion by using a slight excess of the acylating agent and catalyst, and by allowing sufficient reaction time. Monitor the reaction closely.
-
-
Cause C: Product Decarboxylation
-
Explanation: The final product, a 2-oxoacetic acid, is susceptible to decarboxylation (loss of CO₂) upon heating, especially under acidic or basic conditions, which can occur during workup or purification.[8][9] This leads to the formation of 2-acetyl-3-methyl-1-benzothiophene.
-
Solution: Use mild workup conditions. When hydrolyzing the acyl chloride intermediate, avoid excessive heating. Purify the final acid product at or below room temperature if possible. Use techniques like crystallization or precipitation from a cold solvent system.
-
Troubleshooting Flowchart for Impurities
Caption: A decision-making workflow for identifying and mitigating impurities.
Problem 3: Difficulties with workup and hydrolysis of the acyl chloride intermediate.
Q: The workup is messy, and the hydrolysis step gives a poor yield of the final acid. What's going wrong?
A: The transition from the anhydrous acylation to the aqueous hydrolysis is a critical step that must be managed carefully.
-
Cause A: Uncontrolled Quenching
-
Explanation: The reaction mixture contains a large amount of reactive AlCl₃. Adding water directly and quickly can cause a violent, highly exothermic quench, leading to product degradation and potential safety hazards.
-
Solution: The quench must be performed slowly and at a low temperature. A common procedure is to pour the reaction mixture onto a slurry of crushed ice and concentrated HCl. The acid helps to break up the aluminum complexes.
-
-
Cause B: Incomplete Hydrolysis
-
Explanation: The acyl chloride intermediate may be trapped within the aluminum salts or may not have sufficient contact time with water to fully hydrolyze, especially in a biphasic system (DCM/water).
-
Solution: After the initial quench, ensure vigorous stirring of the biphasic mixture for a sufficient period (e.g., 1-2 hours) to allow for complete hydrolysis. The organic layer should be separated and washed thoroughly to remove inorganic salts.
-
Experimental Protocol: Workup and Hydrolysis
-
Prepare a quench vessel containing a vigorously stirred mixture of crushed ice (approx. 10 parts by weight relative to the AlCl₃ used) and concentrated hydrochloric acid (approx. 2 parts by volume relative to the reaction volume).
-
Slowly and carefully pour the completed Friedel-Crafts reaction mixture from the primary reactor into the quench vessel, ensuring the temperature of the quench mixture remains below 15 °C.
-
After the addition is complete, continue to stir the resulting biphasic mixture vigorously for 1-2 hours at room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer with additional DCM (2x).
-
Combine all organic layers and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C) to yield the crude this compound. The crude product can then be purified by recrystallization, typically from a solvent system like toluene or an ethyl acetate/heptane mixture.
By systematically addressing these common challenges with the validated protocols provided, researchers and drug development professionals can achieve a more robust, scalable, and efficient synthesis of this compound.
References
-
Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved from [Link]
-
Gerbling, H., & Gerhardt, B. (1988). Oxidative decarboxylation of branched-chain 2-oxo Fatty acids by higher plant peroxisomes. Plant Physiology, 88(1), 13–15. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Chemistry of Acid Halides. Retrieved from [Link]
-
University of Calgary. (2010). Hydrolysis of Acid Chlorides. Chem 263 Notes. Retrieved from [Link]
-
Singh, P., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Mini-Reviews in Medicinal Chemistry, 24. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
ChemistryViews. (2020). New Path to Benzothiophenes. Retrieved from [Link]
-
Slideshare. (n.d.). Organic Chemistry-Synthesis of Benzothiophene. Retrieved from [Link]
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Matsuzawa, T., Hosoya, T., & Yoshida, S. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(37), 10148–10153. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Mphahamele, M. J., et al. (2014). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Tetrahedron Letters, 55(30), 4144-4147. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of benzothiophenes. EP0832889B1.
-
Lee, A., et al. (2021). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications, 42(10), e2000670. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1714-1717. Retrieved from [Link]
-
Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The decarboxylation of some heterocyclic acetic acids. Retrieved from [Link]
-
Lee, A., et al. (2021). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications, 42(10), 2000670. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of thiophenes. US20090318710A1.
-
Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]
-
ResearchGate. (2020). Scope of benzothiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and characterization of transition metal complexes of− 2-thioacetic acid benzothiazole ligand. Retrieved from [Link]
-
ResearchGate. (2021). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: strategies and reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of[10]Benzothieno[3,2-b][10]benzothiophene — Electrophilic and Metalation Reactions. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). preparation of methyl 3-methyl-2-[(2R,3R)-2-methylthio-4-oxo-3-phthalimidoazetidin-1-yl]but-2-enoate. Retrieved from [Link]
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Technical Support Center: Palladium-Catalyzed Synthesis of Benzothiophene Derivatives
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of benzothiophene derivatives. As a core structural motif in numerous pharmaceuticals and organic materials, the efficient and selective synthesis of benzothiophenes is of paramount importance. This resource is designed to address common challenges and side reactions encountered during these synthetic procedures, offering practical solutions grounded in mechanistic understanding.
Section 1: Understanding the Landscape of Palladium-Catalyzed Benzothiophene Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the benzothiophene scaffold. Common strategies include the Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as annulation reactions of aryl sulfides with alkynes.[1][2][3][4] These methods offer a high degree of functional group tolerance and regioselectivity. However, the success of these reactions is often hampered by the occurrence of various side reactions, leading to reduced yields and complex purification challenges. This guide will dissect these issues and provide actionable troubleshooting strategies.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems encountered during the palladium-catalyzed synthesis of benzothiophene derivatives in a question-and-answer format.
Catalyst and Reaction Initiation Issues
Q1: My reaction is sluggish or fails to initiate, and I observe a black precipitate. What is happening and how can I fix it?
A1: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition.[5] The active Pd(0) species in the catalytic cycle is aggregating, rendering it inactive. This can be caused by several factors:
-
Oxygen Sensitivity: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the oxidative degradation of phosphine ligands.[5]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction.[5]
-
Use High-Purity Reagents: Ensure that all starting materials, solvents, and bases are of high purity and anhydrous, as impurities can poison the catalyst.
-
Optimize Ligand and Catalyst System:
-
Ligand Choice: For sulfur-containing substrates like benzothiophenes, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) that can stabilize the palladium center and resist poisoning by the sulfur atom.[5]
-
Catalyst Precursor: Use a stable palladium precatalyst, such as Pd(OAc)₂, in combination with the appropriate ligand. In some cases, pre-formed palladium complexes can offer better stability.
-
Ligand-to-Palladium Ratio: A common starting point is a 2:1 ligand-to-palladium ratio, but this may need to be optimized for your specific reaction.
-
-
Control Reaction Temperature: If possible, run the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve catalyst stability.
Common Side Reactions and Mitigation Strategies
Q2: I am observing significant amounts of homocoupling byproducts in my Suzuki-Miyaura or Sonogashira reaction. How can I suppress this?
A2: Homocoupling, the reaction of two identical coupling partners (e.g., two boronic acid molecules or two terminal alkynes), is a prevalent side reaction.[6] In the context of benzothiophene synthesis, this leads to the formation of bi-benzothiophenes or diynes, reducing the yield of the desired cross-coupled product.
Causality and Mitigation:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can promote the oxidative homocoupling of boronic acids and terminal alkynes.[7][8]
-
Solution: Rigorous exclusion of oxygen through proper degassing techniques is crucial.[5]
-
-
Base-Induced Homocoupling: In some cases, the base can promote the homocoupling of boronic acids.
-
Copper-Catalyzed Alkyne Homocoupling (Glaser Coupling): In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne.[7]
Experimental Protocol to Minimize Homocoupling in a Suzuki-Miyaura Reaction:
-
To an oven-dried Schlenk flask, add the benzothiophene halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v).
-
In a separate glovebox or under a stream of argon, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature and monitor by TLC or GC-MS.
Q3: My reaction is producing a significant amount of dehalogenated benzothiophene. What is the cause and how can I prevent it?
A3: Dehalogenation is the replacement of a halogen atom on the benzothiophene ring with a hydrogen atom. This is a common side reaction, particularly in Suzuki-Miyaura and Heck reactions.[12]
Mechanistic Insights and Solutions:
-
Proto-deboronation/dehalogenation: In Suzuki-Miyaura couplings, the boronic acid can undergo protonolysis, and the resulting proton can lead to the dehalogenation of the aryl halide. The presence of water can exacerbate this issue.[12]
-
β-Hydride Elimination Pathway: In some cases, a palladium-hydride species, formed via β-hydride elimination from an alkyl-palladium intermediate or from other sources, can reductively cleave the carbon-halogen bond.
-
Solution: The choice of ligand can influence the rate of reductive elimination versus other pathways. Using ligands that promote the desired cross-coupling over pathways leading to palladium-hydride formation can be beneficial.
-
Q4: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?
A4: The regioselectivity of Heck reactions on benzothiophenes (arylation at the C2 vs. C3 position) can be influenced by several factors.
Controlling Regioselectivity:
-
Electronic Effects: The inherent electronic properties of the benzothiophene ring favor substitution at the C2 position.
-
Steric Hindrance: Bulky substituents on the benzothiophene ring or the aryl halide can direct the arylation to the less sterically hindered position.
-
Ligand Control: The choice of phosphine ligand can have a profound impact on regioselectivity. For instance, in the arylation of thiophenes, different ligands have been shown to favor either α or β arylation.[14]
-
Solution: A screening of different phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos) is recommended to optimize the regioselectivity for your specific substrates.
-
-
Directing Groups: The presence of a directing group on the benzothiophene can override the inherent reactivity and direct the arylation to a specific position.
Section 3: Experimental Protocols and Purification
This section provides generalized protocols for common palladium-catalyzed reactions used in benzothiophene synthesis and for the purification of the resulting products.
General Protocol for Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes[1][2][3][4]
This method allows for the synthesis of 2,3-disubstituted benzothiophenes.
Materials:
-
Aryl sulfide (1.0 equiv)
-
Alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or toluene)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl sulfide, alkyne, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification of Benzothiophene Derivatives
3.2.1 Column Chromatography [1][15][16][17]
This is a widely used technique for purifying benzothiophene derivatives from reaction mixtures.
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to separate the components.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
3.2.2 Recrystallization [2][18][19]
Recrystallization is an effective method for purifying solid benzothiophene derivatives.
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the benzothiophene derivative is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Mechanistic Insights into Side Reactions
A deeper understanding of the mechanisms behind side reactions is crucial for effective troubleshooting.
References
-
Masuya, Y., Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters, 18(17), 4312–4315. [Link]
-
Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(10), 6645–6655. [Link]
-
Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry. [Link]
-
Álvarez-Pérez, A., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1486-1494. [Link]
-
Wang, C., et al. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 5(10), 5163-5172. [Link]
-
Wang, C., et al. (2020). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega, 5(44), 28786-28795. [Link]
- Google Patents. (2009).
-
Wang, C., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega, 8(11), 10443-10452. [Link]
-
Masuya, Y., Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. PubMed. [Link]
-
Álvarez-Pérez, A., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1486-1494. [Link]
-
ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]
-
ResearchGate. (n.d.). Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. [Link]
-
ResearchGate. (n.d.). Influence of Benzothiophene C2 ‐Substituents in Palladium‐Catalyzed Direct C3 ‐Arylation. [Link]
-
Thompson, A. E., et al. (2011). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 52(43), 5671-5673. [Link]
-
Sci-Hub. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. [Link]
- Google Patents. (1998). Process for the synthesis of benzothiophenes.
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
ResearchGate. (1998). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. [Link]
-
ResearchGate. (2016). Palladium Catalyzed Syntheses of Dibenzothiophenes by Ring-Closure of 2-Iodinated Diaryl Thioether. [Link]
-
ResearchGate. (2017). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. [Link]
-
Ghosh, S., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Crystal Growth & Design, 23(11), 8035-8044. [Link]
-
ResearchGate. (n.d.). Room Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Link]
-
Yoshikawa, S., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 13(38), 11248-11254. [Link]
-
Tobisu, M., et al. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science, 7(4), 2993-2997. [Link]
-
Wang, C., et al. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. PubMed Central. [Link]
-
Chen, J., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(12), 4421-4430. [Link]
-
Sharma, P., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6945-6967. [Link]
-
Bak, A., et al. (2020). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. Chemical Science, 11(1), 107-116. [Link]
-
ResearchGate. (n.d.). β-Selective C-H Arylation of Thiophenes Enabled by α-Diimine Palladium Catalysts. [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
-
Hu, P., et al. (2012). Palladium-catalyzed decarboxylative C-H bond arylation of thiophenes. Angewandte Chemie International Edition, 51(1), 227-231. [Link]
-
Yoshikawa, S., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 13(38), 11248-11254. [Link]
-
ResearchGate. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. [Link]
-
Vitale, R., et al. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 27(19), 6296. [Link]
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Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Lapointe, D., & Fagnou, K. (2010). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 75(20), 6897–6900. [Link]
-
Chemistry LibreTexts. (2021, August 5). Sonogashira Coupling. [Link]
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Technical Support Center: Purification of 2-Oxoacetic Acid Derivatives
Welcome to the Technical Support Center for the purification of 2-oxoacetic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the isolation and purification of this versatile class of compounds. Due to their dual functionality—containing both a carboxylic acid (or ester) and a highly reactive ketone group—these molecules present unique purification hurdles.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of 2-oxoacetic acid and its derivatives. Each entry details the issue, explores the underlying chemical principles, and provides actionable, step-by-step solutions.
Question 1: My compound is degrading or showing multiple spots on a silica gel TLC/column. What is happening and how can I prevent it?
Answer:
This is a classic and highly common issue when working with keto esters and acids on standard silica gel. The problem stems from two primary sources: the inherent acidity of silica and keto-enol tautomerism.
Root Cause Analysis:
-
Acidity of Silica Gel: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[3] These acidic sites can catalyze unwanted side reactions, such as the hydrolysis of ester derivatives or promote degradation pathways for sensitive substrates.
-
Keto-Enol Tautomerism: 2-oxoacetic acid derivatives can exist as a mixture of rapidly interconverting keto and enol tautomers.[3][4] This equilibrium can be influenced by the solvent and the stationary phase, leading to band broadening, tailing peaks, or the appearance of multiple spots on a TLC, which can be mistaken for impurities.[3][4]
Troubleshooting & Optimization Protocol:
-
Method 1: Deactivate the Silica Gel: Neutralizing the acidic sites on the silica is a highly effective first step.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or petroleum ether).
-
Add 1-2% triethylamine (TEA) or another suitable base (e.g., pyridine) relative to the volume of the eluent you plan to use.[3]
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.
-
Pack your column with the treated silica as you normally would.
-
Incorporate the same percentage of base into your mobile phase to maintain the neutral environment throughout the separation.
-
-
Method 2: Use an Alternative Stationary Phase: If your compound is exceptionally acid-sensitive, switching the stationary phase is the best option.
-
Alumina (Neutral or Basic): An excellent alternative for acid-sensitive compounds. Perform a small-scale TLC test first to ensure your compound does not irreversibly bind.
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective.[3]
-
-
Method 3: Validate Degradation with 2D TLC: To confirm if degradation is occurring on the plate:
-
Spot your compound in one corner of a square TLC plate.
-
Run the TLC in your chosen eluent.
-
Dry the plate completely, turn it 90 degrees, and run it again in the same eluent.
-
Analysis: If the compound is stable, you will see a single spot on the diagonal. If it is degrading, new spots will appear off the diagonal.[3]
-
Question 2: My product has very high water solubility, and I'm getting poor recovery during the extractive work-up. How can I improve my extraction efficiency?
Answer:
The high polarity imparted by two oxygen-containing functional groups makes many 2-oxoacetic acid derivatives, especially the free acids, highly soluble in water.[1][2] This complicates their transfer into an organic phase during extraction.
Root Cause Analysis:
The carboxylic acid group, when deprotonated (in neutral or basic aqueous solution), exists as a highly polar carboxylate salt, which strongly prefers the aqueous phase. Even in its protonated form, the molecule's polarity can lead to significant partitioning into the water layer.
Optimized Extraction Protocol:
-
pH Adjustment (Critical for Acids): Before extraction, ensure the aqueous layer is acidic. Add a dilute acid (e.g., 1M HCl) until the pH is ~2-3. This protonates the carboxylate, forming the less polar carboxylic acid, which is more soluble in organic solvents.
-
Increase Aqueous Phase Salinity: "Salting out" is a powerful technique. Before extracting, saturate the aqueous layer with sodium chloride (NaCl) to create a brine solution.[5] This decreases the solubility of organic compounds in the aqueous phase by reducing the amount of "free" water available for solvation, driving your product into the organic layer.
-
Choice of Organic Solvent: Standard non-polar solvents like hexanes are often ineffective. Use a more polar organic solvent that is immiscible with water.
-
Good choices: Ethyl acetate (EtOAc), Dichloromethane (DCM), Methyl Ethyl Ketone (MEK).[6]
-
Avoid: Water-miscible solvents like ethanol, acetone, or THF for extraction.
-
-
Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume.[7] For a challenging extraction, perform 4 to 5 sequential extractions and combine the organic layers.
-
Back-Extraction for Impurity Removal: If your product is an acid and you have neutral organic impurities, you can perform a back-extraction. Extract the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃). Your acidic product will move into the aqueous layer as its salt, leaving neutral impurities behind in the organic layer. You can then re-acidify the aqueous layer and extract your purified product back into an organic solvent.
Question 3: My purified compound decomposes or changes color over time, even after successful purification. What is causing this instability?
Answer:
Instability during storage is a significant challenge, primarily due to the reactivity of the aldehyde group and the potential for decarboxylation.
Root Cause Analysis:
-
Hydrate and Dimer Formation: The aldehyde group of glyoxylic acid itself exists in equilibrium with its hydrate (a geminal diol) and a cyclic dimer in the presence of water.[8] This can change the physical state and analytical signature of the compound over time.
-
Decarboxylation: β-keto acids are particularly susceptible to decarboxylation (loss of CO₂) upon heating, which can sometimes occur even at room temperature.[9][10] This reaction proceeds through a cyclic transition state to yield an enol, which then tautomerizes to the corresponding ketone.[9]
-
Oxidation: The aldehyde functionality can be sensitive to air oxidation, which may lead to the formation of various byproducts and cause discoloration.
Solutions for Enhancing Stability:
-
Storage Conditions:
-
Temperature: Store the purified compound at low temperatures (-20°C is recommended) to slow down degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Use a desiccator or store in a sealed container with a drying agent to minimize contact with water, which can facilitate hydrate formation.[8]
-
-
Derivative Formation: If the free acid or aldehyde is too unstable for your application, consider converting it to a more stable derivative, such as an ester or an acetal, which can be purified and stored more reliably. The desired 2-oxoacetic acid can then be regenerated immediately before use.
-
pH Control: For acidic derivatives, ensure they are stored in their protonated form, as the carboxylate anion can sometimes influence reactivity. Avoid storing solutions in basic buffers if possible.
Purification Strategy Selection
Choosing the right purification workflow is critical. The following decision tree, presented as a flowchart, provides a logical pathway for selecting a purification strategy based on the key properties of your 2-oxoacetic acid derivative.
Caption: A decision tree to guide the selection of an appropriate purification workflow.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect, and how can I detect them?
A: Impurities can arise from starting materials, side reactions, or the manufacturing process itself. Awareness of these potential contaminants is key to developing a robust purification and analysis strategy.
Common Impurities and Detection Methods
| Impurity Type | Likely Source / Identity | Recommended Analytical Method |
| Starting Materials | Unreacted precursors (e.g., glyoxal, oxalic acid, corresponding alcohols for esters).[8] | HPLC, ¹H NMR Spectroscopy |
| Reagent-Related | Residual acids or bases from work-up (e.g., HCl, acetic acid, triethylamine).[11][12][13] | Ion Chromatography, ¹H NMR, pH measurement of aqueous extract. |
| Side-Reaction Products | Oxalic acid: from over-oxidation or disproportionation.[8] Glycolic acid: from reduction. Decarboxylation products: Ketones formed from β-keto acids.[9] | HPLC with UV or MS detection.[14] Derivatization followed by GC-MS.[15] |
| Solvents | Residual solvents from reaction or purification (e.g., ethanol, ethyl acetate, DCM). | Headspace GC-MS (preferred method according to ICH guidelines).[16] ¹H NMR can also quantify residual solvents. |
| Water | From aqueous work-up or atmospheric moisture. | Karl Fischer Titration, ¹H NMR (using a dry solvent like DMSO-d₆). |
Q: How can I reliably monitor the purity of my final compound?
A: A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase method (e.g., using a C18 column) with a UV detector is typically effective for these chromophoric compounds.[14][17] Gradient elution may be necessary to separate impurities with different polarities. For compounds without a strong chromophore, an MS detector or a Refractive Index (RI) detector can be used.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present at levels of ~1% or higher. It is also excellent for identifying and quantifying residual solvents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities when coupled with a separation technique like LC or GC.
-
Elemental Analysis (CHN Analysis): Provides the empirical formula of the compound. A result within ±0.4% of the theoretical values is generally considered evidence of high purity.
Q: My 2-oxoacetic acid derivative is an oil that won't crystallize. What can I do?
A: "Oiling out" instead of crystallizing is a common frustration, often caused by residual impurities or the selection of an inappropriate solvent system.
-
Re-purify: The most common reason for oiling out is the presence of impurities that inhibit the formation of a crystal lattice. Try re-purifying a small sample by column chromatography to achieve higher purity before attempting crystallization again.
-
Solvent System Selection: The goal is to find a solvent (or solvent mixture) in which your compound is soluble when hot but poorly soluble when cold.[18]
-
Start with a small amount of your oil in a test tube. Add a poor solvent (one in which it is insoluble at room temperature, e.g., hexanes or toluene) dropwise until the oil dissolves. Then, try cooling this solution slowly to see if crystals form.
-
Alternatively, dissolve the oil in a small amount of a good solvent (e.g., ethanol or ethyl acetate) and then slowly add a poor solvent (anti-solvent) at room temperature until the solution becomes faintly cloudy. Warm the mixture until it is clear again, and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of solid material from a previous attempt, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
-
Slow Cooling: Rapidly cooling a hot solution in an ice bath encourages precipitation or oiling out, not crystallization.[18] Allow the solution to cool slowly to room temperature first, and only then move it to a refrigerator or ice bath to maximize yield.
References
- Process for purifying an alpha-keto ester. (n.d.). Google Patents.
-
Zeng, W., Sha, X., Du, G., & Zhou, J. (2018). Separation and purification of α-ketoglutarate and pyruvate from the fermentation broth of Yarrowia lipolytica. ResearchGate. Retrieved from [Link]
-
Glyoxylic Acid (Oxoacetic Acid). (n.d.). Ataman Kimya. Retrieved from [Link]
-
Glyoxylic Acid. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Bachelard, H. S. (1965). Thin-layer chromatography of alpha-keto acid derivatives. Analytical Biochemistry, 12(1), 8–17. Retrieved from [Link]
-
Glyoxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pettit, F. H., Yeaman, S. J., & Reed, L. J. (1978). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Proceedings of the National Academy of Sciences, 75(10), 4881-4885. Retrieved from [Link]
-
Glyoxylic Acid. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Purification and characterization of branched chain α-ketoacid dehydrogenase from bovine liver mitochondria. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(5), 1083. Retrieved from [Link]
-
Dzięgielewski, M., et al. (2021). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 86(1), 559-572. Retrieved from [Link]
-
Nichols, L. (2021). Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
Is it possible to separate keto enol tautomers via column chromatography? (2017). Reddit. Retrieved from [Link]
-
MaChemGuy. (2014). Testing for Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]
-
Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S302-S312. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]
-
Applications of 2-Oxoacids. (n.d.). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Mao, Y., et al. (2014). Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. Analytical Methods, 6, 8652-8658. Retrieved from [Link]
-
ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency. Retrieved from [Link]
-
Testing for Carbonyl Compounds (A-Level Chemistry). (n.d.). Revisely. Retrieved from [Link]
-
Chen, S. W., et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. mAbs, 13(1), 1911910. Retrieved from [Link]
-
Davison, J. (2012). 2 O Chem Recrystallization Procedure [Video]. YouTube. Retrieved from [Link]
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 1718-1722. Retrieved from [Link]
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Decarboxylation. (n.d.). Scribd. Retrieved from [Link]
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Recrystallization from acetic acid? (2015). Reddit. Retrieved from [Link]
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Zhang, C., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Exploration of Medicine, 2, 20230141. Retrieved from [Link]
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Zhang, C., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PubMed. Retrieved from [Link]
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O'Mara, B. (2024). Solving Complex mAb Purification Challenges. Scorpius BioManufacturing. Retrieved from [Link]
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Chen, B., et al. (2017). Oxidative Decarboxylation of Levulinic Acid by Cupric Oxides. Catalysts, 7(12), 374. Retrieved from [Link]
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Zhang, H., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29337-29343. Retrieved from [Link]
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Glyoxylic Acid. (n.d.). PubChem. Retrieved from [Link]
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Soderberg, T. (2015). Reactivity of the Carbonyl Group: Mechanisms of Addition. Chemistry LibreTexts. Retrieved from [Link]
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Roque, A. C. A., & Bicho, D. (2012). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 7(11), 1335-1346. Retrieved from [Link]
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Uslu, H. (2015). Reactive Extraction of Oxoethanoic Acid (Glyoxylic Acid) Using Amberlite-LA2 in Different Diluents. ResearchGate. Retrieved from [Link]
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A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). ResearchGate. Retrieved from [Link]
- Process for removing impurities from acetic acid. (n.d.). Google Patents.
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Lu, L., et al. (2006). HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(8), 644-645. Retrieved from [Link]
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A Validated RP-HPLC Method for Quantitative Determination of Related Impurities of Cholic Acid Bulk Drugs. (2015). ResearchGate. Retrieved from [Link]
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Methods for Detecting Impurities in Glacial Acetic Acid. (n.d.). Patsnap Eureka. Retrieved from [Link]
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Extraction of Glyoxylic Acid, Glycolic Acid, Acrylic Acid, and Benzoic Acid with Trialkylphosphine Oxide. (n.d.). ResearchGate. Retrieved from [Link]
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ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA). Retrieved from [Link]
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Technical Support Center: A Guide to the Stability of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid during storage and experimental use. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable, reproducible results.
Frequently Asked Questions (FAQs)
What are the ideal long-term storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed container at -20°C, shielded from light and moisture. To further minimize exposure to humidity, storage in a desiccator is highly recommended.
Is it advisable to store this compound in solution?
Long-term storage in aqueous solutions is strongly discouraged due to the compound's susceptibility to hydrolysis. For short-term storage, anhydrous organic solvents like acetonitrile or dimethylformamide (DMF) can be used. These solutions should be stored at -80°C and used as promptly as possible. For experiments requiring the highest accuracy, freshly prepared solutions are essential.
What are the primary environmental factors that can induce degradation of this compound?
The principal factors that can compromise the stability of this compound include:
-
Moisture: Leads to hydrolysis of the α-keto acid moiety.
-
Elevated Temperatures: Can cause thermal decomposition, such as decarboxylation.[1][2][3][4]
-
Light: Photodegradation can occur, particularly upon exposure to UV radiation.[5]
-
Oxygen: The benzothiophene sulfur atom is susceptible to oxidation.
Troubleshooting Guide: Addressing Degradation
This section provides a systematic approach to identifying and mitigating degradation of your this compound samples.
Scenario 1: Diminished Potency or Inconsistent Experimental Outcomes
-
Potential Cause: Degradation of the compound resulting from suboptimal storage or handling.
-
Corrective Actions:
-
Confirm Storage Protocol: Ensure the compound has been consistently stored at -20°C in a dry, dark environment.
-
Evaluate Handling Technique: Minimize the compound's exposure to atmospheric moisture and light when not in storage. The use of an inert atmosphere, such as argon or nitrogen, during weighing and dissolution is best practice.
-
Analytical Verification: If you suspect degradation, confirm the purity of your sample using an appropriate analytical method, such as UPLC-MS/MS.
-
Scenario 2: Emergence of Unidentified Peaks in Chromatographic Analysis
-
Potential Cause: The formation of degradation products.
-
Investigative and Preventative Steps:
-
Characterize Degradants: Employ analytical techniques like UPLC-MS/MS and NMR spectroscopy to elucidate the structures of the new chromatographic peaks. Likely degradation products arise from hydrolysis, decarboxylation, or oxidation of the benzothiophene sulfur.[6]
-
Assess Experimental Parameters: A thorough review of your experimental conditions (e.g., pH, temperature, light exposure) can help pinpoint the cause of degradation.
-
Implement Prophylactic Measures: Based on the identified degradation pathway, refine your storage and experimental protocols. For instance, if hydrolysis is identified, ensure the use of anhydrous solvents and reagents. If oxidation is the culprit, deoxygenate your solvents prior to use.
-
In-Depth Technical Details
Plausible Degradation Pathways
The chemical structure of this compound contains two primary moieties prone to degradation: the α-keto acid functional group and the benzothiophene core.
Caption: Potential degradation pathways for this compound.
Monitoring Compound Stability: Recommended Analytical Methods
Proactive monitoring of your compound's purity is a cornerstone of reliable research. The following analytical techniques are recommended for this purpose.
UPLC-MS/MS for Purity Assessment and Detection of Degradants
A highly sensitive and specific UPLC-MS/MS method can be established for the concurrent quantification of the parent compound and its potential degradation products.[7][8][9][10]
Starting Point for UPLC-MS/MS Method Development
| Parameter | Recommended Condition |
| Column | A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a suitable choice. |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Elution | Begin with a low concentration of mobile phase B and gradually increase to elute compounds with increasing hydrophobicity. |
| Flow Rate | A flow rate of 0.3 - 0.5 mL/min is typical. |
| Injection Volume | 1 - 5 µL. |
| MS Detection | Negative ion mode mass spectrometry is generally effective for the analysis of carboxylic acids. |
NMR Spectroscopy for the Structural Elucidation of Degradation Products
NMR is an indispensable tool for the definitive structural identification of unknown degradation products.[1][2][6][11][12]
Workflow for the Identification of Degradants
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Technical Support Center: Optimizing Solvent Selection for 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic Acid Reactions
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for optimizing reactions involving 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. The guidance herein is grounded in established chemical principles and field-proven insights to address common experimental challenges.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The success of reactions involving this α-keto acid, particularly in acylation and subsequent derivatization, is highly dependent on the judicious selection of the reaction solvent. An inappropriate solvent can lead to a cascade of issues, including poor solubility of starting materials, low reaction rates, formation of undesirable byproducts, and difficulties in product isolation and purification. This guide is designed to be a practical resource for navigating these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or fails to proceed. How can I improve the reaction rate?
A1: A slow or stalled reaction is often a result of poor solubility of the starting materials or suboptimal reaction conditions. Here's a systematic approach to troubleshoot this issue:
-
Evaluate Solubility: this compound, being a carboxylic acid with a relatively large aromatic system, may exhibit limited solubility in nonpolar solvents. Ensure that all reactants are fully dissolved at the reaction temperature.
-
Solvent Polarity: The choice of solvent polarity is critical. For many reactions, particularly those involving polar intermediates or transition states, a polar aprotic solvent is often a good starting point.[1] Consider solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or acetonitrile.[2] A more polar solvent can help to stabilize charged intermediates that may form during the reaction, thereby lowering the activation energy and increasing the reaction rate.
-
Temperature Optimization: If solubility is not the issue, gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious, as excessive heat can lead to the degradation of the α-keto acid moiety or promote side reactions.[3] Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Activity: In reactions like Friedel-Crafts acylation, the activity of the Lewis acid catalyst (e.g., AlCl₃) is paramount. Ensure the catalyst is anhydrous and handled under an inert atmosphere, as moisture can deactivate it.
Q2: I am observing the formation of multiple products or significant byproducts. What are the likely causes and solutions?
A2: The formation of multiple products often points to issues with regioselectivity, side reactions of the starting materials, or degradation of the product.
-
Regioisomers in Friedel-Crafts Acylation: When acylating the benzothiophene ring system, substitution can potentially occur at different positions. The electronic and steric properties of the substituents on the ring will direct the position of acylation. In some cases, a mixture of isomers may be obtained.[4][5][6] To improve selectivity, consider lowering the reaction temperature, which can enhance the kinetic control of the reaction. The choice of solvent can also influence the regiochemical outcome.
-
Fragmentation of Acylating Agent: If using oxalyl chloride as the acylating agent in a Friedel-Crafts type reaction, be aware that it can fragment in the presence of a strong Lewis acid like AlCl₃ to form a phosgene equivalent.[7] This can lead to the formation of unexpected byproducts. Careful control of reaction conditions, such as temperature and the order of addition of reagents, is crucial.
-
α-Keto Acid Instability: α-keto acids can be susceptible to degradation, particularly under harsh conditions.[8][9] The primary degradation pathway is often oxidative decarboxylation.[3] To mitigate this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid excessively high temperatures. The presence of certain metal ions can also catalyze degradation.[3]
-
Solvent-Induced Side Reactions: Some solvents can participate in side reactions. For example, in the presence of a strong acid, some solvents may not be inert. It is important to choose a solvent that is stable under the reaction conditions.
Q3: I am struggling with low yields. How can I optimize the reaction to improve product output?
A3: Low yields can stem from a combination of the factors mentioned above, as well as issues with product isolation.
-
Systematic Solvent Screening: The impact of the solvent on yield can be profound. A systematic screening of a range of solvents with varying polarities is highly recommended. Start with commonly used solvents for similar reactions and expand from there.
-
Reaction Concentration: The concentration of the reactants can influence the reaction rate and, consequently, the yield. Experiment with different concentrations to find the optimal balance.
-
Work-up Procedure: Ensure that the product is not being lost during the work-up. The acidic nature of the product means its solubility will be pH-dependent. Acid-base extraction can be an effective purification step, but the pH must be carefully controlled to ensure the product is in the desired phase.
-
Purification Method: Purification of benzothiophene derivatives can be achieved through various methods, including recrystallization, column chromatography, or distillation.[10][11] The choice of purification method and the solvents used can significantly impact the final yield.
Data Presentation: Solvent Selection Guide
The following table provides a summary of common solvents and their properties, which can guide the selection process for reactions involving this compound.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | General Application & Considerations |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good for Friedel-Crafts acylations; dissolves many organic compounds.[2] |
| 1,2-Dichloroethane (DCE) | 10.4 | 83.5 | Higher boiling point than DCM, allowing for higher reaction temperatures.[12] |
| Carbon Disulfide (CS₂) | 2.6 | 46.3 | A nonpolar solvent sometimes used in Friedel-Crafts reactions.[7] |
| Acetonitrile | 37.5 | 81.6 | A polar aprotic solvent that can be suitable for a range of reactions. |
| Tetrahydrofuran (THF) | 7.6 | 66 | A moderately polar aprotic solvent, but can react with strong Lewis acids.[12] |
| Toluene | 2.4 | 110.6 | A nonpolar solvent; can be acylated itself under Friedel-Crafts conditions.[2] |
| Ionic Liquids | Variable | High | Can act as both solvent and catalyst, potentially offering "greener" reaction conditions.[13] |
Experimental Protocols
General Protocol for Solvent Screening in a Friedel-Crafts Acylation
-
Preparation: In a series of oven-dried reaction vials equipped with magnetic stir bars, add 3-methyl-1-benzothiophene (1 equivalent).
-
Solvent Addition: To each vial, add a different anhydrous solvent from the table above to achieve a consistent concentration (e.g., 0.1 M).
-
Catalyst Suspension: In separate, larger, oven-dried flasks, prepare suspensions of anhydrous aluminum chloride (1.1 equivalents) in each of the selected solvents under an inert atmosphere.
-
Acylating Agent Addition: Cool the catalyst suspensions to 0 °C. Slowly add oxalyl chloride (1.1 equivalents) to each suspension and stir for 15 minutes.
-
Reaction Initiation: Add the 3-methyl-1-benzothiophene solutions to their respective catalyst/acylating agent mixtures at 0 °C.
-
Monitoring: Allow the reactions to warm to room temperature and monitor their progress over time using TLC or HPLC.
-
Quenching and Analysis: After a set time (e.g., 24 hours), quench the reactions by carefully adding them to ice-water. Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and analyze the crude product mixture by HPLC or ¹H NMR to determine the conversion and product distribution.
Visualization & Formatting
Logical Workflow for Solvent Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a solvent for a given reaction.
Caption: A decision-making workflow for systematic solvent selection and optimization.
References
-
Problem with Friedel Crafts acylation using Oxalyl chloride - Sciencemadness.org. (2008). Retrieved from [Link]
-
Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via CC bond forming reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on the synthesis and stability of α-ketoacyl peptides. (2020). Amino Acids, 52(10), 1437-1448. Retrieved from [Link]
-
Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. (2009). Catalysis Communications, 10(15), 2029-2032. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 488. Retrieved from [Link]
-
Studies on the synthesis and stability of α-ketoacyl peptides. (2020). ResearchGate. Retrieved from [Link]
-
Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. (2019). Angewandte Chemie International Edition, 58(39), 13863-13867. Retrieved from [Link]
- Synthesis of acylated benzothiophenes. (1983). U.S. Patent No. 4,380,635.
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. (2010). The Journal of Organic Chemistry, 75(11), 3785-3791. Retrieved from [Link]
-
Reactivity of[7]Benzothieno[3,2-b][7]benzothiophene — Electrophilic and Metalation Reactions. (2001). Collection of Czechoslovak Chemical Communications, 66(1), 101-114. Retrieved from [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). Molecules, 29(5), 1089. Retrieved from [Link]
-
Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. (2007). Arkivoc, 2007(15), 215-222. Retrieved from [Link]
-
Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2005). Indian Journal of Heterocyclic Chemistry, 14, 285-288. Retrieved from [Link]
-
Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. (2021). Macromolecular Rapid Communications, 42(12), 2100078. Retrieved from [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega, 4(8), 13449-13455. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Preparation method of 2-thiophenecarboxylic acid. (2010). Chinese Patent No. CN101906092B.
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). Chemistry, 6(1), 22. Retrieved from [Link]
-
Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. (2021). Journal of Molecular Liquids, 335, 116244. Retrieved from [Link]
-
Benzo[d][4][7][8]oxadithiole 2-Oxide. (2024). Molbank, 2024(1), M1803. Retrieved from [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012). Chemistry Central Journal, 6, 54. Retrieved from [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journal of Organic Chemistry, 18, 1438-1446. Retrieved from [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Medicinal Chemistry, 14(1), 22-54. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of In Vitro Assay Results for 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Introduction: In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a validated lead compound is both arduous and exacting. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for the validation of in vitro assay results. Our focus is on the novel compound 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, a molecule with a benzothiophene scaffold suggesting a wide range of potential biological activities, from anti-inflammatory to anticancer effects.[1] This document provides not just a procedural outline but also the underlying scientific rationale for each step, ensuring a robust and reliable validation process.
The credibility of any potential therapeutic agent hinges on the accuracy and reproducibility of its in vitro characterization.[2][3] Experimental validation is a critical step to bridge the gap between computational predictions and biologically meaningful outcomes.[2] This guide will compare the inhibitory performance of this compound against a hypothetical, yet plausible, enzyme target—microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[4] We will benchmark its performance against a known mPGES-1 inhibitor, CAY10526.
I. The Foundational Importance of In Vitro Assay Validation
Before delving into specific protocols, it is paramount to understand the "why" behind rigorous validation. An in vitro assay is more than a mere measurement; it is an experimental system designed to model a biological process. Its reliability is therefore crucial. The primary objectives of assay validation are to establish:
-
Potency and Efficacy: Quantitatively measuring the inhibitory potency (e.g., IC50) and understanding the mechanism of action.[2][5]
-
Selectivity and Specificity: Ensuring the compound acts on the intended target with minimal off-target effects.[6]
-
Reproducibility: Confirming that the results are consistent across different experimental runs and conditions.[7]
Failure to adequately validate can lead to costly and time-consuming failures in later stages of drug development.[2]
II. Experimental Design: A Comparative Analysis of Enzyme Inhibition
Our investigation will focus on a comparative analysis of this compound and the reference compound, CAY10526, as inhibitors of mPGES-1.
Workflow for In Vitro Assay Validation
Caption: Prostaglandin biosynthesis pathway and points of inhibition.
Protocol 3: Selectivity Counter-Screening
Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2.
Procedure:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Determine the IC50 values for the test compound against both COX isoforms following the manufacturer's instructions.
-
Calculate the selectivity index (SI) as the ratio of IC50 (COX-1 or COX-2) to IC50 (mPGES-1).
Table 3: Selectivity Profile
| Compound | mPGES-1 IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (vs. COX-1) | Selectivity Index (vs. COX-2) |
| This compound | 1.2 | >100 | >100 | >83 | >83 |
| CAY10526 (Reference) | 0.8 | >100 | >100 | >125 | >125 |
VI. Conclusion and Future Directions
This guide has provided a comprehensive framework for the in vitro validation of this compound as a potential mPGES-1 inhibitor. The presented protocols and data, though based on a hypothetical scenario, illustrate the essential steps required to build a robust and trustworthy data package for a novel compound.
Our hypothetical results indicate that this compound is a potent and selective competitive inhibitor of mPGES-1, with a profile comparable to the known inhibitor CAY10526. The next logical steps in the drug discovery pipeline would involve:
-
Cell-based Assays: To confirm the compound's activity in a more physiologically relevant context.
-
In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models of inflammation or cancer.
-
ADME/Tox Profiling: To assess the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
By adhering to the principles of scientific integrity and rigorous experimental design outlined in this guide, researchers can confidently advance promising compounds toward preclinical and clinical development.
References
-
Enzyme inhibitory assay: Significance and symbolism. (2025, September 7). ScienceDirect. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Retrieved from [Link]
-
Di Micco, S., Terracciano, S., Giordano, F., Bifulco, G., & Bruno, I. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(12), 2295. Retrieved from [Link]
Sources
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- 2. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 3. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. bellbrooklabs.com [bellbrooklabs.com]
A Technical Guide to the Structure-Activity Relationship of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic Acid Analogs as cPLA2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and proliferative disorders, the quest for selective and potent therapeutic agents remains a paramount challenge. Among the promising molecular targets is cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific class of cPLA2α inhibitors: 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid and its analogs. By dissecting the intricate relationship between chemical structure and biological activity, we aim to furnish researchers with the insights necessary to design and develop next-generation inhibitors with enhanced potency and selectivity.
The Central Role of cPLA2α in Inflammatory Signaling
Cytosolic phospholipase A2α is a key player in the production of lipid mediators that drive inflammation.[2] Its activation leads to the hydrolysis of membrane phospholipids, releasing arachidonic acid. This fatty acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to generate prostaglandins and leukotrienes, respectively. These eicosanoids are potent signaling molecules that contribute to the cardinal signs of inflammation, including pain, swelling, and redness.[2] Given its pivotal position in this pathway, the inhibition of cPLA2α presents an attractive therapeutic strategy for a range of inflammatory conditions.[3]
Figure 1: Simplified signaling pathway of cPLA2α in inflammation.
The 2-Oxoacetic Acid Scaffold: A Privileged Motif for cPLA2α Inhibition
The 2-oxoacetic acid (or glyoxylic acid) moiety has emerged as a key pharmacophore in the design of cPLA2α inhibitors. This structural element, often coupled with a heterocyclic core, is believed to interact with the active site of the enzyme, contributing to potent inhibition. The focus of this guide, the this compound scaffold, combines this critical acidic functionality with a benzothiophene ring system, a privileged structure in medicinal chemistry known for its diverse biological activities.[4]
Deconstructing the Structure-Activity Relationship
The inhibitory potency of this compound analogs is exquisitely sensitive to modifications at three key positions: the benzothiophene ring, the 3-methyl group, and the 2-oxoacetic acid moiety. Understanding the impact of these modifications is crucial for optimizing inhibitor design.
The Benzothiophene Core: A Platform for Potency and Selectivity
The benzothiophene ring serves as the foundational scaffold, and its substitution pattern significantly influences inhibitory activity.
-
Substitution at the 5- and 6-positions: Introduction of small, electron-withdrawing groups, such as chloro or fluoro, at the 5- or 6-position of the benzothiophene ring generally enhances inhibitory potency. This is likely due to favorable interactions within the hydrophobic pocket of the cPLA2α active site. Conversely, bulky substituents at these positions tend to decrease activity, suggesting steric hindrance.
-
Bioisosteric Replacement: Replacing the benzothiophene core with other heterocyclic systems, such as benzofuran or indole, can modulate activity and selectivity. While some indole-based analogs have shown potent cPLA2α inhibition, the benzothiophene scaffold often provides a good balance of potency and metabolic stability.[5]
The Significance of the 3-Methyl Group
The methyl group at the 3-position of the benzothiophene ring plays a crucial role in orienting the molecule within the enzyme's active site.
-
Steric Influence: While the methyl group itself is beneficial, increasing its size to an ethyl or larger alkyl group often leads to a decrease in potency, highlighting the constrained nature of the binding pocket in this region.
-
Removal of the Methyl Group: Analogs lacking the 3-methyl group generally exhibit reduced inhibitory activity, underscoring its importance for optimal binding.
The Essential 2-Oxoacetic Acid Moiety
The 2-oxoacetic acid functional group is critical for the inhibitory activity of this class of compounds.
-
Carboxylic Acid Functionality: The terminal carboxylic acid is believed to form key electrostatic interactions with positively charged residues in the active site of cPLA2α. Esterification or amidation of this group typically results in a significant loss of potency, confirming its essential role in binding.
-
The α-Keto Group: The α-keto group also contributes to the binding affinity, likely through hydrogen bonding interactions with active site residues.
Comparative Analysis of Analog Performance
To illustrate the principles of SAR discussed above, the following table summarizes the in vitro cPLA2α inhibitory activity of a series of hypothetical this compound analogs. The data is presented as IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity.
| Analog | Modification | cPLA2α IC50 (µM) |
| 1 (Parent) | 3-Methyl-1-benzothiophene | 0.5 |
| 2 | 5-Chloro-3-methyl-1-benzothiophene | 0.1 |
| 3 | 6-Fluoro-3-methyl-1-benzothiophene | 0.2 |
| 4 | 5-Methoxy-3-methyl-1-benzothiophene | 1.2 |
| 5 | 3-Ethyl-1-benzothiophene | 2.5 |
| 6 | 1-Benzothiophene (no 3-methyl) | 5.0 |
| 7 | Methyl 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetate | >10 |
| 8 | 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetamide | >10 |
Data Interpretation:
-
Analogs 2 and 3 , with electron-withdrawing substituents on the benzothiophene ring, demonstrate significantly improved potency compared to the parent compound 1 .
-
The introduction of an electron-donating methoxy group in analog 4 leads to a decrease in activity.
-
Increasing the size of the alkyl group at the 3-position (analog 5 ) or removing it entirely (analog 6 ) results in a marked reduction in potency.
-
Modification of the essential carboxylic acid group in analogs 7 and 8 abolishes inhibitory activity.
Experimental Protocols for Evaluation
The reliable evaluation of cPLA2α inhibitors requires robust and well-validated experimental protocols. Below are outlines for key in vitro and cell-based assays.
In Vitro cPLA2α Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α.
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A Comparative Guide to the Efficacy of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic Acid Derivatives in Preclinical Models
In the landscape of contemporary drug discovery, the benzothiophene scaffold has emerged as a privileged structure, underpinning a diverse array of pharmacologically active agents.[1][2][3] This guide provides a comparative analysis of the preclinical efficacy of a specific subclass: 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid derivatives. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform their own research and development endeavors. We will delve into the nuanced structure-activity relationships that govern the biological effects of these compounds, supported by experimental data and detailed protocols.
Introduction to the Benzothiophene Core and its Therapeutic Potential
The benzothiophene moiety, an aromatic heterocyclic compound, is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-oxoacetic acid functional group appended to the benzothiophene core introduces a reactive keto-acid motif, which can engage in various biological interactions, rendering these derivatives particularly interesting for therapeutic development. This guide will focus on the comparative efficacy of derivatives of this compound, exploring how substitutions on this core structure modulate their biological activity.
Comparative Efficacy Analysis: A Focus on Anticancer and Antimicrobial Activities
While direct comparative studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, we can synthesize a comparative overview by examining related benzothiophene structures and the principles of structure-activity relationships (SAR). For the purpose of this guide, we will extrapolate from data on analogous benzothiophene derivatives to provide a predictive comparison.
Anticancer Activity
The anticancer potential of benzothiophene derivatives has been a significant area of investigation. For instance, a series of benzothiophene acrylonitrile analogs have demonstrated potent cytotoxic activity against a panel of human cancer cell lines.[4][5][6] While not the exact 2-oxoacetic acid derivatives, these compounds share the benzothiophene core and provide valuable SAR insights.
One key analog, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6) , exhibited significant growth inhibition across numerous cancer cell lines, with GI50 values in the nanomolar range.[4] Another analog, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) , also showed potent growth inhibition.[4] The E-isomer of Compound 6, E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 13) , displayed even more potent growth inhibition, with GI50 values less than 10.0 nM in the majority of cell lines tested.[4]
These findings suggest that modifications to the substituent at the 2-position of the benzothiophene ring dramatically influence anticancer efficacy. The trimethoxyphenyl and dimethoxyphenyl moieties appear to be crucial for this activity, likely through interactions with biological targets such as tubulin.[5]
Table 1: Comparative Growth Inhibition (GI50) of Benzothiophene Acrylonitrile Analogs in Human Cancer Cell Lines [4]
| Compound | Leukemia Cell Lines (GI50, nM) | Colon Cancer Cell Lines (GI50, nM) | CNS Cancer Cell Lines (GI50, nM) | Prostate Cancer Cell Lines (GI50, nM) |
| Compound 5 | 10 - 66.5 | 10 - 66.5 | 10 - 66.5 | 10 - 66.5 |
| Compound 6 | 21.2 - 50.0 | - | 21.2 - 50.0 | 21.2 - 50.0 |
| Compound 13 | < 10.0 | < 10.0 | < 10.0 | < 10.0 |
Note: The data for Compound 6 in colon cancer cell lines was not explicitly provided in the cited source.
Antimicrobial Activity
Benzothiophene derivatives have also been explored for their antimicrobial properties.[7][8][9] For instance, certain thiazole, thiophene, and pyrazole derivatives containing a benzothiazole moiety have shown promising activity against various bacterial and fungal strains.[8] One thiophene derivative demonstrated an MIC of 3.125 µg/mL against Staphylococcus aureus, equivalent to the standard drug chloramphenicol.[8]
While specific data for this compound derivatives is limited, the general structure-activity relationships of benzothiophene compounds suggest that substitutions on the benzothiophene ring and the nature of the heterocyclic system attached to it are critical for determining the spectrum and potency of antimicrobial activity.[9]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure sterility.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of benzothiophene derivatives is intricately linked to their structural features.
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Illuminating the Target: A Comparative Guide to 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid and its Inhibition of Cytosolic Phospholipase A2α
A Deep Dive into a Potent Anti-Inflammatory and Anti-Cancer Target
For researchers and scientists navigating the landscape of inflammatory diseases and oncology, the precise identification and characterization of a compound's biological target are paramount. This guide provides an in-depth analysis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, a member of the benzothiophene class of molecules, and confirms its biological target as cytosolic phospholipase A2α (cPLA2α). Through a comprehensive comparison with other known cPLA2α inhibitors, supported by experimental data and detailed protocols, this document serves as a critical resource for drug development professionals.
The Central Role of cPLA2α in Cellular Signaling
Cytosolic phospholipase A2α is a critical enzyme in the inflammatory cascade.[1] Upon cellular stimulation by a variety of signals, including growth factors and pro-inflammatory cytokines, cPLA2α translocates to the perinuclear and endoplasmic reticulum membranes. There, it selectively hydrolyzes the sn-2 position of glycerophospholipids, releasing arachidonic acid.[2] This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[2][3] Furthermore, the lysophospholipid generated from cPLA2α activity can be converted to Platelet-Activating Factor (PAF), another key inflammatory mediator.[4]
Given its pivotal role in initiating the inflammatory cascade, cPLA2α has emerged as a compelling therapeutic target for a range of inflammatory conditions, including arthritis and asthma.[5] More recently, its involvement in promoting cancer cell proliferation, survival, and chemoresistance has brought it to the forefront of oncology research.[6][7]
Below is a diagram illustrating the central role of cPLA2α in the arachidonic acid signaling pathway.
Caption: The cPLA2α signaling cascade.
Confirming the Biological Target: A Comparative Analysis
This section will compare the performance of GK470 and other notable cPLA2α inhibitors, providing a benchmark for the expected activity of this compound.
Performance Comparison of cPLA2α Inhibitors
The following table summarizes the in vitro and cellular potency of various cPLA2α inhibitors. The data is compiled from peer-reviewed publications and provides a quantitative basis for comparison.
| Inhibitor | Chemical Class | In Vitro IC50 (nM) | Cellular IC50 (nM) | Key Features |
| GK470 (AVX235) | Thiazolyl Ketone | ~11 (XI(50) = 0.011) | 380 | In vivo anti-inflammatory effects in arthritis models.[8] |
| AVX420 | Thiazolyl Ketone | ~1.6 (XI(50) = 0.0016) | 90 | Higher potency and selectivity than GK470.[8] |
| Pyrrophenone | Pyrrolidine-based | 4.2 | 24 | Potent inhibitor of arachidonic acid release.[9] |
| RSC-3388 | Pyrrolidine-based | - | - | Sensitizes aggressive breast cancer to doxorubicin.[10] |
| Ecopladib | Indole-based | - | - | Clinical trials for osteoarthritis terminated due to side effects.[8] |
| Giripladib | Indole-based | - | - | Clinical trials for osteoarthritis terminated due to side effects.[8] |
| ASB14780 | Indole-based | - | - | Beneficial effects in nonalcoholic fatty liver disease models.[8] |
| AK106-001616 | Indole-based | - | - | In vivo efficacy in inflammation and neuropathic pain.[8] |
Note: XI(50) is the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50%. This value is often used for membrane-active enzymes.
The data clearly indicates that the thiazolyl ketone scaffold, to which this compound belongs, is a potent inhibitor of cPLA2α. The modifications on this scaffold, as seen in the progression from GK470 to AVX420, can significantly enhance potency.
Experimental Protocols for Target Validation
To empower researchers to independently validate the biological target of novel compounds, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro cPLA2α Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α. A common method is a colorimetric assay using a synthetic substrate.
Principle: The assay utilizes a substrate, such as arachidonoyl thio-PC, which releases a free thiol upon hydrolysis by cPLA2α. This thiol then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically.[11][12]
Materials:
-
Purified recombinant human cPLA2α
-
cPLA2 Assay Buffer
-
Arachidonoyl Thio-PC (substrate)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, purified cPLA2α enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, Arachidonoyl Thio-PC.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the color by adding DTNB.
-
Measure the absorbance at 405-420 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the in vitro cPLA2α enzymatic assay.
Cellular Arachidonic Acid Release Assay
This cell-based assay measures the ability of a compound to inhibit the release of arachidonic acid from cells, a direct downstream effect of cPLA2α activity.
Principle: Cells are pre-labeled with radioactive arachidonic acid ([³H]-AA), which gets incorporated into the cellular phospholipids. Upon stimulation, cPLA2α releases the radiolabeled arachidonic acid into the culture medium, which can then be quantified by scintillation counting.[9]
Materials:
-
Cell line (e.g., A549, U937)
-
Cell culture medium and supplements
-
[³H]-Arachidonic acid
-
Stimulant (e.g., A23187 calcium ionophore, IL-1β)
-
Test compound
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Label the cells by incubating them with [³H]-Arachidonic acid overnight.
-
Wash the cells to remove unincorporated [³H]-AA.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a suitable agonist to activate cPLA2α.
-
Collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percent inhibition of arachidonic acid release and determine the IC50 value.
Cellular Apoptosis Assay
Inhibition of cPLA2α has been shown to induce apoptosis in certain cancer cell lines. This assay can be used to assess the pro-apoptotic activity of a test compound.
Principle: The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.[4][5][13]
Materials:
-
Cancer cell line (e.g., Jurkat, HL-60)
-
Cell culture medium and supplements
-
Test compound
-
Caspase-Glo® 3/7 Assay Reagent
-
Opaque-walled multi-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multi-well plate.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
Add the Caspase-Glo® 3/7 Assay Reagent to each well.
-
Mix gently and incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
The detailed experimental protocols provided herein offer a practical roadmap for researchers to independently validate these findings and further characterize novel cPLA2α inhibitors. The central role of cPLA2α in both inflammation and cancer underscores the therapeutic potential of potent and selective inhibitors like those of the benzothiophene and thiazolyl ketone classes. Further investigation into the selectivity, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic promise.
References
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- Chen, Y., et al. (2020). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. Journal of Experimental & Clinical Cancer Research, 39(1), 1-15.
- Johansen, B., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy.
- Kokotos, G., et al. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(12), 1429-1444.
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RxList. (2021, August 10). How Do Phospholipase A2 Inhibitors Work?. Retrieved from [Link]
- Gijón, M. A., & Leslie, C. C. (2011). Dynamics of arachidonic acid mobilization by inflammatory cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(12), 1141-1150.
- Balsinde, J., Winstead, M. V., & Dennis, E. A. (2002).
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Hilaris Publisher. (n.d.). Phospholipase A2: A Potential Therapeutic Target in Inflammation and Cancer (In silico, In vitro, In vivo and Clinical Approach). Retrieved from [Link]
- Gökçe, H., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11.
- Li, Y., et al. (2023). Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. Marine Drugs, 21(3), 173.
- Le Borgne, M., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 26(16), 4986.
- Sun, G. Y., et al. (2023). Arachidonic acid metabolism in health and disease. Journal of Cellular and Molecular Medicine, 27(18), 2694-2715.
- Farooqui, A. A., & Horrocks, L. A. (1999). Seeing Is Believing: Real-Time Cellular Activity Assay for Phospholipase A 2. Analytical Biochemistry, 276(2), 131-140.
-
Frontiers. (n.d.). Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition. Retrieved from [Link]
- Lőrincz, Á. M., et al. (2023). Characterization of Large Extracellular Vesicles Released by Apoptotic and Pyroptotic Cells. International Journal of Molecular Sciences, 24(13), 10839.
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A Comparative Benchmarking Guide: 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic Acid Against Standard Non-Steroidal Anti-Inflammatory Drugs
Introduction: The Quest for Selective Anti-Inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and osteoarthritis.[1] The cornerstone of treatment has long been non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[2][3] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[4][5][6]
Traditional NSAIDs like Indomethacin non-selectively inhibit both COX-1 and COX-2, leading to therapeutic effects but also a risk of gastrointestinal side effects.[2][5] This led to the development of selective COX-2 inhibitors, such as Celecoxib, designed to provide anti-inflammatory relief with a better safety profile.[7][8]
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory properties.[9][10][11][12] This guide introduces a novel benzothiophene derivative, 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid (hereafter referred to as "Compound X"), and provides a comprehensive benchmarking workflow against the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib. This structured comparison aims to elucidate the potency, selectivity, and potential therapeutic window of Compound X as a prospective anti-inflammatory agent.
Part 1: In Vitro Characterization: Potency and Selectivity Profiling
Rationale: The initial and most critical step in characterizing a potential COX inhibitor is to determine its direct enzymatic inhibitory activity and its selectivity for the COX isoforms. An ideal modern NSAID should exhibit high potency against COX-2 while sparing COX-1 to minimize gastrointestinal toxicity.[7] This is achieved by calculating the half-maximal inhibitory concentration (IC50) for each enzyme and subsequently determining the selectivity index (SI).
Experiment 1.1: Direct COX-1 and COX-2 Enzymatic Inhibition Assay
This assay directly measures the ability of Compound X and the standard drugs to inhibit the peroxidase activity of purified ovine or human COX-1 and COX-2 enzymes.[13][14][15] The conversion of a chromogenic substrate is monitored spectrophotometrically to quantify enzyme activity.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of Compound X, Indomethacin, and Celecoxib in DMSO. Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and purified COX-1 or COX-2 enzyme solutions. Prepare the arachidonic acid (substrate) and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) solutions.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Compound Addition: Add serial dilutions of Compound X, Indomethacin, or Celecoxib to the designated wells. Include wells with DMSO only as the 100% enzyme activity control.
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.
-
Data Acquisition: Immediately measure the absorbance at 590 nm over a period of 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the control. Plot percent inhibition versus log concentration and use a non-linear regression model to calculate the IC50 value for each compound against each enzyme. The Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2).[16]
Anticipated Data Summary:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) |
| Compound X | 1500 | 50 | 30 |
| Indomethacin | 18[17][18] | 26[17][18] | 0.69 |
| Celecoxib | 15000 | 40[19] | 375 |
Note: Data for Compound X is hypothetical. Data for standard drugs are representative values from the literature.
Part 2: Cell-Based Efficacy Assessment
Rationale: Moving from a purified enzyme system to a cellular environment is crucial to confirm that the compound can penetrate cell membranes and inhibit COX activity in a more physiologically relevant context. Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in macrophages (like RAW 264.7 cells), leading to the upregulation of COX-2 and subsequent production of prostaglandin E2 (PGE2), a key inflammatory mediator.[20]
Experiment 2.1: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Macrophages
This assay quantifies the ability of Compound X to inhibit the synthesis of PGE2 in cultured macrophage cells stimulated with LPS.[21][22]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[20]
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Compound X, Indomethacin, or Celecoxib. Incubate for 2 hours.[20]
-
Inflammatory Stimulation: Add LPS (100 ng/mL final concentration) to each well to induce an inflammatory response.[20]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[23]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[21][22]
-
Data Analysis: Calculate the concentration of PGE2 for each treatment condition. Determine the percent inhibition of PGE2 production relative to the LPS-only control and calculate the IC50 value for each compound.
Anticipated Data Summary:
| Compound | Cellular PGE2 Inhibition IC50 (µM) |
| Compound X | 0.8 |
| Indomethacin | 0.5 |
| Celecoxib | 0.1 |
Note: Data is hypothetical and for illustrative purposes.
Part 3: In Vivo Anti-Inflammatory Efficacy
Rationale: An in vivo model is essential to evaluate the compound's efficacy in a whole organism, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[24][25][26] Carrageenan injection induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins.[24][27]
Experiment 3.1: Carrageenan-Induced Paw Edema in Rats
This model measures the ability of orally administered Compound X to reduce the swelling (edema) in a rat's paw following the injection of carrageenan.[28]
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.[25]
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle Control, Compound X (e.g., 10, 30, 100 mg/kg), Indomethacin (10 mg/kg, positive control), and Celecoxib (10 mg/kg, positive control).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[24]
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[24][26]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]
-
Data Analysis: Calculate the edema volume (Vₜ - V₀) for each animal at each time point. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, especially at the 3-hour time point. Determine the ED50 (effective dose for 50% inhibition).
Anticipated Data Summary (at 3 hours post-carrageenan):
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema (mL) (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Compound X | 10 | 0.55 ± 0.04 | 35.3% |
| Compound X | 30 | 0.38 ± 0.03 | 55.3% |
| Compound X | 100 | 0.25 ± 0.02 | 70.6% |
| Indomethacin | 10 | 0.40 ± 0.04 | 52.9% |
| Celecoxib | 10 | 0.42 ± 0.03 | 50.6% |
Note: Data is hypothetical and for illustrative purposes.
Part 4: Preliminary Safety and Cytotoxicity Assessment
Rationale: A preliminary assessment of cytotoxicity is vital to understand the therapeutic window of a new compound. The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[29][30][31] It helps to ensure that the observed effects in cell-based assays are due to specific pathway inhibition rather than general cell death.
Experiment 4.1: MTT Cytotoxicity Assay in RAW 264.7 Macrophages
This assay determines the concentration at which Compound X becomes toxic to the cells used in the efficacy studies.[32][33]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[29]
-
Compound Treatment: Treat the cells with a wide range of concentrations of Compound X, Indomethacin, and Celecoxib for 24 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[29]
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[33]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[32]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Determine the CC50 (concentration that causes 50% cytotoxicity). The Therapeutic Index (TI) can be estimated as (CC50 / Cellular IC50).
Anticipated Data Summary:
| Compound | CC50 in RAW 264.7 cells (µM) | Therapeutic Index (TI) (CC50/IC50) |
| Compound X | >100 | >125 |
| Indomethacin | ~80 | ~160 |
| Celecoxib | >100 | >1000 |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Caption: The COX signaling pathway and points of inhibition.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel benzothiophene derivative, this compound (Compound X), against established NSAIDs. The proposed workflow, progressing from enzymatic assays to cellular and in vivo models, provides a comprehensive evaluation of its anti-inflammatory potential.
The hypothetical data presented suggests that Compound X may be a potent and selective COX-2 inhibitor. Its strong performance in the in vivo paw edema model, coupled with a favorable preliminary safety profile, marks it as a promising candidate for further preclinical development.
Future studies should focus on a broader range of animal models of chronic inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and comprehensive toxicology evaluations, including an assessment of gastrointestinal and cardiovascular safety, to fully establish its therapeutic potential.
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Assessing the Selectivity of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, a putative inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). For researchers in inflammation, oncology, and pain management, establishing a clear selectivity profile is a critical step in preclinical development. This document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary to rigorously assess the on-target potency and off-target activity of this compound.
Introduction: The Rationale for Targeting mPGES-1
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever, and plays a significant role in the tumor microenvironment.[1][2] The biosynthesis of PGE2 is a multi-step enzymatic cascade, with the final step being the isomerization of prostaglandin H2 (PGH2) to PGE2, catalyzed by prostaglandin E synthases.[3] Of the three known PGE synthases, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed in response to pro-inflammatory stimuli, often in concert with cyclooxygenase-2 (COX-2).[1][3] This inducible nature makes mPGES-1 a highly attractive therapeutic target for inflammatory diseases and cancer.[1][3][4]
Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs), which act upstream in the arachidonic acid cascade, a selective mPGES-1 inhibitor offers the potential for a more targeted anti-inflammatory effect with a potentially improved safety profile.[2][3][4][5] By specifically blocking the production of PGE2 without affecting the synthesis of other prostanoids, such as prostacyclin (PGI2) and thromboxane A2 (TXA2), mPGES-1 inhibitors may circumvent the gastrointestinal and cardiovascular side effects associated with COX inhibition.[2][3][4][5]
The compound this compound is structurally related to 2-(thiophen-2-yl)acetic acid, a known scaffold for the development of mPGES-1 inhibitors.[6] This structural similarity provides a strong rationale for investigating its potential as a selective mPGES-1 inhibitor. This guide will detail the necessary experimental workflows to validate this hypothesis and build a robust selectivity profile.
The Prostaglandin Biosynthesis Pathway and Points of Inhibition
To understand the importance of selectivity, it is crucial to visualize the prostaglandin biosynthesis pathway and the various points of enzymatic inhibition.
Caption: Prostaglandin synthesis pathway and inhibitor targets.
Experimental Workflow for Selectivity Profiling
A thorough assessment of selectivity requires a multi-tiered approach, beginning with in vitro biochemical assays to determine potency against the primary target and progressing to cell-based assays to confirm activity in a more physiological context.
Caption: Experimental workflow for selectivity profiling.
Detailed Experimental Protocols
In Vitro Biochemical Assays
Objective: To determine the direct inhibitory activity of this compound on recombinant mPGES-1 and a panel of off-target enzymes.
4.1.1. mPGES-1 Inhibition Assay
This protocol is adapted from established methods for measuring mPGES-1 activity.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2)
-
Reduced glutathione (GSH)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Test compound: this compound
-
Reference compounds: PF-9184 (selective mPGES-1 inhibitor), Indomethacin (non-selective COX inhibitor)
-
PGE2 ELISA kit or HTRF kit
Procedure:
-
Prepare a stock solution of the test compound and reference compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound and reference compounds to the wells.
-
Add recombinant human mPGES-1 to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of PGH2 and GSH.
-
Incubate for a defined period (e.g., 60 seconds) at a controlled temperature (e.g., 4°C).
-
Stop the reaction by adding a stop solution (e.g., containing a reducing agent like SnCl2).
-
Quantify the amount of PGE2 produced in each well using a PGE2 ELISA or HTRF kit according to the manufacturer's instructions.[7][8][9]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
4.1.2. Off-Target Selectivity Panel
A similar enzymatic assay format should be used to assess the inhibitory activity of the test compound against a panel of relevant off-targets.
-
COX-1 and COX-2: Use commercially available COX inhibitor screening kits.
-
mPGES-2 and cPGES: If recombinant enzymes are available, adapt the mPGES-1 assay protocol.
-
5-Lipoxygenase (5-LOX): Use a commercially available 5-LOX inhibitor screening kit.
-
Serine Protease Panel: Screen against a panel of representative serine proteases (e.g., Cathepsin G, Caspase-1) using appropriate substrates and assay kits.[10][11][12][13][14][15]
Cell-Based Assays
Objective: To evaluate the inhibitory activity and selectivity of the test compound in a more complex biological system.
4.2.1. Cellular PGE2 Production Assay
This protocol utilizes a human cell line (e.g., A549 lung carcinoma cells) or human whole blood, which can be stimulated to produce PGE2.
Materials:
-
A549 cells or fresh human whole blood
-
Cell culture medium
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) for stimulation
-
Test compound and reference compounds
-
PGE2 ELISA or HTRF kit
Procedure:
-
For A549 cells: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound and reference compounds for 1 hour.
-
Stimulate the cells with LPS or IL-1β to induce the expression of COX-2 and mPGES-1.
-
Incubate for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
For whole blood: Pre-treat whole blood samples with the compounds, then stimulate with LPS.
-
Centrifuge the samples to obtain plasma.
-
Measure the concentration of PGE2 in the supernatant or plasma using an ELISA or HTRF kit.
-
Calculate the cellular IC50 value for PGE2 inhibition.
4.2.2. Prostanoid Profiling by LC-MS/MS
Objective: To confirm that the test compound selectively inhibits PGE2 production without affecting other prostanoids.
Procedure:
-
Following the cellular assay, subject the cell supernatant or plasma samples to solid-phase extraction to concentrate the prostanoids.
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify a panel of prostanoids, including PGE2, PGI2 (measured as its stable metabolite 6-keto-PGF1α), and TXA2 (measured as its stable metabolite TXB2).
-
Compare the prostanoid profiles of cells treated with the test compound to those treated with a selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Indomethacin).
Comparative Data Analysis
The selectivity of this compound should be benchmarked against established inhibitors. The following tables present a template for organizing and interpreting the experimental data.
Table 1: In Vitro Biochemical Potency and Selectivity
| Compound | mPGES-1 IC50 (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | 5-LOX IC50 (nM) | Cathepsin G IC50 (nM) | Caspase-1 IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| PF-9184 (mPGES-1 selective)[16] | 16.5 | >100,000 | >100,000 | >10,000 | >10,000 | >10,000 |
| Celecoxib (COX-2 selective)[17] | >10,000 | ~7,600 | ~40 | >10,000 | >10,000 | >10,000 |
| Indomethacin (Non-selective)[3] | >10,000 | ~18 | ~260 | >10,000 | >10,000 | >10,000 |
Table 2: Cellular Activity and Prostanoid Profiling
| Compound | Cellular PGE2 IC50 (µM) | Effect on PGI2 Levels | Effect on TXA2 Levels |
| This compound | Experimental Value | No significant change | No significant change |
| PF-9184 (mPGES-1 selective)[16] | 0.5 - 5 | No significant change | No significant change |
| Celecoxib (COX-2 selective) | Literature Value | Decrease | No significant change |
| Indomethacin (Non-selective) | Literature Value | Decrease | Decrease |
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive assessment of the selectivity of this compound. By following these detailed protocols and comparative analyses, researchers can generate the critical data needed to validate its mechanism of action as a selective mPGES-1 inhibitor.
A favorable selectivity profile, characterized by potent on-target activity and minimal off-target effects, would strongly support the continued development of this compound as a novel anti-inflammatory or anti-cancer agent with a potentially superior safety profile compared to existing therapies. Future studies should focus on in vivo models of inflammation and disease to translate these in vitro findings into therapeutic efficacy.
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In Vivo Validation of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid Activity: A Comparative Guide for Preclinical Researchers
Introduction: De-risking a Novel Metabolic Inhibitor
The compound 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid is a novel small molecule with a structure suggestive of enzymatic inhibition. While specific in vivo data for this compound is not yet publicly available, its chemical features point towards a potential role as a metabolic inhibitor. For the purposes of this guide, we will hypothesize its mechanism of action as an inhibitor of Lactate Dehydrogenase A (LDHA) , a pivotal enzyme in anaerobic glycolysis. This pathway is frequently upregulated in cancer cells to support rapid proliferation, a phenomenon known as the Warburg effect.[1][2] Therefore, LDHA is a compelling target for cancer therapy.[3][4][5]
This guide provides a comprehensive framework for the in vivo validation of this compound, treating it as a prospective LDHA inhibitor. We will delineate a logical, step-by-step strategy, from initial pharmacokinetic profiling to robust efficacy studies in relevant cancer models. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into a compelling preclinical data package. We will explain the causality behind experimental choices, compare the molecule to other known LDHA inhibitors, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Competitive Landscape: Alternative LDHA Inhibitors
Before committing to extensive in vivo studies, it is crucial to understand the existing landscape of LDHA inhibitors. This allows for the selection of appropriate positive controls and provides context for the performance of our lead compound. Several natural and synthetic compounds have been identified as LDH inhibitors, each with its own set of characteristics.[5][6][7][8]
| Compound Name | Type | Target(s) | Reported In Vivo Activity | Key Limitations |
| Gossypol | Natural Product (Polyphenol) | Non-selective LDH inhibitor | Limited clinical efficacy demonstrated in trials for several cancers.[7] | High toxicity to heart, kidney, and muscle has hampered further development.[8] |
| FX-11 | Synthetic (Benzoxazole-based) | Selective LDHA inhibitor | Has been shown to reduce tumor growth and enhance the efficacy of chemotherapy in preclinical models.[5] | Further clinical development information is limited. |
| Galloflavin | Synthetic (Flavanol analogue) | LDHA inhibitor (occupies NADH binding site) | Inhibited ATP production and cell growth in hepatocarcinoma cells.[8] | In vivo data is primarily from cell-based xenografts. |
| NCATS-SM1440/1441 | Synthetic (Pyrazole-based) | LDHA inhibitors | Optimized for cell activity and pharmacokinetic properties to demonstrate LDH inhibition in vivo.[9][10] | These are research compounds, and clinical data is not available. |
| Berberine | Natural Product (Alkaloid) | Functional inhibitor of LDHA | Suppressed tumor progression in murine pancreatic adenocarcinoma models.[11] | May have multiple mechanisms of action. |
This table underscores the challenge in developing LDH inhibitors with favorable drug-like properties.[2][9] Our validation plan for this compound must therefore rigorously assess not only its efficacy but also its safety and pharmacokinetic profile.
A Phased Approach to In Vivo Validation
A successful in vivo validation program is built on a logical progression of experiments, where data from one phase informs the design of the next. We advocate for a three-pillar approach: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.
Pillar 1: Pharmacokinetics (PK) - Will the Compound Reach the Target?
Before assessing whether the drug can affect the tumor, we must first understand how the animal's body affects the drug. A pilot PK study is a non-negotiable first step to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[12]
Experimental Protocol: Pilot Pharmacokinetic Study in Mice
-
Animal Model: Use healthy adult mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The formulation must be optimized for solubility and stability.
-
Dosing:
-
Administer a single dose of the compound via two routes in separate cohorts of animals:
-
Intravenous (IV) bolus (e.g., 2 mg/kg) via the tail vein to determine baseline clearance and volume of distribution.
-
Oral gavage (PO) (e.g., 10 mg/kg) to assess oral bioavailability.
-
-
-
Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Table of Key Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t½ | Half-life | The time it takes for the plasma concentration to reduce by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability (for oral dosing) | The fraction of the administered dose that reaches systemic circulation. |
This data is critical for selecting the dose and schedule for subsequent PD and efficacy studies. A compound with very rapid clearance or poor oral bioavailability may require formulation optimization or a different route of administration.
Caption: Workflow for a pilot pharmacokinetic study.
Pillar 2: Pharmacodynamics (PD) - Is the Compound Hitting the Target?
Once we've established that the compound can achieve and maintain a certain concentration in the blood, the next critical question is whether it engages its intended target, LDHA, in the tumor tissue. A PD study aims to demonstrate a dose-dependent biological response.
A powerful method for assessing LDHA activity in vivo is using hyperpolarized 13C-pyruvate magnetic resonance spectroscopic imaging (HP-MRSI).[13] This technique allows for real-time, non-invasive monitoring of the conversion of pyruvate to lactate, which is catalyzed by LDH.[13] Inhibition of LDHA by our compound should lead to a measurable decrease in this conversion rate.
Experimental Protocol: In Vivo Target Engagement using HP-MRSI
-
Animal Model: Use mice bearing tumors known to have high glycolytic rates (e.g., MIA PaCa-2 pancreatic cancer or HT29 colon cancer xenografts).
-
Treatment Groups:
-
Vehicle control.
-
This compound at three dose levels (e.g., low, medium, high, informed by PK data).
-
Positive control (e.g., FX-11).
-
-
Dosing: Administer the compound to the mice. The timing of the imaging relative to the dosing should be based on the Tmax from the PK study to ensure imaging is performed at peak drug exposure.
-
Hyperpolarized Pyruvate Injection: Inject hyperpolarized [1-13C]pyruvate intravenously.
-
MRSI Acquisition: Immediately acquire 13C-MRSI data to measure the signal from both [1-13C]pyruvate and the resulting [1-13C]lactate in the tumor.
-
Data Analysis: Calculate the ratio of the lactate signal to the pyruvate signal (L/P ratio). A significant decrease in the L/P ratio in the treated groups compared to the vehicle control indicates target engagement.
Caption: Simplified glycolytic pathway showing LDHA inhibition.
Pillar 3: Efficacy - Does the Compound Inhibit Tumor Growth?
With evidence of good PK properties and target engagement, the final step is to determine if inhibiting LDHA with our compound translates into a therapeutic anti-tumor effect. This is assessed in a robust, well-controlled efficacy study.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice) subcutaneously implanted with a human cancer cell line known to be reliant on glycolysis (e.g., A549 lung cancer, PANC-1 pancreatic cancer).
-
Tumor Implantation and Staging: Implant cells and allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups to ensure a similar average tumor volume across all groups.
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (administered on the same schedule as treated groups).
-
Group 2: this compound, Low Dose.
-
Group 3: this compound, High Dose.
-
Group 4: Positive Control (e.g., a standard-of-care chemotherapy for that cancer type or another LDHA inhibitor like FX-11).
-
-
Dosing and Monitoring: Administer treatments daily (or as determined by PK data) for a set period (e.g., 21-28 days). Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of general toxicity.
-
Endpoints:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study by comparing the change in tumor volume in treated groups to the vehicle control group.
-
Secondary Endpoints: Body weight change, clinical observations of animal health.
-
Optional: At the end of the study, tumors can be harvested for biomarker analysis (e.g., Western blot for LDHA expression, immunohistochemistry for proliferation markers like Ki-67).
-
Caption: Workflow for a xenograft efficacy study.
Data Analysis and Interpretation
Rigorous statistical analysis is paramount. For efficacy studies, tumor growth data should be analyzed using appropriate methods such as repeated measures ANOVA to compare growth curves between groups. The final tumor volumes can be compared using a one-way ANOVA with post-hoc tests (e.g., Dunnett's test) to compare each treatment group to the vehicle control.
A successful outcome would be a statistically significant, dose-dependent reduction in tumor growth for this compound, without causing significant weight loss or other signs of toxicity. This, combined with strong PK and PD data, would build a compelling case for its continued preclinical development.
Conclusion
The in vivo validation of a novel compound like this compound is a multifaceted process that requires careful planning and execution. By adopting a phased approach that systematically evaluates pharmacokinetics, target engagement, and anti-tumor efficacy, researchers can efficiently de-risk their lead candidate and generate the robust data package necessary to justify further investment and progression towards clinical trials. The methodologies and comparative data presented in this guide provide a blueprint for this critical stage of drug discovery and development.
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A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted Benzothiophenes
Substituted benzothiophenes are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2] The strategic synthesis of these scaffolds with diverse substitution patterns is therefore of paramount importance. This guide provides a comparative analysis of key synthetic routes to substituted benzothiophenes, offering insights into their mechanisms, practical applications, and relative merits. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes
Transition metal-catalyzed reactions, particularly those employing palladium, have revolutionized the synthesis of complex heterocyclic systems.[3] One of the most convergent and versatile methods for preparing 2,3-disubstituted benzothiophenes is the palladium-catalyzed annulation of aryl sulfides with alkynes.[4][5] This approach, which can be considered a sulfur variant of the celebrated Larock indole synthesis, offers excellent functional group tolerance.[4]
Mechanistic Rationale
The catalytic cycle, as illustrated below, is believed to commence with the oxidative addition of the palladium(0) catalyst to the aryl sulfide, cleaving the C-S bond. Subsequent migratory insertion of the alkyne into the palladium-aryl bond, followed by intramolecular C-H activation and reductive elimination, furnishes the benzothiophene product and regenerates the active palladium(0) catalyst. The choice of ligands, bases, and additives is critical for optimizing the efficiency and selectivity of this process.
Experimental Protocol
A representative procedure for the palladium-catalyzed synthesis of 2,3-diphenylbenzothiophene is as follows[6]:
-
To a screw-capped test tube equipped with a magnetic stir bar, add phenyl sulfide (1.0 equiv), diphenylacetylene (2.0 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), and Cu(OAc)₂ (2.0 equiv).
-
Seal the tube and add toluene as the solvent.
-
Stir the mixture at 130 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
The Gewald Reaction: A Classic for Aminobenzothiophenes
The Gewald reaction is a multicomponent condensation that provides a straightforward route to 2-aminothiophenes, which are valuable precursors for a wide range of substituted benzothiophenes.[7][8] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7]
Mechanistic Insights
The reaction mechanism is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile intermediate.[7][9] The elemental sulfur then adds to the activated methylene group, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.[7] The use of microwave irradiation has been shown to significantly accelerate this reaction.[7][10]
Experimental Protocol: Microwave-Assisted Synthesis
A microwave-assisted protocol for the synthesis of 3-aminobenzothiophenes demonstrates the efficiency of this method[1]:
-
In a microwave vial, combine a 2-halobenzonitrile (1.0 equiv), methyl thioglycolate (1.2 equiv), and triethylamine (2.0 equiv) in DMSO.
-
Seal the vial and irradiate in a microwave reactor at 130 °C for a specified time (typically 15-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Intramolecular Friedel-Crafts Cyclization: A Metal-Free Alternative
For the synthesis of benzothiophenes that are unsubstituted at the 2- and 3-positions, intramolecular Friedel-Crafts cyclization presents a highly effective and metal-free strategy.[11] This acid-catalyzed method offers good functional group tolerance for both electron-donating and electron-withdrawing groups.[11]
Mechanistic Considerations
The reaction proceeds via the protonation of a suitable precursor, such as a (2-(methylthio)phenyl)acetaldehyde derivative, by a Brønsted acid like phosphoric acid. This generates a reactive electrophile that undergoes intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring, followed by dehydration to afford the benzothiophene core.
Experimental Protocol
A general procedure for phosphoric acid-catalyzed intramolecular Friedel-Crafts cyclization is as follows[11]:
-
To a solution of the substituted (2-(methylthio)phenyl)acetaldehyde derivative in a suitable solvent (e.g., dichloroethane), add a catalytic amount of phosphoric acid.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired benzothiophene.
Domino Reactions for Efficient Scaffold Construction
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to complex molecular architectures.[12] Several domino strategies have been developed for the synthesis of functionalized benzothiophenes, often leading to fused heterocyclic systems.[12][13]
Example: Synthesis of Benzothiophene-Fused Pyran Derivatives
A piperidine-catalyzed domino reaction between thioaurones and malononitrile provides access to benzothiophene-fused pyran derivatives in good yields under mild conditions.[13] This [4+2] domino reaction showcases the power of this strategy for rapidly building molecular complexity.[13]
Comparative Analysis of Synthesis Routes
The choice of a synthetic route for a particular substituted benzothiophene will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the discussed methods.
| Synthesis Route | Typical Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yields |
| Palladium-Catalyzed Annulation | Aryl sulfides, Alkynes | Pd(OAc)₂, Ag₂CO₃, Cu(OAc)₂ | High functional group tolerance, convergent, good for 2,3-disubstitution.[4][5] | Requires transition metal catalyst, can be expensive. | 85-94%[6] |
| Gewald Reaction | Ketones/Aldehydes, α-Cyanoesters, Sulfur | Base (e.g., morpholine, triethylamine) | Multicomponent, straightforward access to 2-aminobenzothiophenes.[7][8] | Limited to 2-amino substitution pattern initially. | 58-96%[1] |
| Intramolecular Friedel-Crafts Cyclization | Substituted (2-(methylthio)phenyl)acetaldehydes | Brønsted acid (e.g., H₃PO₄) | Metal-free, good for 2,3-unsubstituted benzothiophenes.[11] | Requires specific precursors, may not be suitable for all substitution patterns. | Up to 94%[11] |
| Domino Reactions | Varies (e.g., Thioaurones, Malononitrile) | Often organocatalysts (e.g., piperidine) | High efficiency, rapid construction of complex fused systems.[12][13] | Substrate scope can be limited, mechanism can be complex. | Good to excellent[13] |
Conclusion
The synthesis of substituted benzothiophenes is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. While classical methods like the Gewald reaction and Friedel-Crafts cyclization remain valuable tools, modern transition-metal-catalyzed and domino reactions offer unparalleled efficiency and versatility. By understanding the underlying mechanisms and practical considerations of each approach, researchers can strategically select the optimal path to access the specific benzothiophene scaffolds required for their scientific pursuits.
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Safety Operating Guide
Navigating the Disposal of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe disposal of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, a compound belonging to the benzothiophene and α-keto acid classes.
Part 1: Hazard Assessment and Characterization
Understanding the potential hazards of this compound is the critical first step in determining the appropriate disposal pathway. Based on data from analogous benzothiophene and α-keto acid derivatives, a conservative hazard profile can be constructed.
Likely Hazard Profile:
-
Acute Toxicity: Structurally similar benzothiophene derivatives are classified as toxic or harmful if swallowed.[1] Therefore, oral ingestion should be strictly avoided.
-
Skin and Eye Irritation: Benzothiophene and keto acid compounds are frequently cited as causing skin irritation and serious eye irritation.[2] Direct contact with skin and eyes must be prevented.
-
Respiratory Irritation: Some related compounds may cause respiratory irritation.[3] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Environmental Hazards: Benzothiophene and its derivatives can be persistent in the environment and may inhibit the biodegradation of other substances.[4][5] Uncontrolled release into the environment must be prevented.
Chemical and Physical Properties Summary:
| Property | Anticipated Characteristic | Implication for Disposal |
| Physical State | Likely a solid at room temperature. | Spills can be contained more easily than liquids, but dust inhalation is a risk. |
| Acidity | The carboxylic acid group makes this an acidic compound. | Corrosive to certain materials and will require neutralization as a key disposal step. |
| Reactivity | Generally stable, but as an acid, it will react with bases. | Incompatible with strong bases, oxidizing agents, and reducing agents. Segregation is crucial. |
| Solubility | Likely soluble in organic solvents and aqueous bases. | Influences the choice of cleaning and neutralization agents. |
Part 2: Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, it is imperative to don the appropriate personal protective equipment.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for integrity before use and disposed of immediately if contaminated.
-
Body Protection: A laboratory coat must be worn and fully fastened.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.
Spill Response Protocol:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and, if the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For solid spills, carefully cover the material with an inert absorbent material like sand, vermiculite, or a commercial chemical spill absorbent. Avoid raising dust.
-
Neutralization (for small, manageable spills): Cautiously apply a weak base, such as sodium bicarbonate, to the contained spill. Be prepared for potential effervescence.
-
Collection: Once neutralized, carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, cleaning materials) as hazardous waste.
Part 3: Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Direct disposal down the drain is strictly prohibited.
Workflow for Disposal of this compound
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Anaerobic Cometabolic Conversion of Benzothiophene by a Sulfate-Reducing Enrichment Culture and in a Tar-Oil-Contaminated Aquifer - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to Handling 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid: A Proactive Approach to Laboratory Safety
For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a robust and proactive safety culture. This guide provides essential safety and logistical information for handling 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, a compound for which specific safety data may not be readily available. By extrapolating from the known hazards of its core chemical motifs—benzothiophene and α-keto acid—we can establish a comprehensive framework for its safe handling, storage, and disposal. This document is designed to be your preferred source for procedural guidance, building a foundation of trust through scientific rigor and practical, field-tested insights.
Hazard Analysis: A Predictive Assessment
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment must be conducted based on its structural components.
-
Benzothiophene Moiety: The benzothiophene core is a sulfur-containing heterocyclic aromatic compound. Derivatives of benzothiophene can exhibit a range of toxicological profiles. Some are known to be irritants to the skin and eyes, while others may be corrosive, causing severe burns.[1][2] Systemic toxicity, including harm if swallowed or upon skin contact, has also been reported for certain benzothiophene derivatives.[3]
-
α-Keto Acid Moiety: The α-keto acid functional group can contribute to the irritant properties of the molecule. Similar compounds are known to cause skin, eye, and respiratory irritation.[4][5] In some cases, they can lead to serious eye damage.[4]
Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential to cause skin and eye irritation or damage, and possible systemic effects upon ingestion or absorption.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves should be worn at all times. Gloves must be inspected for integrity before use and disposed of immediately after handling the compound or if contamination is suspected.[1] | To prevent skin contact, which could lead to irritation or absorption of the chemical. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.[1][4] | To protect the eyes from dust particles or splashes of solutions containing the compound, which could cause serious eye irritation or damage. |
| Body Protection | A buttoned lab coat must be worn to protect street clothes and skin from contamination. | To provide a removable barrier in case of a spill, preventing direct contact with the skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a chemical fume hood, or if aerosols are generated.[4] | To prevent inhalation of the compound, which could cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for ensuring a safe laboratory environment.
3.1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
3.2. Handling Procedures:
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
When weighing the solid compound, do so in a fume hood to avoid inhalation of any dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid all contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
3.3. Storage:
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
The recommended storage temperature is typically between 2-8°C for similar compounds to maintain stability.[1]
Emergency Response and Disposal Plan
A clear and concise plan for emergencies and waste disposal is a cornerstone of laboratory safety.
4.1. Spill Response:
Caption: Workflow for responding to a chemical spill.
4.2. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
4.3. Disposal Plan:
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[6][7] Do not dispose of down the drain.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.
References
- Poon, R., & Chu, I. (1998). Subchronic toxicity of benzothiophene on rats following dietary exposure. Journal of Toxicology and Environmental Health, Part A, 55(3), 187-201.
- Sigma-Aldrich. (2024).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- Fisher Scientific. (2023). SAFETY DATA SHEET for 1-Benzothiophen-2-ylmethylamine.
- Bella Corp Trading. (n.d.).
- Cayman Chemical. (2025). Safety Data Sheet for α-Ketoisocaproic Acid (sodium salt).
- Fisher Scientific. (2013).
- Sigma-Aldrich. (2025).
- BenchChem. (2025).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2025). SAFETY DATA SHEET for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2016).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
